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  • Product: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
  • CAS: 13097-06-8

Core Science & Biosynthesis

Foundational

N-Benzoylaminorhodanine: A Comprehensive Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of N-Benzoylaminorhodanine, a derivative of the versatile rhodanine scaffold. While the rhodanine core is a well-recognized privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-Benzoylaminorhodanine, a derivative of the versatile rhodanine scaffold. While the rhodanine core is a well-recognized privileged structure in medicinal chemistry, this guide focuses specifically on the synthesis, physicochemical properties, and spectral characterization of N-Benzoylaminorhodanine.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound. The guide also addresses the broader context of rhodanine derivatives, including their therapeutic potential and the critical consideration of their classification as potential Pan Assay Interference Compounds (PAINS).[3]

Introduction: The Rhodanine Scaffold in Drug Discovery

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[2][4] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5] The versatility of the rhodanine scaffold lies in the potential for chemical modifications at various positions, particularly at the C-5 and N-3 positions, allowing for the generation of diverse chemical libraries for drug screening.[2]

N-Benzoylaminorhodanine, with a benzoylamino group at the N-3 position, represents a specific modification that can influence the compound's chemical and biological properties. This guide aims to provide a detailed technical overview of this particular derivative.

Synthesis of N-Benzoylaminorhodanine

The synthesis of N-Benzoylaminorhodanine is a straightforward process involving the benzoylation of 3-aminorhodanine. This reaction is a classic example of nucleophilic acyl substitution.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting 3-amino-2-thioxo-1,3-thiazolidin-4-one with benzoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis of N-Benzoylaminorhodanine cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Aminorhodanine 3-Aminorhodanine N-Benzoylaminorhodanine N-Benzoylaminorhodanine 3-Aminorhodanine->N-Benzoylaminorhodanine + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N-Benzoylaminorhodanine Base Base (e.g., Triethylamine) Base->N-Benzoylaminorhodanine Solvent Solvent (e.g., Dichloromethane) Solvent->N-Benzoylaminorhodanine

Caption: Proposed synthesis of N-Benzoylaminorhodanine.

Experimental Protocol: Synthesis
  • Dissolve 3-amino-2-thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine (1.1 equivalents), to the solution and stir at room temperature.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-Benzoylaminorhodanine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Benzoylaminorhodanine.

PropertyValueSource/Method
Molecular Formula C₁₀H₈N₂O₂S₂Calculated
Molecular Weight 268.32 g/mol Calculated
Appearance Expected to be a crystalline solidAnalogy to similar compounds
Melting Point Not reported, expected to be determined experimentally-
Solubility Likely soluble in polar organic solvents like DMSO and DMFAnalogy to similar compounds

Spectral Characterization

Detailed spectral analysis is crucial for confirming the structure of N-Benzoylaminorhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the methylene protons of the rhodanine ring. The amide proton should also be visible, although its chemical shift can be variable.

¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule, including the two carbonyl carbons and the thione carbon.

N-Benzoylaminorhodanine_Structure cluster_structure N-Benzoylaminorhodanine Structure structure_image

Caption: Molecular structure of N-Benzoylaminorhodanine.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in N-Benzoylaminorhodanine.[6]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3100N-H stretchAmide
~3100-3000C-H stretchAromatic
~1740-1720C=O stretchRhodanine carbonyl
~1680-1650C=O stretchAmide carbonyl (Amide I)
~1600, ~1480C=C stretchAromatic ring
~1300-1100C=S stretchThione
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of N-Benzoylaminorhodanine. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[7][8] The fragmentation pattern will also provide structural information.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): m/z = 268

  • Key Fragments: Loss of the benzoyl group (C₆H₅CO), cleavage of the rhodanine ring.

Biological Activities and PAINS Potential

Rhodanine derivatives have been reported to exhibit a wide array of biological activities.[3][5] However, it is crucial to approach these findings with caution, as the rhodanine scaffold is a known Pan Assay Interference Compound (PAINS).[3] PAINS are compounds that tend to show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals.

Therefore, while N-Benzoylaminorhodanine could be explored for various therapeutic applications, any observed biological activity must be rigorously validated to rule out PAINS-related artifacts.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, and the expected physical and chemical properties of N-Benzoylaminorhodanine. The provided experimental protocols and spectral data interpretations serve as a valuable resource for researchers interested in this specific rhodanine derivative. As with all rhodanine-based compounds, it is imperative to conduct thorough validation of any biological activities to ensure they are not a result of non-specific interactions.

References

  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. Available at: [Link]

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  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed. Available at: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC - NIH. Available at: [Link]

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  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC - NIH. Available at: [Link]

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  • Chemical Properties of 4-Thiazolidinone, 3-amino-2-thioxo- (CAS 1438-16-0) - Cheméo. Available at: [Link]

  • Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Available at: [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Available at: [Link]

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    • Infrared spectroscopy - The Royal Society of Chemistry. Available at: [Link]

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Exploratory

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide: A Technical Guide for Drug Discovery Professionals

Abstract N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (CAS No. 13097-06-8), a member of the rhodanine family of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (CAS No. 13097-06-8), a member of the rhodanine family of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and potential biological activities, with a focus on its applications in drug discovery and development. Drawing upon data from analogous rhodanine derivatives, this document explores its potential as an anticancer and antimicrobial agent, discussing plausible mechanisms of action and outlining protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidinone ring system, particularly the 2-thioxo-4-thiazolidinone or rhodanine core, is recognized as a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of the rhodanine scaffold have demonstrated compelling potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, also known as N-Benzoylaminorhodanine, incorporates this key heterocyclic motif, suggesting its potential for significant biological activity. This guide aims to consolidate the available knowledge on this specific compound and its close analogs to facilitate further research and development.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Number 13097-06-8[4]
Molecular Formula C₁₀H₈N₂O₂S₂[4]
Molecular Weight 252.3 g/mol [4]
IUPAC Name N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide[4]
Synonyms N-Benzoylaminorhodanine, 3-(Benzoylamino)rhodanine[4]
Structural Features

The molecule consists of a central rhodanine ring, characterized by a thiazolidinone core with a thione group at position 2 and a ketone group at position 4. A benzamide group is attached to the nitrogen atom at position 3 of the rhodanine ring.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway BenzoylChloride Benzoyl Chloride Intermediate1 Benzoyl Isothiocyanate BenzoylChloride->Intermediate1 + NH₄SCN AmmoniumThiocyanate Ammonium Thiocyanate EthylChloroacetate Ethyl Chloroacetate HydrazineHydrate Hydrazine Hydrate Intermediate2 1-Benzoylthiosemicarbazide Intermediate1->Intermediate2 + Hydrazine Hydrate Intermediate3 3-Amino-2-thioxo-thiazolidin-4-one (N-aminorhodanine) Intermediate2->Intermediate3 + Ethyl Chloroacetate (Cyclization) FinalProduct N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Intermediate3->FinalProduct + Benzoyl Chloride

Figure 2: Proposed synthetic workflow for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized for safety and yield.

Step 1: Synthesis of 3-Amino-2-thioxo-thiazolidin-4-one (N-aminorhodanine)

  • To a solution of thiosemicarbazide in a suitable solvent (e.g., ethanol), add an equimolar amount of chloroacetic acid.

  • Add a base, such as sodium acetate, to catalyze the reaction and neutralize the HCl formed.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-aminorhodanine.

Step 2: Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

  • Dissolve N-aminorhodanine in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Add an equimolar amount of a base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Cool the mixture in an ice bath and add benzoyl chloride dropwise with stirring.

  • Allow the reaction to proceed at room temperature overnight, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Potential Biological Activities and Mechanism of Action

While direct biological data for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is limited, the extensive research on its analogs provides strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of rhodanine derivatives. [5][6][7][8][9]These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the lung, colon, breast, and prostate.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some rhodanine derivatives act as antitubulin agents, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis. [2]* Enzyme Inhibition: A significant number of rhodanine-containing compounds are known to be potent inhibitors of various enzymes implicated in cancer progression. A notable example is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor cell survival. [6][8]* Kinase Inhibition: Several kinases that play a pivotal role in cancer cell signaling pathways have been identified as targets for rhodanine derivatives.

G cluster_compound N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound Rhodanine Derivative Tubulin Tubulin Compound->Tubulin CAIX Carbonic Anhydrase IX Compound->CAIX Kinases Various Kinases Compound->Kinases MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption pH_Deregulation Tumor Microenvironment pH Deregulation CAIX->pH_Deregulation SignalTransduction_Inhibition Inhibition of Signal Transduction Kinases->SignalTransduction_Inhibition CellCycleArrest Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis pH_Deregulation->Apoptosis SignalTransduction_Inhibition->CellCycleArrest SignalTransduction_Inhibition->Apoptosis CellCycleArrest->Apoptosis

Figure 3: Plausible mechanisms of anticancer activity for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide based on data from related rhodanine derivatives.

Antimicrobial Activity

The rhodanine scaffold is also a well-established pharmacophore for the development of novel antimicrobial agents. [10][11][12]Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. [13][14] Potential Mechanisms of Action:

The antimicrobial mechanisms of rhodanine derivatives are diverse and can involve the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with biofilm formation.

Future Directions and Conclusion

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide presents a promising starting point for the development of novel therapeutic agents. The rhodanine core, combined with the benzamide moiety, offers significant opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and obtaining comprehensive spectroscopic data for the title compound.

  • Broad Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural features that govern activity and selectivity.

References

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  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. (2016). PubMed. [Link]

  • IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. ResearchGate. [Link]

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  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (2013). ScienceDirect. [Link]

  • N-(3-Octyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. (2017). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2020). National Center for Biotechnology Information. [Link]

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  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (2012). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (2013). CORE. [Link]

  • Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives as anticonvulsant agents. (2014). PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). National Center for Biotechnology Information. [Link]

  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (2013). PubMed. [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. [Link]

  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (2013). ResearchGate. [Link]

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Foundational

In Silico Prediction of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Bioactivity

An In-Depth Technical Guide Abstract The N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a core structure within the rhodanine family, represents a "privileged structure" in medicinal chemistry, known for a wide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a core structure within the rhodanine family, represents a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The journey from a promising scaffold to a clinical candidate is fraught with high costs and attrition rates. Computer-Aided Drug Design (CADD) offers a powerful paradigm to mitigate these challenges by enabling rapid, cost-effective, and rational exploration of chemical space.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the core in silico methodologies for predicting the bioactivity of N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its derivatives. We will explore the causality behind key computational choices and detail self-validating protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The Thiazolidinone Core and the Digital Revolution in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacopoeia, with their unique structures enabling diverse interactions with biological targets.[6][7] Among these, the thiazolidinone ring system, particularly the 2-thioxo-thiazolidin-4-one (rhodanine) moiety, has garnered significant attention for its versatile biological profile, which includes anticancer, antimicrobial, antidiabetic, and enzyme inhibitory activities.[3][8][9][10][11][12][13] The specific compound, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (PubChem CID: 482274), serves as an exemplary starting point for chemical modification and bioactivity prediction.[14]

In silico drug design transforms this process from one of serendipity to one of rational design. By leveraging computational power, we can filter vast virtual libraries, prioritize synthesis, and gain mechanistic insights into drug-target interactions, thereby accelerating the entire discovery pipeline.[4][6] This guide details the primary computational workflows used to achieve this.

Chapter 1: A Strategic Workflow for Bioactivity Prediction

A robust in silico assessment does not rely on a single method but rather on a synergistic application of multiple techniques. Ligand-based methods, which learn from the structures of known active molecules, are complemented by structure-based methods, which simulate the physical interaction between a molecule and its protein target. Both are underpinned by ADMET predictions to ensure the candidate has drug-like properties.

In_Silico_Workflow Overall In Silico Prediction Workflow cluster_ligand Ligand-Based Design cluster_structure Structure-Based Design cluster_profile Drug-Likeness Profiling cluster_output Decision & Synthesis QSAR QSAR Modeling Candidate Lead Candidate Prioritization QSAR->Candidate Pharm Pharmacophore Mapping Pharm->Candidate Docking Molecular Docking Docking->Candidate ADMET ADMET Prediction ADMET->Candidate Synthesis Chemical Synthesis & In Vitro Testing Candidate->Synthesis Molecule Core Scaffold: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide & Derivatives Molecule->QSAR Predicts Activity Molecule->Pharm Identifies Features Molecule->Docking Predicts Binding Molecule->ADMET Predicts Properties QSAR_Workflow QSAR Model Development Workflow Data 1. Curate Dataset (Rhodanine Derivatives with pIC50 values) Descriptors 2. Calculate Molecular Descriptors Data->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Model 4. Build Model (e.g., MLR with GA) Split->Model Training Set Validate 5. Rigorous Validation (Internal & External) Split->Validate Test Set Model->Validate Predict 6. Predict Activity of New Compounds Validate->Predict Validated Model

Caption: A step-by-step workflow for building a predictive QSAR model.

Data Presentation: QSAR Model Validation Criteria

Parameter Symbol Description Acceptable Value
Coefficient of DeterminationGoodness of fit for the training set> 0.7
Cross-validated R²Q²_LOOInternal predictive ability> 0.6
Predictive R² for External SetR²_predExternal predictive ability> 0.6
Y-Randomization R²R²_YscrTest for chance correlation< 0.2

Chapter 3: Structure-Based Design: Docking into the Target

When the 3D structure of the biological target is known, structure-based methods provide unparalleled insight into the specific molecular interactions driving bioactivity.

Molecular Docking

Causality: Molecular docking simulates the binding process of a ligand (the drug candidate) into the active site of a receptor (a protein target). It predicts the preferred binding orientation (pose) and the strength of the binding (affinity or score). This allows for the direct visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potency and selectivity. [15][16] Protocol: Performing a Molecular Docking Simulation

  • Target and Ligand Preparation:

    • Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB), for instance, a tyrosine kinase like c-Src (e.g., PDB ID: 3G6H). [8][9]Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Generate a low-energy 3D conformation of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its analogs. Assign appropriate atom types and charges.

  • Active Site Definition: Define the binding pocket or active site on the receptor. This is typically done by creating a grid box centered on the co-crystallized native ligand or based on known catalytic residues.

  • Docking Execution: Use a docking program (e.g., AutoDock, Glide, iGEMDOCK) to systematically search for the best binding poses of the ligand within the defined active site. [17][18]The software employs a scoring function to rank the poses based on calculated free energy of binding.

  • Post-Docking Analysis (Trustworthiness):

    • Pose Clustering: Analyze the top-ranked poses. A successful docking run often shows multiple low-energy poses clustered in a similar orientation.

    • Interaction Analysis: Visualize the best-scoring pose. Identify specific amino acid residues involved in hydrogen bonds, π-stacking, and hydrophobic interactions. [8][16]This analysis must align with known structure-activity relationship (SAR) data for the target. For example, studies on rhodanine derivatives as kinase inhibitors have shown the importance of interactions with hinge region residues. [8][9][19] * Re-docking: As a validation step, dock the native ligand from the crystal structure back into the active site. The predicted pose should closely match the crystallographic pose (RMSD < 2.0 Å).

Docking_Workflow Molecular Docking Workflow PDB 1. Obtain Target Structure (e.g., from PDB) Prep 3. Prepare Protein (Add Hydrogens, etc.) PDB->Prep Ligand 2. Prepare Ligand 3D Structure Dock 5. Run Docking Simulation Ligand->Dock Grid 4. Define Active Site (Grid Generation) Prep->Grid Grid->Dock Analyze 6. Analyze Binding Pose & Interactions Dock->Analyze

Caption: A streamlined workflow for structure-based molecular docking.

Chapter 4: Predicting Drug-Likeness: The ADMET Profile

A compound that is highly potent in a test tube is useless if it cannot reach its target in the body or is toxic. In silico ADMET prediction is a critical step to filter out candidates with poor pharmacokinetic profiles early in the discovery process. [20][21][22] Causality: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule are governed by its physicochemical characteristics, such as lipophilicity, size, and charge distribution. Computational models trained on large experimental datasets can effectively predict these properties from chemical structure alone.

Protocol: In Silico ADMET and Physicochemical Profiling

  • Calculate Physicochemical Properties: Use tools like SwissADME, pkCSM, or QikProp to calculate key descriptors.

  • Assess Drug-Likeness: Evaluate compliance with established guidelines like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

    • Molecular Weight ≤ 500 Da

    • LogP (lipophilicity) ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

  • Predict Pharmacokinetics:

    • Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability. [15] * Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Predict Toxicity: Screen for potential liabilities such as hERG inhibition (cardiotoxicity), AMES mutagenicity, and hepatotoxicity.

Data Presentation: Predicted ADMET Profile for a Lead Candidate

Property Parameter Predicted Value Desirable Range/Outcome
Physicochemical MW ( g/mol )252.3< 500
LogP1.85-0.4 to +5.6
H-Bond Donors1≤ 5
H-Bond Acceptors4≤ 10
Absorption Caco-2 PermeabilityHighHigh
Distribution BBB PermeantNoVaries by target
Metabolism CYP2D6 InhibitorNoNo
Toxicity AMES ToxicityNoNo
hERG I InhibitorNoNo

Note: Values are illustrative for the parent scaffold.

Conclusion: A Multi-Parameter Approach to Lead Identification

The in silico prediction of bioactivity is not a single button press but a comprehensive, multi-faceted investigation. By integrating the predictive power of QSAR, the mechanistic insight of molecular docking, and the critical filtering of ADMET profiling, researchers can build a robust, data-driven case for advancing specific N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives toward synthesis and experimental validation. This approach de-risks the drug discovery process, conserves resources, and ultimately accelerates the development of novel therapeutics. The insights gained from these computational studies provide a clear rationale for molecular modifications, guiding medicinal chemists to enhance potency, selectivity, and drug-like properties in a targeted and efficient manner.

References

  • Title: Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies Source: ResearchGate URL
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  • Title: Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility Source: ACS Publications URL: [Link]

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  • Title: The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Evaluation of 2-Thioxo-thiazolidin-4-ones Derivatives as Inhibitors of ASK1 Source: ResearchGate URL: [Link]

  • Title: Computational study of heterocyclic anticancer compounds through nbo method Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Source: PubChem URL: [Link]

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  • Title: ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW Source: Pharmacophore URL: [Link]

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  • Title: Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Source: R Discovery URL: [Link]

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  • Title: Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: (PDF) Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents Source: ResearchGate URL: [Link]

  • Title: (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications Source: ResearchGate URL: [Link]

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Sources

Exploratory

Unmasking the Molecular Endgame: A Technical Guide to Identifying and Validating Biological Targets of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

For the attention of: Researchers, scientists, and drug development professionals. Abstract The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide molecule, a member of the rhodanine family, represents a chemical scaffold of...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide molecule, a member of the rhodanine family, represents a chemical scaffold of significant interest in medicinal chemistry. Rhodanine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This promiscuity, while promising, presents a considerable challenge in drug development: the precise identification of its biological targets and the elucidation of its mechanism of action. This guide provides a comprehensive, in-depth framework for researchers to systematically identify and validate the biological targets of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, navigating the complexities of the rhodanine scaffold to uncover its therapeutic potential. We will delve into a multi-pronged strategy, combining computational prediction with robust experimental validation, to move from a compound of interest to a well-characterized therapeutic lead.

The Rhodanine Conundrum: Navigating Promiscuity and Pan-Assay Interference

The rhodanine core, while a fertile ground for discovering bioactive molecules, is not without its challenges. A critical awareness of these potential pitfalls is the first step in a rigorous target identification campaign. Rhodanine-containing compounds have gained a reputation as potential Pan-Assay Interference Compounds (PAINS), which can exhibit non-specific activity in biochemical assays.[3]

Key Considerations for the Rhodanine Scaffold:

  • Aggregation: Rhodanine derivatives can form aggregates in solution, which can non-specifically sequester and inhibit proteins, leading to false-positive results in high-throughput screening (HTS) campaigns.

  • Michael Reactivity: The exocyclic double bond present in many bioactive rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of proteins. While this can be a valid mechanism of action, it can also result in non-specific target engagement.

  • Assay Interference: The chemical properties of rhodanines can interfere with assay readouts, for instance, through light absorption or fluorescence quenching.[3]

Therefore, a crucial aspect of any investigation into the biological targets of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is the implementation of control experiments designed to identify and eliminate these potential artifacts.

A Strategic Workflow for Target Identification and Validation

We propose a phased approach that integrates computational and experimental methodologies to build a robust case for specific biological targets. This workflow is designed to be iterative, with findings from each stage informing the next.

Target_ID_Workflow cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: Experimental Target Validation cluster_2 Phase 3: Mechanism of Action & Specificity A Compound Structure Analysis (N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide) B Similarity-Based Approaches (e.g., ChEMBL, PubChem) A->B C Pharmacophore Modeling & Virtual Screening A->C D Transcriptomics-Based Target Prediction A->D E Putative Target List B->E C->E D->E F Biochemical Assays (Enzyme Inhibition, Binding Assays) E->F G Biophysical Interaction Analysis (SPR, ITC, TSA) F->G H Cellular Target Engagement Assays (CETSA, NanoBRET) G->H I Validated Target(s) H->I J Chemical Proteomics & Target Fishing I->J K Structural Biology (X-ray Crystallography, Cryo-EM) I->K L Cellular & In Vivo Model Studies J->L K->L M Confirmed Mechanism of Action L->M Biophysical_Methods cluster_0 Biophysical Validation Techniques SPR Surface Plasmon Resonance (SPR) Measures binding kinetics (kon, koff) and affinity (KD) ITC Isothermal Titration Calorimetry (ITC) Determines binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS) TSA Thermal Shift Assay (TSA) Detects ligand-induced protein stabilization (ΔTm)

Caption: Key biophysical methods for validating target engagement.

Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a cellular context is a crucial step.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates, providing evidence of target engagement in a physiological environment.

  • NanoBRET™ and other Proximity-Based Assays: These assays measure the proximity of a fluorescently tagged target protein and a labeled tracer or the compound itself within living cells.

Phase 3: Elucidating the Mechanism of Action and Ensuring Specificity

With a validated target in hand, the focus shifts to understanding the precise mechanism of action and assessing the selectivity of the compound.

Chemical Proteomics and Target Fishing

To identify the full spectrum of protein targets (the "target landscape") and to assess selectivity, chemical proteomics approaches are invaluable. [4]This can involve immobilizing N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide on a solid support to "fish" for interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Structural Biology

Determining the high-resolution structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy (cryo-EM) provides the ultimate confirmation of the binding mode and can guide further structure-activity relationship (SAR) studies for lead optimization.

Cellular and In Vivo Models

The final stage of validation involves demonstrating that the engagement of the identified target by N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide leads to the observed cellular phenotype. This can be achieved through:

  • Target knockdown or knockout experiments: The cellular effect of the compound should be diminished or abolished in cells lacking the target protein.

  • Rescue experiments: Overexpression of the wild-type target protein should rescue the cellular phenotype induced by the compound.

  • In vivo studies: In appropriate animal models, the compound's efficacy should correlate with target engagement in the relevant tissues.

Conclusion: A Roadmap to Unlocking Therapeutic Potential

The journey from a promising bioactive compound to a validated therapeutic lead with a well-defined mechanism of action is a complex but navigable path. For N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a molecule rooted in the versatile rhodanine scaffold, a systematic and multi-faceted approach to target identification and validation is paramount. By embracing a strategy that combines the predictive power of computational methods with the rigor of experimental validation, researchers can overcome the inherent challenges of this chemical class. This guide provides a robust framework to not only identify the specific molecular targets of this compound but also to build a compelling, data-driven narrative of its therapeutic potential, ultimately paving the way for its development into a novel therapeutic agent.

References

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  • Lee, J., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics. bioRxiv, 279525. [Link]

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  • Jiang, H., et al. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. Bioorganic & medicinal chemistry letters, 30(7), 127021. [Link]

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  • Slepikas, V., et al. (2016). Discovery and development of novel rhodanine derivatives targeting enoyl-acyl carrier protein reductase. Journal of medicinal chemistry, 59(17), 7953–7966.
  • Pontiki, E., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(11), 2142–2154. [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to 4-Oxo-Thiazolidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-oxo-thiazolidine core, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ame...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-thiazolidine core, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and amenability to chemical modification have propelled the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 4-oxo-thiazolidine derivatives, navigating through their synthesis, diverse biological applications, and the critical structure-activity relationships that govern their therapeutic potential. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future research in this dynamic area of drug discovery.

Introduction: The Significance of the 4-Oxo-Thiazolidine Nucleus

The 4-oxo-thiazolidine, also known as a thiazolidin-4-one, is a five-membered heterocyclic ring system containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4.[1][2] This scaffold's unique structural features, including its cyclic amide bond and the potential for substitutions at positions 2, 3, and 5, make it an attractive framework for the design of novel therapeutic agents.[1][3] The inherent "drug-likeness" of this nucleus and its suitability for diversity-oriented synthesis have cemented its status as a "magic moiety" or "wonder nucleus" in the field of medicinal chemistry.[2][3][4]

Derivatives of 4-oxo-thiazolidine have demonstrated an impressive range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][5][6][7] This guide will delve into the key aspects of this versatile scaffold, providing a roadmap for its effective utilization in modern drug discovery programs.

Synthetic Strategies: Building the 4-Oxo-Thiazolidine Core

The synthesis of 4-oxo-thiazolidine derivatives is well-established, with the most common and versatile method being the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, typically thioglycolic acid (mercaptoacetic acid).[8][9] This reaction provides a straightforward and efficient route to a wide variety of 2,3-disubstituted 4-oxo-thiazolidines.

General Synthetic Workflow

The typical synthetic pathway involves a two-step process: the formation of a Schiff base followed by its cyclization.

Synthetic Workflow for 4-Oxo-Thiazolidine Derivatives A Primary Amine C Schiff Base (Imine) A->C Condensation (e.g., in Ethanol, reflux) B Aldehyde/Ketone B->C E 4-Oxo-Thiazolidine Derivative C->E Cyclocondensation (e.g., in DMF, reflux, with ZnCl2) D Thioglycolic Acid D->E

Caption: General Synthetic Pathway to 4-Oxo-Thiazolidine Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2,3-Disubstituted 4-Oxo-Thiazolidine Derivative

This protocol outlines a standard procedure for the synthesis of a 4-oxo-thiazolidine derivative, which can be adapted for various starting materials.

Step 1: Synthesis of the Schiff Base (Imine)

  • In a round-bottom flask, dissolve the primary amine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclocondensation to Form the 4-Oxo-Thiazolidine Ring

  • In a separate round-bottom flask, dissolve the synthesized Schiff base (1 equivalent) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Add thioglycolic acid (mercaptoacetic acid) (1.1-1.2 equivalents) to the solution.

  • Add a pinch of anhydrous zinc chloride (ZnCl₂) as a catalyst.[8]

  • Reflux the mixture for 6-10 hours, again monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

  • The solid 4-oxo-thiazolidine derivative that precipitates is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure product.

Self-Validating System: The purity and identity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques, including melting point determination, TLC, and spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[10]

A Spectrum of Biological Activities: Therapeutic Potential of 4-Oxo-Thiazolidine Derivatives

The chemical diversity achievable with the 4-oxo-thiazolidine scaffold has led to the discovery of compounds with a wide array of biological activities.

Antimicrobial Activity

4-Oxo-thiazolidine derivatives have been extensively investigated for their antibacterial and antifungal properties.[11][12][13] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] Some derivatives have also demonstrated promising activity against Mycobacterium tuberculosis.[5][10] The mechanism of antimicrobial action is often attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[13] Furthermore, these compounds have been explored as antibiofilm agents, which is a critical area of research in combating antibiotic resistance.[15][16]

Anticancer Activity

The anticancer potential of 4-oxo-thiazolidine derivatives is a rapidly growing field of study.[3][17] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, liver, and lung cancer.[17][18][19][20] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[17][18]

Anticancer Mechanism of 4-Oxo-Thiazolidine Derivatives A 4-Oxo-Thiazolidine Derivative B Cancer Cell A->B Targets C Inhibition of Signaling Pathways (e.g., Kinases) B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Cell Proliferation C->F D->F E->F

Caption: Potential Anticancer Mechanisms of 4-Oxo-Thiazolidine Derivatives.

Antiviral Activity

Several 4-oxo-thiazolidine derivatives have been reported to possess antiviral activity, including against influenza viruses and HIV.[5][21][22][23][24] Their mode of action can involve the inhibition of viral enzymes or interference with the viral life cycle.[23]

Other Notable Biological Activities

Beyond the major areas mentioned above, 4-oxo-thiazolidine derivatives have also been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory and Analgesic Activity [5]

  • Anticonvulsant Activity [5]

  • Antidiabetic Activity: Some derivatives, particularly thiazolidine-2,4-diones, are well-known antidiabetic agents that act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ).[1][25]

  • Enzyme Inhibition: These compounds have been shown to inhibit various enzymes, such as human dihydroorotate dehydrogenase (hDHODH), which is a target for immunosuppressive and anticancer drugs.[26][27]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 4-oxo-thiazolidine derivatives. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the heterocyclic ring.

  • Position 2: The substituent at the 2-position, often an aryl or substituted aryl group, plays a critical role in determining the compound's biological activity. The electronic and steric properties of this substituent can modulate the compound's interaction with its biological target.[26][27]

  • Position 3: The substituent on the nitrogen atom at the 3-position also significantly impacts the pharmacological profile. Modifications at this position can influence the compound's solubility, metabolic stability, and binding affinity.

  • Position 5: The 5-position can be substituted, often with an arylidene group, which can enhance the biological activity, particularly the antimicrobial and anticancer effects.[7][28] The presence of an exocyclic double bond at this position can create a Michael acceptor system, which may be involved in covalent interactions with biological targets.[28]

The following table summarizes the general influence of substituents on the biological activity of 4-oxo-thiazolidine derivatives, based on findings from various studies.

Position of SubstitutionNature of SubstituentGeneral Impact on Biological Activity
2 Aryl, HeteroarylCrucial for potency and selectivity; lipophilicity and electronic effects are important.
3 Aryl, Alkyl, Heterocyclic moietiesInfluences overall molecular properties and can be tailored for specific targets.
5 Arylidene, AlkylideneOften enhances antimicrobial and anticancer activity; can introduce a Michael acceptor moiety.

Conclusion and Future Perspectives

The 4-oxo-thiazolidine scaffold continues to be a highly productive and versatile platform in the quest for new therapeutic agents. Its synthetic accessibility and the vast chemical space that can be explored through derivatization ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in the rational design of next-generation 4-oxo-thiazolidine-based drugs. The exploration of this "wonder nucleus" is far from over, and it is poised to yield even more significant contributions to the field of drug discovery in the years to come.

References

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Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Introduction: The Rhodanine Core and its Progeny In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rhodanine Core and its Progeny

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide range of biological targets. One such scaffold is the rhodanine ring, a 2-thioxo-4-thiazolidinone core that has captivated chemists for over a century. Its synthetic tractability and the diverse biological activities of its derivatives have cemented its importance in drug discovery. This technical guide delves into the discovery, history, and scientific intricacies of a key rhodanine derivative: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. We will explore its synthesis, physicochemical properties, and the foundational principles that drive its utility in modern research.

A Historical Perspective: From Nencki's "Rhodaninsaure" to a Versatile Synthetic Intermediate

The journey of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is intrinsically linked to the discovery of its parent heterocycle, rhodanine. In 1877, Marceli Nencki first reported the synthesis of what he named "Rhodaninsaure" (rhodanine) from the reaction of ammonium thiocyanate and chloroacetic acid in water.[1] This pioneering work laid the groundwork for the exploration of a new class of sulfur- and nitrogen-containing heterocycles.

The inherent reactivity of the rhodanine scaffold, particularly at the C-5 methylene group and the N-3 imino proton, allows for extensive chemical modifications. This has led to the development of a vast library of rhodanine derivatives with a broad spectrum of pharmacological activities.[2][3][4] N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide emerged from this exploration as a key intermediate and a molecule of interest in its own right. Its structure combines the rhodanine core with a benzamide moiety at the N-3 position, a modification that significantly influences its electronic and steric properties, thereby modulating its biological activity.

Physicochemical Properties and Structural Elucidation

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, with the chemical formula C₁₀H₈N₂O₂S₂, possesses a molecular weight of 252.3 g/mol .[1] Its structure is characterized by the planar thiazolidinone ring fused with the benzamide group. The presence of two carbonyl groups and a thiocarbonyl group imparts a distinct polarity to the molecule, influencing its solubility and interactions with biological macromolecules.

PropertyValueSource
IUPAC NameN-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamidePubChem
Molecular FormulaC₁₀H₈N₂O₂S₂PubChem
Molecular Weight252.3 g/mol PubChem
CAS Number13097-06-8PubChem

Structural elucidation of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its derivatives is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) and thiocarbonyl (C=S) stretching vibrations. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide: A Step-by-Step Protocol

The synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a multi-step process that begins with the formation of the rhodanine core, followed by N-amination and subsequent benzoylation. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Part 1: Synthesis of Rhodanine (2-Thioxo-4-thiazolidinone)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in water.

  • Addition of Thiocyanate: To this solution, add ammonium thiocyanate.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The rhodanine product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure rhodanine.

Part 2: Synthesis of 3-Amino-2-thioxo-4-thiazolidinone

  • N-Amination: To a solution of rhodanine in a suitable solvent (e.g., ethanol), add hydroxylamine-O-sulfonic acid.

  • Base Addition: Slowly add a solution of sodium bicarbonate to neutralize the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 12-18 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the solvent under reduced pressure. The resulting solid can be purified by column chromatography.

Part 3: Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

  • Benzoylation: Dissolve 3-amino-2-thioxo-4-thiazolidinone in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Benzoyl Chloride: Cool the solution in an ice bath and slowly add benzoyl chloride.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into cold water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Synthesis_Workflow cluster_part1 Part 1: Rhodanine Synthesis cluster_part2 Part 2: N-Amination cluster_part3 Part 3: Benzoylation A Chloroacetic Acid + Ammonium Thiocyanate B Reflux in Water A->B Reaction C Rhodanine B->C Precipitation & Purification D Rhodanine + Hydroxylamine-O-sulfonic Acid C->D E Base (NaHCO3) D->E Neutralization F 3-Amino-2-thioxo-4-thiazolidinone E->F Purification G 3-Amino-2-thioxo-4-thiazolidinone + Benzoyl Chloride F->G H Reaction in Pyridine G->H Acylation I N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide H->I Precipitation & Purification

Caption: Synthetic workflow for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Biological Significance and Structure-Activity Relationship (SAR)

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its derivatives have garnered significant attention for their potential as antimicrobial and anticancer agents.[5][6][7][8] The biological activity of these compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed key insights into the features that govern their efficacy.

  • The Benzamide Moiety: The nature and position of substituents on the phenyl ring of the benzamide group can dramatically influence biological activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance the antimicrobial and anticancer properties of some derivatives.[9] This is likely due to their ability to modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets.

  • The Thiazolidinone Core: The rhodanine core itself is crucial for activity. Modifications at the C-5 position, often through Knoevenagel condensation with various aldehydes, have yielded a plethora of potent bioactive compounds.[2] While the title compound is unsubstituted at C-5, it serves as a valuable starting material for the synthesis of such derivatives.

  • The N-Acyl Linkage: The amide linkage between the rhodanine nitrogen and the benzoyl group provides a degree of conformational flexibility, which can be important for optimal binding to target proteins.

Caption: Key structural features influencing the biological activity.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its derivatives can vary depending on the specific biological target. However, several general mechanisms have been proposed:

  • Enzyme Inhibition: Rhodanine-based compounds are known to inhibit a variety of enzymes. For instance, some derivatives have been shown to inhibit bacterial enzymes involved in cell wall synthesis or essential metabolic pathways. In the context of cancer, they have been investigated as inhibitors of protein kinases and other enzymes critical for tumor growth and proliferation.

  • Disruption of Microbial Membranes: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell death.

  • Interference with Quorum Sensing: Some studies suggest that rhodanine derivatives can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

Future Directions and Conclusion

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide stands as a testament to the enduring legacy of the rhodanine scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for the development of novel therapeutic agents. Future research will likely focus on:

  • Lead Optimization: Further derivatization of the benzamide and thiazolidinone rings to improve potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidating the specific molecular targets of bioactive derivatives to understand their mechanisms of action in greater detail.

  • Combinatorial Approaches: Utilizing combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs.

References

  • Nencki, M. (1877). Ueber die Einwirkung der Monochloressigsäure auf Sulfocyansäure und ihre Salze. Journal für Praktische Chemie, 16(1), 1-27. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 19(31), 5283–5304. [Link]

  • Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(12), 1233–1252. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis and biological activities of some new rhodanine derivatives. Medicinal Chemistry Research, 24(1), 333-343. [Link]

  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2012). Synthesis and biological activity of novel 4-thiazolidinone derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 48, 145-154. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis and antimicrobial evaluation of some new 4-thiazolidinone and 1, 3, 4-thiadiazole derivatives. Acta pharmaceutica, 64(2), 173-185. [Link]

  • PubChem. (n.d.). N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omar, M. A. (2010). 4-Thiazolidinones: A class of versatile compounds with diverse biological activities. Molecules, 15(3), 1845-1863. [Link]

  • Rana, A., Siddiqui, N., & Khan, S. A. (2008). N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)isonicotinamide: Synthesis and in vitro antimicrobial and antitubercular activity. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(5), 324-328. [Link]

  • Kumar, A., Rajput, C. S., & Bhati, S. K. (2007). Synthesis of 3-[4'-(p-chlorophenyl)-2'-thiazolyl]-2-[(substituted)-azo-phenyl]-5-methyl indoles as potential antimicrobial agents. Bioorganic & medicinal chemistry, 15(8), 3079–3084. [Link]

  • Vigorita, M. G., Ottanà, R., Monforte, F., Maccari, R., Trovato, A., Monforte, A. M., & Tavilla, S. (2001). Synthesis and anti-inflammatory, analgesic and antipyretic activity of 3, 3'-(1, 2-ethanediyl) bis [2-aryl-4-thiazolidinone] derivatives. Il Farmaco, 56(11), 841-849. [Link]

  • Deep, A., Jain, S., & Sharma, P. C. (2011). Synthesis and antibacterial activity of some new 4-thiazolidinone derivatives. Acta poloniae pharmaceutica, 68(3), 397-402. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in the lab

An Application Note for the Laboratory Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Abstract This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-Oxo-2-thioxo-thiazolidin-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a rhodanine-based heterocyclic compound. Rhodanine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of biological activities and serving as crucial building blocks for drug discovery.[1][2] This guide details a reliable two-step synthetic route commencing from benzhydrazide. The protocol emphasizes experimental causality, safety, and validation, making it suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Context

The 2-thioxo-thiazolidin-4-one, commonly known as rhodanine, is a five-membered heterocyclic core first synthesized by Marceli Nencki in 1877.[3] Its derivatives are of significant interest due to their ability to interact with a diverse range of biological targets, leading to activities such as antibacterial, antiviral, and anticancer effects.[1] The target molecule, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, incorporates both the rhodanine scaffold and a benzamide moiety, making it a valuable candidate for biological screening and further structural modification.

The synthesis strategy outlined herein involves two primary transformations:

  • Formation of a Dithiocarbazate Intermediate: The reaction of benzhydrazide with carbon disulfide in a basic medium. This leverages the nucleophilicity of the hydrazine nitrogen towards the electrophilic carbon of CS₂.[4]

  • Heterocyclization: The subsequent reaction of the dithiocarbazate intermediate with chloroacetic acid, which acts as a C2-synthon, to construct the thiazolidinone ring via intramolecular condensation.[5][6] This method is a robust and widely employed strategy for the synthesis of N-amino rhodanine derivatives.

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image for illustrative purposes)

Step 1: Benzhydrazide + Carbon Disulfide → Potassium N'-benzoyl dithiocarbazate Step 2: Potassium N'-benzoyl dithiocarbazate + Chloroacetic Acid → N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Mechanistic Rationale: The synthesis begins with the deprotonation of the terminal nitrogen of benzhydrazide by potassium hydroxide, enhancing its nucleophilicity. This activated amine then attacks the electrophilic carbon of carbon disulfide. A subsequent proton transfer results in the formation of the potassium dithiocarbazate salt. In the second step, the sulfur atom of the dithiocarbazate attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion. The final ring closure occurs through an intramolecular nucleophilic attack of the nitrogen atom on the carboxylic acid carbonyl, followed by dehydration to yield the stable 4-oxo-2-thioxo-thiazolidine ring.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )PuritySupplier
BenzhydrazideC₇H₈N₂O136.15≥98%Sigma-Aldrich
Carbon Disulfide (CS₂)CS₂76.14≥99.9%Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.11≥85%Fisher Scientific
Chloroacetic AcidC₂H₃ClO₂94.50≥99%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07≥99.5%VWR
Hydrochloric Acid (HCl)HCl36.4637% (conc.)J.T. Baker
Deionized WaterH₂O18.02--
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Buchner funnel and vacuum flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Detailed Experimental Protocol

SAFETY FIRST: This protocol must be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable, volatile, and neurotoxic.[7] Chloroacetic acid is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of Potassium N'-benzoyl dithiocarbazate (Intermediate)
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: To the flask, add benzhydrazide (6.81 g, 0.05 mol) and absolute ethanol (80 mL). Stir the mixture until the solid is partially dissolved.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (3.36 g, 0.06 mol) in absolute ethanol (40 mL). Cool this solution and add it to the stirred benzhydrazide suspension in the flask. Stir for 10-15 minutes.

  • Carbon Disulfide Addition: Measure carbon disulfide (4.18 g, 3.3 mL, 0.055 mol) into the dropping funnel. Add the CS₂ dropwise to the reaction mixture over 30 minutes.

    • Scientist's Note: The addition of CS₂ is exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the evaporation of CS₂ and minimize side reactions. A yellow precipitate of the potassium salt intermediate should form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours. The reaction can be monitored by TLC.

Part B: Cyclization to N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
  • Cyclizing Agent Addition: To the suspension of the potassium salt from Part A, add a solution of chloroacetic acid (5.20 g, 0.055 mol) dissolved in water (15 mL).

    • Scientist's Note: The addition of chloroacetic acid will cause the reaction mixture to heat up. The reaction involves an Sₙ2 attack followed by cyclization, which is facilitated by heating.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Continue refluxing for 6-8 hours.

    • Trustworthiness Check: The progress of the cyclization can be monitored using Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting intermediate. A successful reaction will show the disappearance of the intermediate spot and the appearance of a new product spot.

  • Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture slowly into 250 mL of ice-cold water with stirring.

  • Acidification: Acidify the aqueous mixture by adding concentrated HCl dropwise until the pH is approximately 1-2 (check with pH paper). A pale yellow solid product will precipitate.

  • Isolation: Allow the precipitate to stand for 30 minutes in the cold to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted acid.

Part C: Purification and Characterization
  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

  • Recrystallization: Purify the crude solid by recrystallization from glacial acetic acid or an ethanol/water mixture to yield a crystalline yellow solid.[8]

  • Characterization:

    • Melting Point: Determine the melting point of the purified product.

    • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (~3200-3300), C=O of amide (~1670), C=O of thiazolidinone ring (~1730), and C=S stretching (~1100-1250).

    • ¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the benzamide group, a singlet for the CH₂ protons of the thiazolidinone ring, and a signal for the N-H proton.

    • Yield: Calculate the percentage yield based on the initial amount of benzhydrazide. A typical yield for this procedure is in the range of 65-80%.

Data Summary and Visualization

Table of Reaction Parameters
ParameterValueMoles (mol)Molar Ratio
Benzhydrazide6.81 g0.051.0
Potassium Hydroxide3.36 g0.061.2
Carbon Disulfide3.3 mL0.0551.1
Chloroacetic Acid5.20 g0.0551.1
Reflux Time6-8 hours--
Reflux Temperature~80-85 °C--
Expected Yield65-80%--
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Part A: Intermediate Synthesis cluster_cyclization Part B: Cyclization & Isolation cluster_purification Part C: Purification A1 1. Dissolve Benzhydrazide & KOH in Ethanol A2 2. Cool to 0-5 °C (Ice Bath) A1->A2 A3 3. Add Carbon Disulfide (Dropwise) A2->A3 A4 4. Stir at Room Temp (4 hours) A3->A4 B1 5. Add Chloroacetic Acid Solution A4->B1 Transfer Intermediate Suspension B2 6. Reflux for 6-8 hours B1->B2 B3 7. Quench in Ice Water B2->B3 B4 8. Acidify with HCl (pH 1-2) B3->B4 B5 9. Filter & Wash Solid B4->B5 C1 10. Dry Crude Product B5->C1 Transfer Crude Solid C2 11. Recrystallize from Acetic Acid or EtOH/H₂O C1->C2 C3 12. Characterize Final Product (m.p., NMR, IR) C2->C3

Caption: Workflow for the synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Simplified Reaction Mechanism

Reaction_Mechanism Benzhydrazide Benzhydrazide (R-CO-NH-NH2) Intermediate Dithiocarbazate Salt [R-CO-NH-NH-CSS]⁻ K⁺ Benzhydrazide->Intermediate + KOH / EtOH (Nucleophilic Attack) CS2 CS2 CS2->Intermediate + KOH / EtOH (Nucleophilic Attack) Product N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Intermediate->Product + Reflux (SN2 & Cyclization) Chloroacetic Cl-CH2-COOH Chloroacetic->Product + Reflux (SN2 & Cyclization)

Caption: Simplified mechanism showing key transformations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Intermediate (Part A) Inactive KOH (absorbed CO₂/H₂O); CS₂ evaporated due to high temp.Use fresh, high-purity KOH pellets. Ensure the reaction is kept below 5 °C during CS₂ addition.
Oily Product Instead of Solid (Part B) Impurities present; incomplete reaction.Extend the reflux time by 1-2 hours. Ensure complete acidification. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Product Fails to Crystallize (Part C) Residual solvent or impurities.Ensure the product is completely dry. If using EtOH/H₂O, add water dropwise to the hot ethanol solution until turbidity appears, then cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization.

References

  • Journal of Organic and Pharmaceutical Chemistry (2013). Synthesis and the biological action of thiosemicarbazones and (1,3-thiazol-2-yl)hyd-razones of [(1-aryl-5-formylimidazol-4-yl)thio]-acetic acids.
  • Metwally, M. A. et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • ResearchGate (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. [Link]

  • ResearchGate (n.d.). Reaction of thiosemicarbazones 2 a, b with chloroacetic acid to give thiazolidinones 3 a, b. [Link]

  • Journal of Chemical and Pharmaceutical Research (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. [Link]

  • Chawla, A. et al. (2016). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. PubMed. [Link]

  • ResearchGate (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. [Link]

  • Swain, B. et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]

  • ResearchGate (n.d.). Scheme-2 Mechanism of thiosemicarbazone 7 rearrangement into indazole 8 in acidic medium. [Link]

  • Scientific Reports (2022). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Institutes of Health. [Link]

  • Systematic Reviews in Pharmacy (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • Wikipedia. Rhodanine. [Link]

  • Journal of Chemical Research, Synopses (1998). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. [Link]

  • Wikipedia. Carbon disulfide. [Link]

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Application

Application Notes and Protocols for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide as a Putative Antimicrobial Agent

Introduction: The Promise of the Rhodanine Scaffold in an Era of Antimicrobial Resistance The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis nece...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Rhodanine Scaffold in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of antimicrobial agents. Among the privileged heterocyclic structures in medicinal chemistry, the rhodanine (2-thioxothiazolidin-4-one) nucleus has garnered significant attention. Rhodanine derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, and anticancer properties, owing to their ability to interact with a diverse array of biological targets.[1][2] The versatility of the rhodanine scaffold, particularly the amenability of its N-3 and C-5 positions to chemical modification, allows for the fine-tuning of its pharmacological profile.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of a specific rhodanine derivative, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (PubChem CID: 482274), as a potential antimicrobial agent.[3] While extensive research has been conducted on the broader class of rhodanine and thiazolidinone derivatives, this guide will synthesize that knowledge to propose a systematic approach for the evaluation of this specific, yet promising, compound. We will delve into its putative mechanism of action, provide detailed protocols for its synthesis and antimicrobial evaluation, and offer insights into the interpretation of results, thereby providing a self-validating framework for its investigation.

Hypothesized Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

While the precise mechanism of action for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide has not been empirically determined, extensive research on related 4-thiazolidinone derivatives points towards the inhibition of key bacterial enzymes. A prominent target for this class of compounds is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, and its inhibition leads to compromised cell integrity and ultimately, cell death.

The proposed mechanism involves the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide molecule binding to the active site of the MurB enzyme, thereby preventing the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid. This disruption of the peptidoglycan synthesis pathway is a validated strategy for antibacterial drug development.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_bacterium Bacterial Cell UDP-GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP-GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP-GlcNAc-enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP-GlcNAc-enolpyruvate MurB MurB Enzyme UDP-GlcNAc-enolpyruvate->MurB UDP-MurNAc UDP-N-acetylmuramic acid MurB->UDP-MurNAc Peptidoglycan_Synthesis Peptidoglycan Synthesis Pathway UDP-MurNAc->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption Compound N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Compound->MurB Inhibition

Caption: Hypothesized mechanism of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide inhibiting MurB.

Synthesis Protocol

The synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide can be achieved through a multi-step process, adapted from established methods for similar rhodanine derivatives.[4][5] The following protocol provides a general guideline.

Step 1: Synthesis of Benzoyl Isothiocyanate

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ammonium thiocyanate (NH₄SCN) in anhydrous acetone.

  • Cool the flask in an ice-water bath.

  • Add benzoyl chloride dropwise to the cooled solution with continuous stirring.

  • Allow the reaction to proceed for 20-30 minutes after the addition is complete. The formation of benzoyl isothiocyanate can be monitored by Thin Layer Chromatography (TLC).

Step 2: Synthesis of N-Benzoylthiourea

  • To the reaction mixture containing benzoyl isothiocyanate, add an aqueous solution of ammonia dropwise while maintaining the temperature below 10°C.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Collect the precipitated N-benzoylthiourea by filtration, wash with cold water, and dry.

Step 3: Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

  • In a suitable solvent such as ethanol or a mixture of ethanol and water, dissolve the N-benzoylthiourea.

  • Add ethyl chloroacetate and a weak base, such as anhydrous sodium acetate.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid product, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to obtain a pure product.

Characterization of the final compound should be performed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocols for Antimicrobial Evaluation

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the screening of novel antimicrobial agents.[6]

Preparation of Stock Solution and Microbial Inoculum
  • Compound Stock Solution: Prepare a stock solution of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide at a concentration of 1 mg/mL in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure the solvent has no inherent antimicrobial activity at the concentrations used.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution

  • Standardized microbial inoculum

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and solvent)

Procedure:

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the test compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Wells 11 and 12 will serve as controls. Well 11 (growth control) will contain 100 µL of MHB and the microbial inoculum. Well 12 (sterility control) will contain 100 µL of MHB only.

  • Add 10 µL of the standardized microbial inoculum to wells 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow Start Start: Prepare Stock Solution & Inoculum Dispense_Broth Dispense Broth into 96-well plate Start->Dispense_Broth Serial_Dilution Perform 2-fold Serial Dilution of Compound Dispense_Broth->Serial_Dilution Add_Inoculum Add Standardized Microbial Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Summary and Interpretation

While specific antimicrobial data for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is not yet published, the following table summarizes the reported MIC values for structurally related thiazolidinone derivatives against common pathogens to provide a comparative baseline.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
4-Thiazolidinone DerivativesStaphylococcus aureus12.5 - >200[6][8]
4-Thiazolidinone DerivativesEscherichia coli16 - >200[4][8]
4-Thiazolidinone DerivativesPseudomonas aeruginosa>200[8]
4-Thiazolidinone DerivativesCandida albicans12.5 - 200[4][9]

Interpretation of Results:

  • A low MIC value indicates high potency of the compound against the tested microorganism.

  • If the MBC value is close to the MIC value (typically within four times the MIC), the compound is considered bactericidal. If the MBC is significantly higher than the MIC, the compound is likely bacteriostatic.

  • The spectrum of activity can be determined by testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Rhodanine derivatives have often shown more potent activity against Gram-positive bacteria.[1]

Conclusion and Future Directions

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide represents a promising, yet underexplored, candidate within the pharmacologically rich class of rhodanine derivatives. The protocols and insights provided in this document offer a robust framework for its systematic evaluation as a novel antimicrobial agent. The initial investigation should focus on a broad screening against a diverse panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency.

Should promising activity be identified, further studies should be directed towards elucidating its precise mechanism of action, potentially through enzymatic assays with MurB or other putative targets. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could further enhance its antimicrobial profile. The journey from a promising scaffold to a clinically viable drug is arduous, but with a systematic and scientifically rigorous approach, the potential of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide can be fully realized.

References

  • Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. Available from: [Link]

  • Kaur, R., et al. (2018). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Scientifica (Cairo), 2018, 1082305. Available from: [Link]

  • Tejchman, W., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Medycyna Weterynaryjna, 73(06), 365-370. Available from: [Link]

  • Polshettiwar, S. A. (2021). Drug screening of rhodanine derivatives for antibacterial activity. Journal of Taibah University Medical Sciences, 16(5), 643-656. Available from: [Link]

  • Kaminskyy, D., et al. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 24(12), 2292. Available from: [Link]

  • Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(16), 4983. Available from: [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal of Pharmaceutical and Medicinal Research, 2(1), 1-6. Available from: [Link]

  • Kumar, A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. Available from: [Link]

  • Patel, R. D., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 370-377. Available from: [Link]

  • Al-Amiery, A. A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. International Journal of Molecular Sciences, 25(17), 9295. Available from: [Link]

  • Vicini, P., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(11), 2142-2154. Available from: [Link]

  • Geronikaki, A., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(11), 2142-2154. Available from: [Link]

  • Shah, V. H., et al. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. Anti-Infective Agents, 10(1), 55-64. Available from: [Link]

  • PubChem. (n.d.). N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. PubChem Compound Database. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Derivatives in Oncology The quest for novel, efficacious, and selecti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Derivatives in Oncology

The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a member of the broader rhodanine class of compounds, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-proliferative effects against a range of cancer cell lines.[1][2] This guide provides an in-depth exploration of these derivatives, from their synthesis and characterization to detailed protocols for their evaluation as potential cancer therapeutics.

The core structure, characterized by a thiazolidinone ring, offers a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Research has demonstrated that strategic substitutions on the benzamide and thiazolidinone moieties can lead to compounds with enhanced cytotoxicity and selectivity for cancer cells over normal cells.[1] This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising class of molecules, providing both the theoretical underpinnings and the practical methodologies required for their successful investigation.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. While the precise molecular targets can vary depending on the specific derivative, two key pathways, the PI3K/Akt and MAPK/ERK pathways, have been implicated in their mechanism of action.[3][4][5][6][7][8]

Inhibition of the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.[3][5][7] Evidence suggests that certain rhodanine derivatives can exert their anticancer effects by inhibiting key components of this pathway.[6][7] This inhibition can lead to the suppression of downstream signaling events that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Derivative N-(4-Oxo-2-thioxo-thiazolidin-3-yl) -benzamide Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.
Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes like proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers.[4][9] Some thiazolidinone derivatives have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.[9]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Derivative N-(4-Oxo-2-thioxo-thiazolidin-3-yl) -benzamide Derivative Derivative->Raf Inhibition Derivative->MEK Inhibition Synthesis_Workflow A Substituted Benzoic Acid B Benzohydrazide A->B Esterification & Hydrazinolysis C Schiff Base B->C Condensation D N-(4-Oxo-2-thioxo-thiazolidin-3-yl) -benzamide Derivative C->D Cyclization Reagent1 Thionyl Chloride, Hydrazine Hydrate Reagent1->A Reagent2 Aromatic Aldehyde, Glacial Acetic Acid Reagent2->B Reagent3 Thioglycolic Acid, ZnCl2 Reagent3->C

Sources

Application

Application Notes &amp; Protocols: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide as a Potential Antitubercular Agent

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research and tuberculosis therapeutics. Introduction and Scientific Context Tuberculosis (TB), caused by Mycobacterium tuberc...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research and tuberculosis therapeutics.

Introduction and Scientific Context

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutic agents that operate via mechanisms distinct from current first- and second-line drugs. The thiazolidinone scaffold has emerged as a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimycobacterial effects.[1]

This document focuses on a specific rhodanine-containing derivative, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (henceforth referred to as Compound X), a promising candidate for antitubercular drug development. Rhodanine, a 2-thioxo-4-thiazolidinone, is a key pharmacophore known for its diverse biological activities. This guide provides a comprehensive overview of the scientific rationale, synthesis, and a suite of protocols for the comprehensive evaluation of Compound X as a potential antitubercular agent.

Proposed Mechanism of Action: Targeting Mycolic Acid Biosynthesis

The primary cell wall of Mycobacterium tuberculosis is a unique, complex structure rich in mycolic acids, which are long-chain fatty acids essential for the bacterium's survival, virulence, and resistance to common antibiotics. The biosynthesis of these mycolic acids is a well-validated target for antitubercular drugs.

Thiazolidinone derivatives have been shown to target several key enzymes within Mtb.[2][3] A principal target for many antitubercular agents is the enoyl-acyl carrier protein reductase, known as InhA.[4][5] Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial enzyme KatG, forms an adduct with NAD+ that inhibits InhA.[4][6] A significant portion of clinical INH resistance arises from mutations in the katG gene, not in the InhA target itself.[5][6]

This vulnerability presents a strategic advantage for direct InhA inhibitors —compounds that bind to and inhibit the enzyme without needing prior activation by KatG. Such agents are hypothesized to remain effective against many INH-resistant Mtb strains.[4][5] Compound X, as a thiazolidinone derivative, is postulated to function as a direct InhA inhibitor, thereby disrupting the mycolic acid synthesis pathway and leading to bacterial cell death.

Caption: Proposed mechanism of Compound X as a direct inhibitor of InhA in the Mtb mycolic acid biosynthesis pathway.

Synthesis Protocol

The synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide typically involves a multi-step process. The following protocol outlines a general and effective approach.

Protocol 3.1: Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Rationale: This procedure follows a logical sequence starting with the formation of a hydrazide, which is then condensed with an aldehyde to form a Schiff base (hydrazone). The final cyclization with thioglycolic acid in the presence of a catalyst yields the target thiazolidinone ring. This stepwise approach allows for purification at intermediate stages, ensuring a high-purity final product.

Materials:

  • Benzoyl hydrazine

  • Appropriate aldehyde (e.g., Benzaldehyde for a phenyl-substituted intermediate)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Thioglycolic acid

  • Anhydrous Zinc Chloride (ZnCl2)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Appropriate solvents for TLC and column chromatography (e.g., Hexane:Ethyl Acetate mixtures)

Step-by-Step Procedure:

  • Synthesis of the Schiff Base (N'-benzylidenebenzohydrazide):

    • Dissolve benzoyl hydrazine (0.01 mol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add benzaldehyde (0.01 mol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Filter the solid product, wash with cold ethanol, and dry. Recrystallize from ethanol if necessary to achieve high purity.

  • Cyclization to form N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide:

    • In a separate round-bottom flask, add the synthesized Schiff base (0.01 mol) and thioglycolic acid (0.015 mol) to DMF (15 mL).[1]

    • Add a catalytic amount of anhydrous ZnCl2.[1]

    • Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.[1]

    • The crude solid product will precipitate. Filter the solid, wash thoroughly with water, and air dry.

    • Purify the crude product by column chromatography using silica gel.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods:

      • FT-IR: Look for characteristic peaks for C=O (amide and thiazolidinone ring), C=S, and N-H stretching.

      • ¹H-NMR: Identify protons corresponding to the aromatic rings and the CH2 group of the thiazolidinone ring.

      • Mass Spectrometry: Confirm the molecular weight of the compound (C10H8N2O2S2, MW: 252.3 g/mol ).[7]

Caption: General workflow for the synthesis and characterization of the target compound.

In Vitro Antitubercular Activity Assessment

The primary evaluation of a new antitubercular agent involves determining its efficacy against live M. tuberculosis bacteria in vitro. The Minimum Inhibitory Concentration (MIC) is the key parameter derived from these assays.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[8] It allows for the concurrent testing of multiple concentrations of a compound, providing a quantitative measure of its inhibitory activity. The use of a colorimetric indicator like Alamar Blue or Resazurin provides an objective, measurable endpoint based on bacterial metabolic activity.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains (MDR, XDR).

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Sterile 96-well microtiter plates.

  • Compound X, dissolved in DMSO to a high concentration stock (e.g., 10 mg/mL).

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) for positive controls.

  • Alamar Blue or Resazurin solution.

  • Microplate reader.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Grow Mtb H37Rv in 7H9 broth until it reaches mid-log phase (OD600 of ~0.5-0.8).

    • Adjust the bacterial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Dispense 100 µL of 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of Compound X to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., from 100 µg/mL down to 0.09 µg/mL).

    • Prepare separate rows for positive controls (Isoniazid, Rifampicin) and a negative control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except for a sterile control well containing only broth).

    • Seal the plate with a breathable sealer and incubate at 37°C for 5-7 days.

  • Reading Results:

    • After incubation, add 20 µL of Alamar Blue solution to each well.

    • Incubate for another 12-24 hours.

    • Visually inspect the plate or read fluorescence/absorbance with a microplate reader. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[9][10]

Parameter Description Typical Range for Active Compounds
MIC (µg/mL) Minimum Inhibitory Concentration. The lowest concentration of the drug that inhibits visible growth of Mtb.<1 µg/mL (potent) to 64 µg/mL (weak)[3]
MIC (µM) MIC expressed in molar concentration, allowing for comparison across compounds with different molecular weights.Varies based on MW

Cytotoxicity Assessment

A crucial step in drug development is to ensure that the compound is selectively toxic to the pathogen and not to host cells.[11][12][13] Cytotoxicity assays measure the degree to which an agent causes damage to mammalian cells.[14]

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[14]

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, or Vero - kidney epithelial cells).

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound X in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer.

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the bacteria over host cells.

Parameter Description Desired Outcome
IC₅₀ (µM) Half-maximal Inhibitory Concentration. The concentration of the compound that reduces mammalian cell viability by 50%.> 100 µM (low toxicity)
SI Selectivity Index (IC₅₀ / MIC). A measure of the compound's therapeutic window.> 10

Overall Evaluation Workflow

The evaluation of a potential antitubercular agent is a multi-stage process that integrates chemical synthesis with biological testing to make informed decisions about the compound's future.

Caption: A structured workflow for the preclinical evaluation of Compound X as an antitubercular agent.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHumDS19yIj9dhdlf1l8CoIJ6wOHw61TGLIdHlcSpN8QWNXQjI3UfLu6N08l9jwgZnsmhVWbEuvIZlS8ItXYWl29EHAIvCOcfhsXu4rKVpm6SOUtL91RsHlUTJduaXNgEVz6U-LsFOcJGGYOGKzkg2MTQBF177YYkXnICbHTi5Vef2PLimH7hhyCINqkX16ksgVkqOYcuqrEBniHREVltSFX0yChWHrUmq-TYJomkUjsIvVtlfe6iG3_FFgVPOIn_9UsbOrSn_v28tTo8R4ERY7]
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Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide with Target Proteins

Abstract This document provides a comprehensive guide for conducting molecular docking simulations with N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a compound featuring the versatile thiazolidinone scaffold. Molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking simulations with N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a compound featuring the versatile thiazolidinone scaffold. Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow from ligand and protein preparation to simulation and results analysis. By explaining the scientific rationale behind each step, this guide ensures technical accuracy and empowers users to apply these methods to their own research targets.

Scientific Background

The Principle of Molecular Docking

Molecular docking is a cornerstone of structure-based drug design (SBDD), a methodology that leverages the three-dimensional structure of biological targets to identify and optimize drug candidates.[3][4] The core objective is to predict the binding mode and estimate the binding affinity of a ligand within the active site of a protein.[2][4] This process involves two main components: a sampling algorithm, which explores the conformational space of the ligand, and a scoring function, which evaluates the fitness of each pose.[1][3] A lower, more negative binding energy score typically indicates a more stable and favorable protein-ligand complex.[5]

The Thiazolidinone Scaffold in Medicinal Chemistry

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide molecule belongs to the thiazolidinone class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Thiazolidinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[6][7][8][9] Their versatility makes them excellent candidates for computational screening against various protein targets.

Essential Materials and Software

A successful docking study requires access to reliable databases and specialized software. This protocol standardizes on widely-used, and mostly free for academic use, tools.

Resource Type Name Purpose Source/Link
Database PubChemA public repository for small molecules and their biological activities.[10][11][12][13] Used to retrieve the ligand structure.[Link]
Database Protein Data Bank (PDB)The global archive of 3D structural data for large biological molecules.[14][15][16][17] Used to obtain the target protein structure.[Link]
Software UCSF Chimera / ChimeraXMolecular visualization and analysis. Essential for preparing protein and ligand files.
Software AutoDock Tools (ADT)A suite of tools to prepare files for and analyze results from AutoDock Vina.[Link]
Software AutoDock VinaA widely used, open-source program for molecular docking known for its speed and accuracy.[18][19][Link]
Software PyMOLA powerful molecular visualization tool for creating high-quality images and analyzing interactions.[20][21][22][23][Link]

Experimental Workflow Overview

The molecular docking process follows a structured pipeline, ensuring reproducibility and accuracy. Each stage is critical for the validity of the final results.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Acquisition (PubChem) C Ligand Preparation (Energy Minimization) A->C B Target Selection (Protein Data Bank) D Protein Preparation (Cleaning & Optimization) B->D E Define Search Space (Grid Box) C->E D->E F Run Docking Simulation (AutoDock Vina) E->F G Analyze Binding Affinity & Poses F->G H Visualize Interactions (PyMOL/Chimera) G->H I Data Interpretation & Reporting H->I

Caption: High-level workflow for a molecular docking study.

Detailed Protocols

Protocol 1: Ligand Preparation

Objective: To obtain the 3D structure of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and prepare it for docking by optimizing its geometry and assigning appropriate chemical properties.

Rationale: A ligand's 3D conformation and charge distribution are critical for accurate docking. Starting with a high-quality, energy-minimized structure prevents steric clashes and ensures that the scoring function evaluates a realistic conformation.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).[11]

    • Search for "N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide" or its CID: 482274.[24]

    • Download the 3D conformer in SDF format.

  • Convert and Prepare using UCSF Chimera:

    • Open UCSF Chimera.

    • Go to File > Open and select the downloaded SDF file.

    • The ligand will be displayed. Now, prepare the molecule for charge calculation. Go to Tools > Structure Editing > Add Hydrogens. Keep the default settings and click OK.

    • Next, add charges. Go to Tools > Structure Editing > Add Charge. Select AM1-BCC and click OK.

  • Energy Minimization:

    • To ensure an optimal starting conformation, perform energy minimization. Go to Tools > Structure Editing > Minimize Structure.

    • Use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 10) and click Minimize.

  • Save in Required Format:

    • The final step is to save the prepared ligand in the PDBQT format required by AutoDock Vina.

    • Open AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select the minimized ligand file (saved from Chimera in .mol2 or .pdb format).

    • ADT will automatically add gasteiger charges and detect the torsional root.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 2: Target Protein Preparation

Objective: To clean a raw protein structure from the PDB, making it suitable for a docking simulation.

Rationale: PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking process.[25][26] Removing these, adding hydrogen atoms for correct ionization, and repairing any missing structural elements are crucial for creating a realistic binding environment.[26]

G A Download PDB File B Remove Water & Heteroatoms A->B C Select Protein Chain (if multimer) B->C D Add Polar Hydrogens C->D E Assign Partial Charges D->E F Save as PDBQT File E->F

Caption: Step-by-step workflow for target protein preparation.

Step-by-Step Methodology:

  • Select and Download Target Protein:

    • Identify a suitable protein target from the RCSB PDB ([Link]).[14][15] For this example, let's assume we are targeting a human kinase (e.g., PDB ID: 1IEP).

    • Download the structure in PDB format.

  • Clean the Protein Structure (using UCSF Chimera):

    • Open the downloaded PDB file in Chimera.

    • Remove Water: Go to Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.

    • Remove Original Ligands/Ions: If the crystal structure contains a co-crystallized ligand or ions not relevant to your study, select and delete them. For 1IEP, the original ligand is STI. Select it (Select > Residue > STI) and delete it.

    • Select a Single Chain: The 1IEP structure has two chains (A and B). For simplicity, we will use only chain A. Select chain B (Select > Chain > B) and delete it.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Save the cleaned protein chain from Chimera as a PDB file.

    • Open ADT. Go to File > Read Molecule and open the cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Choose Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Finally, save the prepared protein. Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. A prompt will appear to save the file in PDBQT format. Save it as protein.pdbqt.

Protocol 3: Molecular Docking Simulation with AutoDock Vina

Objective: To define the search space on the protein and run the docking simulation.

Rationale: The "grid box" defines the three-dimensional space where AutoDock Vina will attempt to place the ligand.[27] The size and center of this box are critical; it must be large enough to encompass the entire binding site but not so large that it wastes computational effort.

Step-by-Step Methodology:

  • Define the Grid Box (using ADT):

    • With the protein.pdbqt file loaded in ADT, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center_grid_point coordinates (x, y, z) and the number_of_points_in_dimension to position and size the box.

    • Scientist's Note: If the binding site is known (e.g., from a co-crystallized ligand), center the box on that site. A good starting size is often 25 x 25 x 25 Å.

    • Record the center coordinates and dimensions. For this example, let's use:

      • center_x = 15.0, center_y = 54.0, center_z = 19.0

      • size_x = 25, size_y = 25, size_z = 25

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.

    • Paste the following content into the file, ensuring the file paths are correct:

  • Run AutoDock Vina:

    • Open a command line terminal or PowerShell.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina command:

    • Vina will run the simulation and output two files: results.pdbqt (containing the docked poses) and results.log (containing the binding scores).[28]

Analysis and Visualization of Results

Objective: To interpret the docking output, evaluate the binding affinity, and visualize the key interactions between the ligand and the protein.

Interpreting the Output Files
  • results.log: This text file contains a table of binding affinities for the top poses (usually 9). The affinity is given in kcal/mol. A more negative value indicates stronger predicted binding.[5]

  • results.pdbqt: This file contains the 3D coordinates for each of the predicted binding poses.

Data Presentation

Summarize the quantitative results in a clear table.

Binding Mode Binding Affinity (kcal/mol) RMSD from Best Mode (Å)
1-8.50.000
2-8.21.345
3-8.11.987
4-7.92.511
.........

Scientist's Note: The Root-Mean-Square Deviation (RMSD) value compares the atomic positions of different poses.[5][30] A low RMSD (<2.0 Å) between the top poses suggests a well-defined and reliable binding prediction.[5][30]

Protocol 4: Visualization with PyMOL

Objective: To visualize the best binding pose and identify key molecular interactions.

Step-by-Step Methodology:

  • Load Structures:

    • Open PyMOL.

    • Go to File > Open and load the protein.pdbqt file.

    • Open the results.pdbqt file. PyMOL will load all the predicted poses. Use the object control panel to toggle between them.

  • Prepare the View:

    • Display the protein as a cartoon and color it for clarity (Display > Cartoon; Color > by chain).

    • Show the surface of the protein to visualize the binding pocket (Show > Surface). Set the transparency to ~0.5.

    • Select the ligand from the results file (e.g., results_0001) and show it as sticks (Show > Sticks). Color it distinctly (e.g., yellow).

  • Identify and Display Interactions:

    • Select the amino acid residues within 4Å of the ligand. In the command line, type: select binding_site, byres (ligand_name within 4 of protein_name)

    • Show these residues as sticks (Show > Sticks for the binding_site selection).

    • To find hydrogen bonds, go to Action > find > polar contacts > to any atoms. PyMOL will display dashed lines representing these interactions.[31]

  • Generate a High-Quality Image:

    • Use the ray command in the PyMOL command line to generate a publication-quality image of the protein-ligand complex.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article - Journal of Pharma Insights and Research. Available at: [Link]

  • Protein Data Bank - Wikipedia. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • Basics, types and applications of molecular docking: A review - IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]

  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions - Preprints.org. Available at: [Link]

  • Molecular Docking: Principles, Advances, and its Applications in Drug Discovery - Letters in Drug Design & Discovery. Available at: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery - International Journal of Creative Research Thoughts. Available at: [Link]

  • PubChem -- A database of chemical structures of small organic molecules - HSLS. Available at: [Link]

  • PubChem - Wikipedia. Available at: [Link]

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Application

Application Notes &amp; Protocols: Quantitative Structure-Activity Relationship (QSAR) Analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for conducting a Quantitative Structure-Activity Relationship (QSAR) analysis on N-(4-Oxo-2-thioxo-th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting a Quantitative Structure-Activity Relationship (QSAR) analysis on N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs, a class of compounds with significant therapeutic potential. As a senior application scientist, this document moves beyond a simple recitation of steps, offering in-depth explanations for methodological choices and emphasizing the principles of robust, validated, and predictive QSAR modeling. Protocols for data preparation, descriptor calculation, model development using Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), and rigorous model validation are detailed. The objective is to equip researchers with the necessary knowledge to not only generate statistically sound QSAR models but also to interpret them for rational drug design and lead optimization.

Introduction: The Rationale for QSAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern, computer-aided drug design.[1][2][3] It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[4][5] The fundamental premise is that the biological activity of a molecule is a function of its physicochemical and structural properties.[5] By quantifying these properties through molecular descriptors, we can build predictive models that accelerate the drug discovery process in several ways:

  • Prediction of Activity: Estimating the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[2][6]

  • Lead Optimization: Guiding the modification of lead compounds to enhance potency and reduce toxicity.[6][7]

  • Mechanistic Insights: Understanding the key structural features that govern a compound's interaction with its biological target.[6]

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, also known as a rhodanine derivative, is a "privileged structure" in medicinal chemistry, with analogs exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9][10] A systematic QSAR analysis of these analogs can elucidate the structural requirements for a specific biological endpoint, paving the way for the design of more potent and selective therapeutic agents.

The QSAR Workflow: A Conceptual Overview

A successful QSAR study is a multi-step process that demands careful execution and validation at each stage.[11][12][13] The workflow is designed to ensure the resulting model is not only statistically robust but also possesses strong predictive power for new chemical entities.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Model Application Data_Curation Dataset Curation (Structures & Activity) Data_Cleaning Data Cleaning & Standardization Data_Curation->Data_Cleaning Quality Control Descriptor_Calc Molecular Descriptor Calculation Data_Cleaning->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Dimensionality Reduction Dataset_Split Dataset Splitting (Training & Test Sets) Feature_Selection->Dataset_Split Model_Building Model Building (e.g., MLR, ANN) Dataset_Split->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation Robustness Check External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Predictivity Check Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Virtual_Screening Virtual Screening & Interpretation Applicability_Domain->Virtual_Screening Confident Prediction

Caption: A generalized workflow for QSAR model development and application.

Detailed Protocols and Methodologies

Part 1: Data Curation and Preparation

The quality of the input data is the most critical factor for a successful QSAR model.[4]

Protocol 3.1.1: Dataset Assembly and Curation

  • Data Source: Compile a dataset of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs from reputable literature sources or internal databases. For each analog, you will need its 2D or 3D chemical structure and a quantitative measure of biological activity (e.g., IC₅₀, MIC, Ki).

  • Activity Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of the data, which is often a requirement for regression models.

  • Structural Standardization:

    • Draw all chemical structures using a consistent software package (e.g., ChemDraw, MarvinSketch).

    • Standardize structures by removing salts, neutralizing charges where appropriate, and ensuring consistent representation of tautomers and stereoisomers. This step is crucial for accurate descriptor calculation.

  • Energy Minimization (for 3D-QSAR): If 3D descriptors will be used, perform energy minimization on each structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[14]

Hypothetical Dataset Example:

Compound IDStructure (SMILES)Biological Activity (IC₅₀, µM)pIC₅₀
1 O=C(NC1SC(S)=C(C2=CC=CC=C2)S1)C3=CC=CC=C310.54.98
2 O=C(NC1SC(S)=C(C2=CC=C(F)C=C2)S1)C3=CC=CC=C35.25.28
3 O=C(NC1SC(S)=C(C2=CC=C(Cl)C=C2)S1)C3=CC=CC=C32.15.68
... .........
N .........
Part 2: Molecular Descriptor Calculation and Selection

Molecular descriptors are numerical representations of a molecule's properties.[15][16] The choice of descriptors is critical for capturing the structural features relevant to the biological activity.

Protocol 3.2.1: Descriptor Calculation

  • Software: Utilize specialized software to calculate a wide range of molecular descriptors. Examples include PaDEL-Descriptor, Dragon, or the modeling packages within Schrödinger Suite or MOE.[17][18]

  • Descriptor Classes: Calculate descriptors from various classes to capture different aspects of the molecular structure:[19]

    • 1D Descriptors: Molecular weight, atom counts, bond counts.

    • 2D Descriptors: Topological indices (e.g., connectivity indices), electrotopological state (E-state) indices, shape indices.

    • 3D Descriptors: van der Waals volume, solvent-accessible surface area, dipole moment.

    • Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability.[5]

    • Quantum Chemical Descriptors: HOMO and LUMO energies, partial charges.[20]

Protocol 3.2.2: Data Pre-processing and Feature Selection

  • Remove Constant/Near-Constant Variables: Descriptors with little to no variance across the dataset provide no information and should be removed.

  • Correlation Analysis: Calculate a correlation matrix for all descriptors. If two descriptors are highly inter-correlated (e.g., |r| > 0.9), one should be removed to avoid multicollinearity in linear models.[21]

  • Feature Selection: Employ a feature selection algorithm to identify the subset of descriptors most relevant to the biological activity. This helps to create a more interpretable and robust model. A common approach is the Genetic Algorithm (GA) coupled with Multiple Linear Regression (MLR).[22]

Part 3: Model Development

With a curated dataset and selected descriptors, the next step is to build the mathematical model.

Protocol 3.3.1: Dataset Splitting

  • Rationale: To assess the predictive power of a QSAR model, the dataset must be split into a training set and a test set.[6][13] The training set is used to build the model, while the test set, which the model has not seen, is used to evaluate its performance on new data.[23]

  • Procedure: Typically, a 70:30 or 80:20 split is used for the training and test sets, respectively. It is crucial that the split is done rationally (e.g., using the Kennard-Stone algorithm) to ensure that both the training and test sets span the entire descriptor space of the dataset.[24]

Protocol 3.3.2: Model Building with Multiple Linear Regression (MLR)

MLR is a straightforward method for developing a linear QSAR model.[25][26]

  • Equation: The general form of an MLR model is:

    • pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

    • Where c₀ is the intercept, c₁...cₙ are the regression coefficients for descriptors D₁...Dₙ.

  • Implementation: Use statistical software (e.g., R, Python with scikit-learn, XLSTAT) to perform MLR on the training set, with pIC₅₀ as the dependent variable and the selected descriptors as independent variables.[27]

  • Interpretation: The sign and magnitude of the regression coefficients indicate the direction and importance of each descriptor's contribution to the biological activity.

Protocol 3.3.3: Model Building with Artificial Neural Networks (ANN)

ANNs are powerful non-linear modeling tools that can capture more complex structure-activity relationships.[28][29][30]

  • Architecture: A typical feed-forward ANN consists of an input layer (for descriptors), one or more hidden layers, and an output layer (for the predicted pIC₅₀).[31][32]

  • Training: The network is "trained" using the training set data. An algorithm, such as back-propagation, adjusts the weights between neurons to minimize the difference between the predicted and actual pIC₅₀ values.

  • Caution: ANNs are prone to overfitting, where the model memorizes the training data but performs poorly on new data. Therefore, rigorous validation is essential.

Rigorous Model Validation: The Key to Trustworthiness

A QSAR model is only useful if it is predictive.[11] Validation is the process of assessing a model's robustness and predictive capacity.[4][6]

Validation_Process cluster_internal Internal Validation cluster_external External Validation Training_Set Training Set Data Model_Building QSAR Model Building Training_Set->Model_Building Test_Set Test Set Data (Unseen by Model) Prediction Predict Activity of Test Set Compounds Test_Set->Prediction Cross_Validation Leave-One-Out (LOO) Cross-Validation (Q²) Model_Building->Cross_Validation Assesses Robustness Y_Scrambling Y-Randomization Model_Building->Y_Scrambling Checks for Chance Correlation Cross_Validation->Prediction Validated Model Performance_Metrics Calculate Predictive R², RMSEP, MAE Prediction->Performance_Metrics Assesses Predictive Power

Caption: Internal and external validation processes for a QSAR model.

Internal Validation

Internal validation assesses the stability and robustness of the model using only the training set.[6][33]

  • Leave-One-Out Cross-Validation (LOO-CV): In this iterative process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictivity. A Q² > 0.5 is generally considered acceptable.[34]

  • Y-Randomization: The biological activity values (Y-vector) in the training set are randomly shuffled, and a new QSAR model is built with the original descriptor matrix. This process is repeated multiple times. If the resulting models have high R² or Q² values, it suggests that the original model was likely the result of a chance correlation.

External Validation

External validation is the most stringent test of a model's predictive power, as it uses the test set, which was not involved in model development.[35][36]

  • Procedure: The developed QSAR model is used to predict the pIC₅₀ values for the compounds in the test set.

  • Metrics: The predictive ability is assessed by calculating various statistical parameters.

Table of Key Validation Metrics:

ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination (Training Set) Measures the goodness-of-fit for the training set.> 0.6
Cross-Validated Correlation Coefficient Measures the internal predictive ability (robustness).> 0.5
Predictive R² (Test Set) R²_predMeasures the predictive power on the external test set.> 0.6
Root Mean Square Error of Prediction RMSEPThe standard deviation of the prediction errors.As low as possible
Mean Absolute Error MAEThe average of the absolute prediction errors.As low as possible

A robust and predictive QSAR model should have high values for R², Q², and R²_pred, and low values for RMSEP and MAE.[34]

Model Interpretation and Application

The final step is to interpret the validated model to gain insights for drug design and to define its scope of applicability.

  • Descriptor Interpretation: Analyze the descriptors in the final QSAR model. For example, a positive coefficient for LogP suggests that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.[37]

  • Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions.[6] It is defined by the range of descriptor values and the structural diversity of the training set. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.

  • Virtual Screening: The validated QSAR model can be used to screen large virtual libraries of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs to identify promising candidates for synthesis and biological testing.[7]

Conclusion

This application note has outlined a comprehensive and rigorous protocol for the QSAR analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs. By adhering to the principles of careful data curation, appropriate descriptor selection, robust model building, and stringent validation, researchers can develop powerful predictive models. These models are invaluable tools in modern drug discovery, enabling a more rational, efficient, and cost-effective approach to the design of novel therapeutic agents.

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Method

Application Notes and Protocols for Testing the Antibacterial Activity of Thiazolidinone Compounds

Introduction: The Promise of Thiazolidinones in an Era of Antibiotic Resistance The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Thiazolidinones in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] Thiazolidinones, a class of heterocyclic organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5][6] The thiazolidinone ring system is a versatile structure that can be readily modified, allowing for the generation of extensive compound libraries to explore structure-activity relationships (SAR) and optimize for antibacterial potency.[3][4]

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antibacterial activity of novel thiazolidinone compounds. The protocols described herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility. By adhering to these guidelines, researchers can generate reliable data to inform the advancement of promising thiazolidinone-based antibacterial candidates.

Core Assays for Antibacterial Activity Assessment

The preliminary evaluation of a compound's antibacterial efficacy hinges on determining its ability to inhibit bacterial growth and, subsequently, its capacity to kill the bacteria. The following assays are fundamental to this assessment:

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][7][8] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): Following the MIC, this assay establishes the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10][11] This is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Time-Kill Kinetics Assay: This dynamic assay provides insights into the rate at which an antibacterial compound kills a bacterial population over time.[12][13][14]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[1][15] This method allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format, making it suitable for screening purposes. The principles of this assay are in alignment with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Causality Behind Experimental Choices:
  • Choice of Medium: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it is standardized and has low levels of inhibitors that can interfere with the activity of certain antibiotics.[18]

  • Inoculum Standardization: A standardized bacterial inoculum is critical for the reproducibility of MIC results. An inoculum density of approximately 5 x 10^5 CFU/mL is used to ensure that the bacterial population is substantial enough to demonstrate growth but not so dense as to overwhelm the antimicrobial agent.[1][7]

  • Serial Dilution: A two-fold serial dilution of the thiazolidinone compound provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_incubation Incubation & Reading prep_compound Prepare Thiazolidinone Stock Solution serial_dilution Perform 2-fold Serial Dilution of Compound in MHB prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (Bacteria + MHB) & Negative (MHB only) Controls incubate Incubate at 37°C for 16-24 hours add_inoculum->incubate read_mic Visually Inspect for Turbidity to Determine MIC incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Step-by-Step Protocol:
  • Preparation of Thiazolidinone Stock Solution:

    • Dissolve the thiazolidinone compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

    • Expert Insight: Thiazolidinone compounds can exhibit variable solubility. It is crucial to ensure complete dissolution of the compound in the stock solution to avoid inaccurate concentration calculations. Sonication may be employed if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in MHB to achieve the final target inoculum density of approximately 5 x 10^5 CFU/mL.[1]

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the thiazolidinone working solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (growth control), containing 100 µL of MHB.

    • Column 12 will serve as the negative control (sterility control), containing 100 µL of MHB.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to all wells from column 1 to 11. Do not add inoculum to column 12.[1]

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane or lid) and incubate at 37°C for 16-24 hours.[1]

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazolidinone compound at which there is no visible growth.[1][7]

    • The positive control (column 11) should show distinct turbidity, and the negative control (column 12) should remain clear.

Parameter Recommendation Rationale
Bacterial Strain Standard reference strains (e.g., ATCC) and relevant clinical isolates.Ensures reproducibility and clinical relevance.
Medium Mueller-Hinton Broth (MHB)Standardized for susceptibility testing.[18]
Inoculum Density ~5 x 10^5 CFU/mLCritical for assay reproducibility.[1][7]
Incubation 37°C for 16-24 hoursOptimal growth conditions for most pathogenic bacteria.[1]
Controls Positive (growth), Negative (sterility), and Solvent controls.Validates the assay and ensures the solvent does not inhibit growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a logical extension of the MIC assay and is essential for determining whether a compound is bactericidal or bacteriostatic. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

Causality Behind Experimental Choices:
  • Subculturing from Non-Turbid Wells: By plating aliquots from the clear wells of the MIC assay onto an antibiotic-free agar medium, we can determine if the bacteria were merely inhibited or killed by the thiazolidinone compound.

  • Quantitative Plating: Enumerating the colony-forming units (CFUs) allows for the calculation of the percentage of bacteria killed at each concentration. The standard definition for MBC is a ≥99.9% reduction in the initial inoculum.[9][10]

Experimental Workflow:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation & Analysis mic_plate Completed MIC Plate select_wells Select Wells at MIC and Higher Concentrations mic_plate->select_wells plate_aliquots Plate 10-100 µL onto Agar Plates select_wells->plate_aliquots incubate_plates Incubate Agar Plates at 37°C for 18-24 hours plate_aliquots->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu determine_mbc Determine MBC (≥99.9% killing) count_cfu->determine_mbc

Caption: Workflow for MBC Determination.

Detailed Step-by-Step Protocol:
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the MIC well and all wells with higher concentrations of the thiazolidinone compound that show no visible growth.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto separate, appropriately labeled agar plates (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the thiazolidinone compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9][11]

Protocol 3: Time-Kill Kinetics Assay

The time-kill assay provides a dynamic picture of the antibacterial activity, revealing how quickly and to what extent a compound kills a bacterial population at various concentrations over a specific time period.[12][14]

Causality Behind Experimental Choices:
  • Multiple Time Points: Sampling at different time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which illustrates the rate of bactericidal activity.

  • Concentration Range: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) helps to understand the concentration-dependent nature of the compound's killing effect.

  • Log Reduction: A ≥3-log10 reduction in CFU/mL is the standard benchmark for demonstrating bactericidal activity in a time-kill assay.[12]

Experimental Workflow:

TimeKill_Workflow cluster_sampling Sampling Over Time start Prepare Bacterial Culture and Compound Solutions (at multiples of MIC) t0 T=0h start->t0 Incubate and Withdraw Aliquots at Time Points t2 T=2h start->t2 Incubate and Withdraw Aliquots at Time Points t4 T=4h start->t4 Incubate and Withdraw Aliquots at Time Points t8 T=8h start->t8 Incubate and Withdraw Aliquots at Time Points t24 T=24h start->t24 Incubate and Withdraw Aliquots at Time Points end_process Plate Serial Dilutions, Incubate, and Count CFUs t0->end_process t2->end_process t4->end_process t8->end_process t24->end_process plot_curve Plot log10 CFU/mL vs. Time end_process->plot_curve

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Step-by-Step Protocol:
  • Preparation:

    • Prepare a standardized bacterial inoculum in MHB as described in the MIC protocol.

    • Prepare tubes or flasks containing MHB with the thiazolidinone compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[13]

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration of the thiazolidinone compound and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]

Data Presentation and Interpretation

AssayPrimary EndpointInterpretation
MIC Lowest concentration with no visible growth (µg/mL or µM).Indicates the potency of the compound.
MBC Lowest concentration with ≥99.9% killing (µg/mL or µM).Differentiates between bactericidal and bacteriostatic activity.
Time-Kill Rate and extent of bacterial killing over time.Provides a dynamic view of the compound's bactericidal or bacteriostatic effects.

Conclusion

The protocols outlined in these application notes provide a robust and standardized framework for the initial in vitro evaluation of the antibacterial activity of thiazolidinone compounds. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively characterize the potency and bactericidal/bacteriostatic nature of their novel compounds. This foundational data is critical for guiding medicinal chemistry efforts, understanding structure-activity relationships, and selecting the most promising candidates for further preclinical development in the urgent quest for new antibiotics.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Preprints.org. (2025). THIAZOLIDINONE-BASED COMPOUNDS AS DUAL-PURPOSE THERAPEUTICS: ANTIMICROBIAL EFFICACY, CYTOTOXICITY AND PHARMACOKINETIC POTENTIAL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-Thiazolidinones: A structural motif of great synthetic and biological activities. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Experimental Design to Identify Antibiotic Synergy. (n.d.). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Retrieved from [Link]

  • Prince Sattam bin Abdulaziz University - Pure Help Center. (n.d.). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Time Kill Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antibacterial Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4- THIAZOLIDINONES. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Retrieved from [Link]

  • American Society for Microbiology. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Retrieved from [Link]

  • Synthesis and Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2021). Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Antimicrobial Activity of Some Newly Synthesized 4-Thiazolidinones. Retrieved from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). Retrieved from [Link]

  • Frontiers. (n.d.). Novel Approaches towards Antimicrobial Drug Design and Target Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery and preclinical development of new antibiotics. Retrieved from [Link]

  • Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Solubility issues of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in common solvents

Technical Support Center: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Introduction: Understanding the Solubility Challenges of a Promising Scaffold N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide belongs to a class of co...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Introduction: Understanding the Solubility Challenges of a Promising Scaffold

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide belongs to a class of compounds containing the rhodanine-like, 2-thioxo-thiazolidin-4-one core. This scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities. However, the planar, aromatic, and heteroatom-rich nature of these molecules often leads to high lattice energy and low solvation potential, resulting in poor solubility in many common laboratory solvents. This guide provides a structured, cause-and-effect approach to systematically address and overcome these solubility challenges in your research.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide both immediate solutions and a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in DMSO for my initial screening, but it's not fully dissolving or is precipitating out. What is the recommended starting concentration?

Answer: This is a common issue. While Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, the high crystallinity of this compound class can limit its effectiveness.

  • Initial Recommendation: Start by preparing a high-concentration stock solution, typically in the range of 10-20 mM in 100% anhydrous DMSO. For a compound with a molecular weight of 268.33 g/mol , a 10 mM stock would be approximately 2.68 mg/mL.

  • Causality: The benzamide and thioxo-thiazolidinone rings contribute to a rigid, planar structure, which can lead to strong crystal lattice packing. High-purity, anhydrous DMSO is critical because water is a potent anti-solvent for this compound and its presence, even in small amounts, will drastically reduce solubility and can cause precipitation over time. Always use fresh, sealed anhydrous DMSO.

  • Troubleshooting: If solubility is still an issue, gentle warming (30-37°C) and vortexing or sonication can help overcome the initial energy barrier for dissolution. However, be mindful of potential compound degradation with prolonged heating.

Q2: Can I use aqueous buffers to make my working solutions directly from the solid compound?

Answer: It is strongly discouraged. Direct dissolution in aqueous media will almost certainly fail. The molecule lacks significant ionizable groups that are protonated or deprotonated at physiological pH, making it highly hydrophobic.

  • The "Solvent-First" Principle: The standard and required workflow is to first create a concentrated stock solution in an appropriate organic solvent (like DMSO or DMF) and then perform serial dilutions into your aqueous assay buffer.

  • Kinetic vs. Thermodynamic Solubility: When you dilute the DMSO stock into a buffer, you are creating a kinetically trapped, supersaturated solution. The compound remains dispersed due to the energy barrier of nucleation and precipitation. However, this is often unstable. It is crucial to be aware of the "crash out" phenomenon, where the compound precipitates from the working solution over time. Always prepare working solutions fresh and visually inspect for precipitation before use.

Q3: My compound precipitates when I dilute my DMSO stock into my cell culture media or PBS buffer. How can I prevent this?

Answer: This is the most frequent challenge. The final concentration of DMSO in your working solution is a critical parameter.

  • DMSO Concentration Limit: As a general rule, the final concentration of DMSO in aqueous solutions should be kept below 1%, and ideally below 0.5%, to maintain compound solubility and minimize solvent-induced artifacts in biological assays.

  • Workflow to Mitigate Precipitation:

    • Check Final Compound Concentration: Is the final concentration in your assay excessively high? For many cell-based assays, working concentrations are in the low micromolar (µM) to nanomolar (nM) range. Higher concentrations are more likely to precipitate.

    • Incorporate Pluronic F-127 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 (typically 0.01-0.1%) to the final buffer can help create micelles that encapsulate the compound and improve its apparent solubility.

    • Use a Co-Solvent System: Instead of DMSO alone, consider a stock solution in a co-solvent system such as DMSO:PEG400 (1:1 ratio). Polyethylene glycol (PEG) can improve the stability of the compound upon aqueous dilution.

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow for tackling persistent solubility issues.

Issue: Incomplete Dissolution of Primary Stock Solution

If the compound fails to dissolve in 100% anhydrous DMSO even at a modest concentration (e.g., 10 mM), follow this systematic approach.

start Start: Incomplete Dissolution in 100% Anhydrous DMSO step1 Apply Gentle Heat (30-37°C) & Sonication (15-30 min) start->step1 check1 Is it fully dissolved? step1->check1 step2 Consider Alternative Solvent: N,N-Dimethylformamide (DMF) check1->step2 No end_success Success: Stock Solution Prepared Proceed to Aqueous Dilution check1->end_success Yes check2 Is it fully dissolved? step2->check2 step3 Prepare a Slurry for Solubility Quantification check2->step3 No check2->end_success Yes end_fail Failure: Compound has very low solubility. Re-evaluate required concentration or consider formulation. step3->end_fail start Start: Prepare Aqueous Working Solution step1 Calculate Final DMSO % Is it < 1%? start->step1 step1->start No, adjust dilution scheme step2 Perform Serial Dilutions (Avoid large single-step dilutions) step1->step2 Yes step3 Add Dilute Stock to Vortexing Aqueous Buffer step2->step3 check1 Precipitation Observed? step3->check1 step4 Incorporate Stabilizers: Pluronic F-127, Tween-80, or serum albumin (BSA) check1->step4 Yes end_success Success: Homogeneous Working Solution check1->end_success No end_retry Re-prepare with Stabilizer step4->end_retry

Caption: Logic for preparing stable aqueous working solutions.

Part 3: Quantitative Data Summary & Advanced Considerations

While specific experimental solubility data for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is not widely published, we can provide estimated solubility tiers based on the behavior of analogous rhodanine-based compounds.

Table 1: Estimated Solubility of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in Common Solvents

SolventTypeExpected Solubility RangeKey Considerations
Water (pH 7.4)Polar Protic< 1 µg/mL (Practically Insoluble)Do not attempt direct dissolution.
EthanolPolar Protic0.1 - 1 mg/mL (Slightly Soluble)Can be used for some applications, but water content is an issue.
AcetonePolar Aprotic1 - 5 mg/mL (Sparingly Soluble)High volatility makes it difficult for preparing stable stocks.
DMSO Polar Aprotic > 5 mg/mL (Soluble) Recommended primary solvent. Must be anhydrous.
DMF Polar Aprotic > 5 mg/mL (Soluble) Excellent alternative to DMSO.
Advanced Consideration: pH-Dependent Solubility

The hydrogen on the nitrogen at position 3 of the thiazolidinone ring is weakly acidic (pKa estimated to be in the 6-8 range). This opens a potential avenue for solubilization.

  • Mechanism: In basic conditions (e.g., pH > 8), this proton can be removed, creating a resonance-stabilized anion. This charged species will have significantly higher aqueous solubility than the neutral molecule.

  • Experimental Protocol:

    • Prepare a 10 mM solution of NaOH or K2CO3 in water.

    • Attempt to dissolve the compound directly in this basic solution.

    • If it dissolves, the pH of the final assay buffer is critical. The compound will remain soluble as long as the pH is maintained above its pKa. If the buffer is neutral or acidic, it will likely precipitate.

    • Caution: This method is only suitable if the compound is stable to high pH and if the basic conditions do not interfere with your downstream experiment.

References

  • Kaminskyy, D., & Kryshchyshyn, A. (2017). Rhodanine as a privileged scaffold in medicinal chemistry. Ukrainica Bioorganica Acta, 15(1), 3-29. [Link]

  • Talele, T. T. (2016). The “rhodanine” story. Journal of Medicinal Chemistry, 59(19), 8903-8903. [Link]

Troubleshooting

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide stability and degradation pathways

Welcome to the technical support guide for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related rhodanine derivatives. This resource is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related rhodanine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound class. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The "Privileged" Yet Unstable Scaffold

The rhodanine (2-thioxo-1,3-thiazolidin-4-one) core is a well-regarded scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] However, the very features that make rhodanines attractive—multiple points for substitution and reactive functional groups—also contribute to their inherent instability under various experimental conditions.[4][5] Understanding these liabilities is not a barrier but a prerequisite for successful research.

This guide will focus on the specific challenges associated with N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a compound featuring an N-acyl linkage to the rhodanine core. This N-acyl bond introduces a primary site for hydrolytic cleavage, in addition to the potential for the rhodanine ring itself to degrade.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during the handling and use of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in a practical, question-and-answer format.

Question 1: "My compound's purity decreases in my aqueous assay buffer. I see new peaks in my HPLC/LC-MS analysis. What is happening?"

Answer: This is a classic sign of hydrolytic degradation. N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide has two primary sites susceptible to hydrolysis: the external amide bond and the internal thio-lactone bond of the rhodanine ring.

Most Probable Cause: Cleavage of the N-benzoyl group. The N-acyl bond is often the most labile, especially under neutral to basic pH conditions, yielding benzoic acid and 3-amino-2-thioxo-thiazolidin-4-one. Studies on related N-substituted rhodanines have shown that hydrolysis can occur, sometimes even being catalyzed by target enzymes, which complicates activity assessments.[4][5]

Secondary Cause: Opening of the rhodanine ring. The thiazolidinone ring itself can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield a thioenolate fragment.[5] This is a known degradation pathway for the rhodanine scaffold.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_mitigate Mitigation observe Decreased purity / New peaks in HPLC ph_study 1. pH-Dependent Stability Study (pH 4, 7.4, 9) observe->ph_study Hypothesis: Hydrolysis lcms_id 2. LC-MS Peak Identification (Identify masses of degradants) ph_study->lcms_id Analyze samples at t=0, 2, 6, 24h stock_sol 3. Optimize Stock Solution (Anhydrous DMSO/EtOH, store at -80°C) lcms_id->stock_sol Confirm hydrolytic degradation pathway buffer_mod 4. Modify Assay Buffer (Use lowest stable pH, fresh buffer) stock_sol->buffer_mod time_course 5. Run Time-Course Control (Incubate compound in buffer, measure purity over time) buffer_mod->time_course

Protocol 1: pH-Dependent Stability Study

  • Prepare Buffers: Create three physiologically relevant buffers, e.g., 50 mM Acetate (pH 4.0), 50 mM HEPES (pH 7.4), and 50 mM Bicarbonate (pH 9.0).

  • Prepare Compound: Prepare a 10 mM stock solution of your compound in anhydrous DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 50 µM in each of the three buffers. Prepare a separate sample for each time point.

  • Time Points: Incubate the solutions at your experimental temperature (e.g., 25°C or 37°C). Take aliquots at t=0, 1, 4, 8, and 24 hours.

  • Analysis: Immediately quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining.

  • Interpretation: Plot the percentage of parent compound vs. time for each pH. Rapid degradation at pH 7.4 or 9.0 strongly suggests hydrolysis is the issue.

Question 2: "My solid compound has changed color (e.g., darkened) over time, and its solubility has decreased. Why?"

Answer: This often points to oxidative or photolytic degradation. The thioxo (C=S) group in the rhodanine ring is susceptible to oxidation, and many organic molecules can degrade upon exposure to light and air over long periods.

Potential Causes:

  • Oxidation: The exocyclic sulfur can be oxidized, potentially leading to disulfide bridge formation between molecules or other oxidative products, which can be less soluble and colored.

  • Photodegradation: Rhodanine derivatives can be photosensitive.[6] Exposure to UV or even ambient lab light can provide the energy to initiate degradation reactions.

  • Solid Compound: Store in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for long-term storage.

  • Solutions: Prepare stock solutions in anhydrous, high-quality DMSO or ethanol. Store them in small aliquots in sealed vials at -80°C to minimize freeze-thaw cycles. Protect from light by wrapping vials in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide?

A1: There are two main degradation pathways to consider, primarily hydrolytic in nature.

  • N-Acyl Bond Hydrolysis: This is often the most significant pathway in neutral or basic aqueous solutions. The amide bond is cleaved, releasing benzoic acid and the 3-aminorhodanine core.[7][8]

  • Rhodanine Ring Opening: The internal thio-lactone bond within the thiazolidinone ring can also be hydrolyzed. This is more common under harsher acidic or basic conditions and results in the opening of the ring to form a thioenolate intermediate.[4][5] This pathway has been observed in studies where rhodanine derivatives act as inhibitors of metallo-β-lactamases.[5]

// Structures Parent [label=<

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

>];

Prod1 [label=<

Benzoic Acid

>];

Prod2 [label=<

3-Aminorhodanine

>];

Prod3 [label="Ring-Opened Products\n(e.g., Thioenolate)"];

// Pathways Parent -> Prod1 [label=" Pathway 1:\n N-Acyl Hydrolysis\n (H₂O, pH ≥ 7)"]; Parent -> Prod2 [style=invis]; // Helper for positioning edge [style=dashed, arrowhead=none]; {rank=same; Prod1; Prod2;} (v1) [shape=point, width=0.01, height=0.01, label=""]; (v2) [shape=point, width=0.01, height=0.01, label=""]; Parent -> v1 [arrowhead=none]; v1 -> Prod1; v1 -> Prod2;

Parent -> Prod3 [label=" Pathway 2:\n Ring Hydrolysis\n (Strong Acid/Base)"]; } dot Caption: Primary hydrolytic degradation pathways for the title compound.

Q2: How can I perform a forced degradation study to proactively identify potential issues?

A2: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your compound.[9] It involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products. This helps in developing stability-indicating analytical methods.

Table 1: Standard Conditions for Forced Degradation Studies [9][10]

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1.0 M HCl2 - 24 hours at RT or 60°CTo identify acid-labile sites, such as the thiazolidinone ring.
Base Hydrolysis 0.1 M - 1.0 M NaOH2 - 24 hours at RT or 60°CTo identify base-labile sites, particularly the N-acyl amide bond.
Oxidation 3% - 30% H₂O₂2 - 24 hours at RTTo assess susceptibility to oxidation, e.g., at the thioxo group.
Photolytic ICH Q1B compliant light source (UV/Vis)Expose for a defined period (e.g., 1.2 million lux hours)To determine light sensitivity.
Thermal 60°C - 80°C (solid & solution)24 - 72 hoursTo assess thermal stability.

Protocol 2: General Forced Degradation Workflow

  • Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: For hydrolytic and oxidative studies, add an equal volume of the stress reagent (e.g., 0.2 M HCl for a final concentration of 0.1 M). For thermal and photolytic studies, use the solution as is. Include a control sample stored at 4°C in the dark.

  • Incubation: Incubate under the specified conditions. Monitor the reaction periodically. The goal is to achieve 5-20% degradation; if degradation is too rapid or slow, adjust the time or temperature accordingly.[9]

  • Neutralization (for acid/base): Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples (including the control) by a suitable method, typically reverse-phase HPLC with a photodiode array (PDA) and a mass spectrometer (MS) detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize the major degradation products using their retention times, UV spectra, and mass-to-charge ratios.

Q3: Are all rhodanine-containing compounds problematic?

A3: Not necessarily, but they should be handled with a high degree of caution. The term "Pan Assay Interference Compounds" (PAINS) is often associated with rhodanines, not just because of instability, but also due to their potential for non-specific activity through mechanisms like aggregation or acting as Michael acceptors.[1][2] However, this does not invalidate all rhodanine-based molecules. Epalrestat, for instance, is an approved drug for diabetic neuropathy that contains a rhodanine-3-acetic acid core.[11]

The key takeaway is that rigorous control experiments are non-negotiable. Always validate your findings by:

  • Confirming the stability of the compound under your specific assay conditions.

  • Demonstrating a clear structure-activity relationship (SAR).

  • Using orthogonal assays to confirm the biological activity.

By understanding the chemical liabilities of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and implementing the robust protocols and best practices outlined in this guide, researchers can ensure the generation of reliable, high-quality data and advance their scientific objectives with confidence.

References

  • Kinetics and Mechanistic Study of Rhodamine B Degradation by H2O2 and Cu/Al2O3/g-C3N4 Composite. MDPI. Available at: [Link]

  • Mechanistic pathway and optimization of rhodamine B degradation using Mn3O4/ZnO nanocomposite on microalgae-based carbon. RSC Publishing. Available at: [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Institutes of Health. Available at: [Link]

  • Novel nanocomposite thin films for efficient degradation of Rhodamine B and Rhodamine 6G under visible light irradiation: Reaction Mechanism and Pathway studies. Nature.com. Available at: [Link]

  • Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. MDPI. Available at: [Link]

  • Photocatalytic Performance and Degradation Pathway of Rhodamine B with TS-1/C3N4 Composite under Visible Light. MDPI. Available at: [Link]

  • Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature.com. Available at: [Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. PubChem. Available at: [Link]

  • Image of all Rhodanine compounds in daylight and under Long UV (365 nm)... ResearchGate. Available at: [Link]

  • Rhodanine-Based Dyes Absorbing in the Entire Visible Spectrum. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI. Available at: [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]

  • Acyl-caged rhodamines: photo-controlled and self-calibrated generation of acetyl radicals for neural function recovery in early AD mice. PubMed Central. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]

  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available at: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. Available at: [Link]

  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Available at: [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

  • N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide. National Institutes of Health. Available at: [Link]

  • Benzamide hydrolysis in strong acids — The last word. ResearchGate. Available at: [Link]

  • the hydrolysis of amides. Chemguide. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Resistance to N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in Bacterial Strains

Welcome to the technical support center for researchers utilizing N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related thiazolidinone compounds in their antibacterial research. This guide is designed to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related thiazolidinone compounds in their antibacterial research. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, particularly the emergence of bacterial resistance. Our goal is to equip you with the knowledge and protocols to ensure the continued efficacy of your experimental work.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and the potential for bacterial resistance.

Q1: What is the proposed mechanism of action for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related thiazolidinones?

A1: The precise mechanism of action for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a subject of ongoing research. However, studies on similar thiazolidinone derivatives suggest that they may act on multiple bacterial targets. Docking studies have indicated a probable involvement of MurB enzyme inhibition in E. coli, which is a crucial enzyme in the peptidoglycan biosynthesis pathway.[1] Thiazolidinone derivatives have also been explored for their ability to inhibit other essential bacterial processes, demonstrating the scaffold's versatility.[2]

Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of our compound against our test strain. What could be the cause?

A2: A progressive increase in the MIC is a classic indicator of developing bacterial resistance. This can be due to several factors, including:

  • Target Modification: Spontaneous mutations in the gene encoding the drug's target can reduce the binding affinity of the compound.

  • Increased Efflux: Bacteria can upregulate the expression of efflux pumps, which actively transport the compound out of the cell before it can reach its target.[3]

  • Enzymatic Degradation: While less common for this class of compounds, bacteria may acquire or upregulate enzymes that can chemically modify and inactivate the drug.

It is crucial to investigate the underlying mechanism to devise an effective counter-strategy.

Q3: Can N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide be used in combination with other antibiotics?

A3: Yes, combination therapy is a promising strategy to enhance efficacy and combat resistance. Synergistic effects have been observed when thiazole compounds are combined with conventional antibiotics like vancomycin against resistant strains such as MRSA.[4] The rationale is that two drugs acting on different targets can have a greater combined effect and reduce the likelihood of resistance emerging to both simultaneously. A checkerboard assay is the standard method to determine if the interaction is synergistic, additive, or antagonistic.[5]

Q4: Are there known efflux pump inhibitors that can be used with this compound?

A4: While specific efflux pump inhibitors (EPIs) for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide are not extensively documented, several broad-spectrum EPIs have been shown to be effective for other compounds. Phenothiazines and thioxanthenes, for example, have demonstrated the ability to inhibit multidrug efflux pump activity in Staphylococcus aureus.[6] Researchers can experimentally screen a panel of known EPIs to identify one that restores the activity of their compound.

II. Troubleshooting Guides

This section provides detailed protocols and workflows to address specific experimental challenges.

Guide 1: Investigating a Sudden Loss of Compound Efficacy

You've noticed a significant and unexpected decrease in the antibacterial activity of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in your experiments. This guide will walk you through a systematic approach to identify the root cause.

Workflow for Troubleshooting Loss of Efficacy

start Sudden Loss of Compound Efficacy Observed check_compound Verify Compound Integrity (Purity, Storage, Solvent) start->check_compound check_strain Confirm Bacterial Strain Identity and Purity (Gram stain, 16S rRNA sequencing) start->check_strain check_protocol Review Experimental Protocol (Media, Inoculum Density, Incubation) start->check_protocol resistance_suspected Resistance Development Suspected check_compound->resistance_suspected If compound is OK check_strain->resistance_suspected If strain is correct check_protocol->resistance_suspected If protocol is correct mic_testing Perform Comparative MIC Testing (Resistant vs. Parental Strain) resistance_suspected->mic_testing molecular_analysis Molecular Analysis of Resistant Strain (Genome Sequencing, qPCR for efflux pumps) mic_testing->molecular_analysis combination_therapy Evaluate Combination Therapy (Checkerboard Assay with other antibiotics) mic_testing->combination_therapy epi_assay Test with Efflux Pump Inhibitors mic_testing->epi_assay

Caption: Troubleshooting workflow for loss of compound efficacy.

Step-by-Step Protocols

1. Verify Compound Integrity:

  • Rationale: The compound may have degraded due to improper storage or handling.

  • Protocol:

    • Prepare a fresh stock solution of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide from a new or validated batch.

    • Repeat the MIC assay using a known sensitive control strain.

    • If possible, verify the purity and identity of the compound using techniques like HPLC or NMR.

2. Confirm Bacterial Strain Identity and Purity:

  • Rationale: The original culture may have been contaminated with a resistant organism, or the intended strain may have acquired resistance.

  • Protocol:

    • Streak the bacterial culture on an appropriate agar medium to obtain isolated colonies.[7]

    • Perform a Gram stain and observe the morphology under a microscope.

    • For definitive identification, perform 16S rRNA gene sequencing and compare it to a database.

3. Review Experimental Protocol:

  • Rationale: Deviations in the experimental procedure can significantly impact the results of susceptibility testing.

  • Protocol:

    • Ensure the correct preparation and pH of the Mueller-Hinton broth or agar.

    • Verify the inoculum density using a McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[8]

    • Confirm the correct incubation time and temperature as per standardized guidelines.[9]

Guide 2: Characterizing and Overcoming Resistance

Once you have confirmed that the loss of efficacy is due to bacterial resistance, the next step is to characterize the resistance mechanism and explore strategies to overcome it.

Experimental Workflow for Resistance Characterization

start Confirmed Resistant Strain efflux_pump_assay Efflux Pump Activity Assay (Ethidium Bromide Uptake/Efflux) start->efflux_pump_assay genome_sequencing Whole Genome Sequencing (Identify mutations in potential targets and efflux pump regulators) start->genome_sequencing gene_expression qPCR for Efflux Pump Genes (Compare expression levels in resistant vs. parental strain) start->gene_expression combination_screening Synergy Screening (Checkerboard assay with different antibiotic classes) start->combination_screening epi_evaluation Efflux Pump Inhibitor Evaluation (Determine MIC reduction in the presence of EPIs) efflux_pump_assay->epi_evaluation new_analog_testing Test Structural Analogs (Identify compounds that evade the resistance mechanism) genome_sequencing->new_analog_testing gene_expression->epi_evaluation

Caption: Workflow for characterizing and overcoming bacterial resistance.

Key Experimental Protocols

1. Broth Microdilution MIC Assay:

  • Objective: To determine the minimum inhibitory concentration of the compound.[10]

  • Protocol:

    • Prepare a 96-well microtiter plate with serial two-fold dilutions of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide in Mueller-Hinton broth.

    • Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.[8]

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Checkerboard Assay for Synergy Testing:

  • Objective: To evaluate the interaction between N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and another antibiotic.[5]

  • Protocol:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of both compounds.

    • Inoculate with the bacterial suspension as described for the MIC assay.

    • After incubation, determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

3. Ethidium Bromide Efflux Assay:

  • Objective: To assess the activity of efflux pumps.

  • Protocol:

    • Wash and resuspend the bacterial cells in a buffer containing a sub-MIC concentration of an efflux pump inhibitor (if being tested).

    • Add ethidium bromide, a fluorescent substrate of many efflux pumps.

    • Monitor the fluorescence over time. A lower fluorescence signal in the resistant strain compared to the parental strain suggests increased efflux activity.

    • The addition of an effective EPI should increase the fluorescence in the resistant strain.

III. Data Interpretation

Table 1: Interpreting MIC and FICI Results
ObservationInterpretationRecommended Next Steps
MIC of resistant strain > 4x MIC of parental strain Significant resistance has developed.Proceed with resistance mechanism characterization.
FICI ≤ 0.5 in checkerboard assay Synergistic interaction with the combination drug.Consider this combination for further in vivo studies.[4]
MIC of compound decreases in the presence of an EPI Resistance is at least partially mediated by efflux pumps.Optimize the concentration of the EPI and explore other inhibitors.[11]

IV. Conclusion

Overcoming bacterial resistance to novel compounds like N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a critical aspect of antibacterial drug discovery.[12] A systematic and evidence-based approach to troubleshooting, as outlined in this guide, will enable researchers to effectively identify the root causes of experimental challenges and develop robust strategies to mitigate the impact of resistance. By understanding the underlying mechanisms, researchers can make informed decisions about combination therapies, the use of adjuvants like efflux pump inhibitors, or the design of next-generation compounds that can evade resistance.

V. References

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2015). ResearchGate. [Link]

  • Addressing Antibiotic Resistance with Molecular Diagnostics. (2016). Clinical Lab Products. [Link]

  • Molecular diagnostics for genotypic detection of antibiotic resistance: current landscape and future directions. (2023). Mayo Clinic. [Link]

  • Molecular Detection of Antimicrobial Resistance. (2001). PubMed Central (PMC) - NIH. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central (PMC) - NIH. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]

  • Antibacterial Susceptibility Testing. (2014). Bio-protocol. [Link]

  • Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria. (2023). PubMed Central (PMC) - NIH. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). PubMed Central (PMC) - NIH. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2015). PubMed Central (PMC) - NIH. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Digital Medicine Association. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2020). MDPI. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). PubMed Central (PMC) - NIH. [Link]

  • Challenges of antibacterial drug discovery. (2019). SciSpace. [Link]

  • Liposomal formulation with thiazolic compounds against bacterial efflux pumps. (2024). PubMed. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). NIH. [Link]

  • N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. (n.d.). PubChem. [Link]

  • Antibacterial Drug Development: Overcoming Common Challenges. (2024). Microbe Investigations. [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (2012). ResearchGate. [Link]

  • Efflux-Mediated Resistance to New Oxazolidinones and Pleuromutilin Derivatives in Escherichia coli with Class Specificities in the Resistance-Nodulation-Cell Division-Type Drug Transport Pathways. (2019). NIH. [Link]

  • Synergistic Effects of Thiosemicarbazides with Clinical Drugs against S. aureus. (2020). PubMed Central (PMC) - NIH. [Link]

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2018). PubMed Central (PMC) - NIH. [Link]

  • Challenges of Antibacterial Discovery. (2007). PubMed Central (PMC) - NIH. [Link]

  • Challenges and shortcomings of antibacterial discovery projects. (2022). PubMed Central (PMC) - NIH. [Link]

  • Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus. (2003). PubMed Central (PMC) - NIH. [Link]

  • Facilitating Antibacterial Drug Development. (2012). National Academies. [Link]

  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. (2022). PubMed. [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2024). MDPI. [Link]

  • Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus. (2022). PLOS One. [Link]

  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2023). Frontiers. [Link]

  • Novel N-(1,3,4-Oxadiazol-2-Yl)Benzamides as Antimicrobial Agents. (2020). Purdue University. [Link]

  • Synergistic activity of antibiotic combinations against Pseudomonas. (1980). ResearchGate. [Link]

  • Antibiotics and Bacterial Mechanisms of Resistance. (2018). Clinical Laboratory Science - ASCLS. [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). NIH. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2011). PubMed Central (PMC) - NIH. [Link]

  • N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. (2020). MDPI. [Link]

Sources

Troubleshooting

Purification techniques for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide after synthesis

Welcome to the technical support center for the purification of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the post-synthesis purification of this rhodanine derivative.

Introduction to Purification Challenges

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a member of the rhodanine family of heterocyclic compounds, often presents unique purification challenges due to its polarity, potential for thermal lability, and the nature of impurities generated during its synthesis. This guide provides a systematic approach to troubleshooting common issues and offers validated protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do?

This is a common issue, often caused by the presence of residual solvent or impurities that depress the melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., DMF, ethanol) are thoroughly removed under high vacuum. Heating gently may aid this process, but be cautious of potential decomposition.

    • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexane or diethyl ether. Use a spatula to scratch the inside of the flask during trituration to encourage nucleation.

    • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

Based on the common synthetic routes for N-acyl-aminorhodanines, the primary impurities are often:

  • Unreacted Starting Materials: Such as benzoyl isothiocyanate or N-benzoyl-aminothiourea and chloroacetic acid or its ester.

  • Intermediate Products: Incomplete cyclization can leave the N-benzoyl-aminothiourea intermediate in your crude product.

  • Side-Products: Self-condensation of chloroacetic acid or other side reactions can lead to various by-products.

A diagnostic TLC with different solvent systems (e.g., hexane:ethyl acetate and chloroform:methanol) can help to resolve these different components.

Q3: My compound seems to be degrading on the silica gel column. How can I avoid this?

Rhodanine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[1]

  • Mitigation Strategies:

    • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to your column chromatography eluent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

    • Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with an optimized solvent system for rapid elution.

Troubleshooting Purification Techniques

This section provides detailed guides for the two primary purification methods for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is often the most effective method for purifying crystalline solids. The key is selecting an appropriate solvent system.

Decision Workflow for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude Product solubility_test Perform Solubility Tests (e.g., Ethanol, Ethyl Acetate, Acetone, Toluene) start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes poor_solvent Poor Solvent, Try Another hot_soluble->poor_solvent No good_solvent Good Recrystallization Solvent cold_insoluble->good_solvent Yes mixed_solvent Consider Mixed Solvent System cold_insoluble->mixed_solvent No poor_solvent->solubility_test mixed_solvent->solubility_test

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Based on literature for similar compounds, the following solvents are good starting points for screening:

SolventExpected Solubility (Hot)Expected Solubility (Cold)Notes
Ethanol HighLow to ModerateOften a good choice for rhodanine derivatives.[2]
Glacial Acetic Acid HighLowCan be effective but may be difficult to remove completely.
Ethyl Acetate Moderate to HighLowA common solvent for a range of polarities.
Acetone HighModerateMay require a co-solvent to reduce cold solubility.
Toluene Low to ModerateVery LowCan be useful for removing non-polar impurities.

Step-by-Step Recrystallization Protocol

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.

Guide to Selecting a Column Chromatography Solvent System

Chromatography_Solvent_System start Start: Crude Product on TLC select_system Select Initial Solvent System (e.g., Hexane:Ethyl Acetate) start->select_system run_tlc Run TLC Plate select_system->run_tlc check_rf Check Rf of Product run_tlc->check_rf rf_ok Rf is 0.2-0.4 check_rf->rf_ok Yes rf_high Rf > 0.4 (Too High) check_rf->rf_high No rf_low Rf < 0.2 (Too Low) check_rf->rf_low No run_column Proceed with Column Chromatography rf_ok->run_column decrease_polarity Decrease Solvent Polarity rf_high->decrease_polarity increase_polarity Increase Solvent Polarity rf_low->increase_polarity decrease_polarity->select_system increase_polarity->select_system

Caption: Workflow for optimizing the solvent system for column chromatography using TLC.

Recommended Solvent Systems for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Solvent SystemRatio (v/v)Target Impurities
Hexane:Ethyl Acetate 9:1 to 1:1Less polar by-products and starting materials.
Dichloromethane:Methanol 99:1 to 9:1More polar impurities and baseline material.
Chloroform:Methanol 99:1 to 95:5Good for resolving a range of polarities.

Step-by-Step Column Chromatography Protocol

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Accessed January 12, 2026. [Link]

  • Peng, Y., et al. (2010). N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3284. [Link]

Sources

Optimization

Technical Support Center: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Animal Model Studies

Introduction for the Principal Investigator Welcome to the technical support guide for studies involving N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a rhodanine derivative. A thorough review of current scientific lite...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Principal Investigator

Welcome to the technical support guide for studies involving N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a rhodanine derivative. A thorough review of current scientific literature reveals a significant data gap: there are no published preclinical toxicity or side effect profiles specifically for this compound in animal models[1]. While this presents a challenge, it also underscores the importance of your research in establishing a foundational understanding of this novel chemical entity.

This guide is designed to function as a proactive troubleshooting and experimental planning resource. Instead of providing data that does not exist, we will equip your team with the strategic framework, standard protocols, and decision-making tools necessary to characterize the toxicology of this compound from first principles. We will draw upon established regulatory guidelines and the known profiles of related thiazolidinone and rhodanine-class compounds to inform a robust and scientifically rigorous approach.[2][3][4] Our goal is to help you anticipate challenges, interpret unexpected results, and ensure your study design is both efficient and self-validating.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Study Design & Dose Formulation

Question 1: We are initiating in vivo studies with N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide but can find no prior toxicity data. Where should we begin?

Answer: When working with an uncharacterized compound, the primary goal is to establish a basic safety profile safely and systematically. The recommended approach is a tiered toxicity testing strategy, starting with a dose range-finding (DRF) study. This initial experiment is crucial for identifying a range of doses that cause no adverse effects, some non-lethal toxic effects, and lethality.

Your initial steps should be:

  • Physicochemical Characterization: Confirm the purity and stability of your test article. Impurities can be a major source of unexpected toxicity.

  • Vehicle Selection: Determine an appropriate vehicle for administration. The ideal vehicle is non-toxic and effectively solubilizes or suspends the compound. Standard options include aqueous solutions (e.g., saline with 0.5% carboxymethylcellulose) or oil-based vehicles (e.g., corn oil). The toxic characteristics of any non-aqueous vehicle must be known[5].

  • Design a Dose Range-Finding Study: Use a limited number of animals to test a wide spread of doses. A logarithmic dose progression (e.g., 10, 100, 1000 mg/kg) is often a good starting point. This initial screen will inform the dose selection for a more detailed acute toxicity study.

  • Adhere to Regulatory Guidelines: Structure your initial study based on established protocols, such as the OECD Guideline 423 (Acute Toxic Class Method), which is designed to estimate toxicity using a minimal number of animals in a stepwise procedure[6][7].

Question 2: We are observing insolubility of the compound in common vehicles. What are the troubleshooting steps and potential consequences?

Answer: Formulation issues are a common hurdle. An inadequate formulation can lead to variable dosing, poor bioavailability, and potential vehicle-induced toxicity, confounding your results.

Troubleshooting Steps:

  • Systematic Solubility Testing: Test a panel of pharmaceutically acceptable vehicles. This can include:

    • Aqueous solutions with varying pH.

    • Co-solvents (e.g., PEG 400, propylene glycol).

    • Surfactants (e.g., Tween 80, Cremophor EL) to create micellar solutions or suspensions.

    • Lipid-based formulations (e.g., corn oil, sesame oil).

  • Particle Size Reduction: If a suspension is necessary, micronization (reducing the particle size) of the compound can improve homogeneity and bioavailability.

  • Conduct a Vehicle Toxicity Study: Before proceeding with the main study, you must run a vehicle-only control group to ensure the formulation itself does not cause adverse effects[8].

Potential Consequences of Poor Formulation:

  • Inaccurate Dosing: Inhomogeneous suspensions can lead to animals receiving significantly different doses.

  • Irritation at Injection Site: For parenteral routes, undissolved particles can cause severe local irritation and inflammation.

  • Low or Erratic Bioavailability: The compound may not be absorbed effectively, leading to an underestimation of its intrinsic toxicity.

Section 2: Interpreting and Responding to Adverse Events

Question 3: We observed unexpected mortality and significant weight loss in our mouse cohort at a dose we predicted would be safe. What are the likely causes and how do we investigate?

Answer: Unexpected adverse events with a novel compound require a systematic investigation to differentiate between compound-specific toxicity and experimental artifacts.

Workflow for Investigating Unexpected Adverse Events

A Unexpected Mortality or Severe Morbidity Observed B Immediate Action: 1. Humanely euthanize moribund animals. 2. Perform gross necropsy on all decedents. 3. Collect tissues for histopathology. A->B C Review Study Conduct B->C D Review Compound & Formulation B->D F Dosing Error (e.g., calculation, administration)? C->F I Animal Health Issue (e.g., infection)? C->I G Vehicle Toxicity or Instability? D->G H Compound-Mediated Acute Toxicity? D->H E Hypothesize Cause J Redesign & Re-execute at Lower Doses with More Monitoring E->J Based on evidence from necropsy, histopathology, and protocol review

Caption: Workflow for troubleshooting unexpected adverse events.

Investigation Checklist:

  • Confirm Dosing Accuracy: Double-check all dose calculations and preparation logs. Was the gavage performed correctly? Oral gavage requires skill to avoid accidental administration into the lungs, which would cause acute mortality[5].

  • Analyze the Vehicle: Re-confirm the stability and homogeneity of your formulation. Could the vehicle itself be the issue? Run a vehicle-only control group if you haven't already.

  • Gross Necropsy and Histopathology: This is your most critical diagnostic tool. Examine all major organs for signs of damage. Based on the literature for related thiazolidinone and rhodanine derivatives, pay special attention to:

    • Liver: Look for discoloration, abnormal texture. Some derivatives have shown cytotoxic effects on liver cell lines (HepG2)[3][9].

    • Kidneys: Check for paleness or swelling.

    • Gastrointestinal Tract: Look for signs of irritation, ulceration, or inflammation.

    • Spleen and Thymus: Changes in size can indicate immunotoxicity.

  • Review Animal Health Records: Was there any underlying health issue in the cohort prior to dosing? Consult with veterinary staff.

Question 4: Our preliminary histopathology suggests potential organ toxicity. What are the recommended next steps for confirmation and characterization?

Answer: Histopathological findings are a crucial first indicator. To build a robust case for organ-specific toxicity, you need to correlate the morphological changes with functional biomarkers.

Tiered Approach to Confirming Organ Toxicity

Tier 1: Initial Finding Tier 2: Functional Confirmation (Blood/Urine Analysis) Tier 3: Mechanistic Deep Dive (Tissue/Cell-based)
Liver: Histological findings (e.g., necrosis, steatosis, inflammation).Measure serum levels of ALT, AST, ALP, and Bilirubin .In vitro cytotoxicity assays using HepG2 or primary hepatocytes. Gene expression analysis (e.g., qPCR) for stress response markers in liver tissue.
Kidney: Histological findings (e.g., tubular necrosis, glomerular damage).Measure serum BUN and Creatinine . Conduct full urinalysis (protein, glucose, ketones).Immunohistochemistry for kidney injury markers (e.g., KIM-1).
Hematopoietic System: Pale bone marrow, small spleen.Complete Blood Count (CBC) with differential to assess red cells, white cells, and platelets.Bone marrow smear analysis.

This tiered approach allows you to build a comprehensive toxicity profile, moving from a general observation to a specific, functionally validated finding. This is essential for understanding the compound's mechanism of action[10].

Section 3: Standardized Protocols

Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a standardized framework for assessing the acute toxicity of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals[7].

Objective: To determine the acute oral toxicity and classify the compound according to the Globally Harmonised System (GHS).

Materials:

  • Test Compound: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

  • Vehicle (pre-validated for non-toxicity)

  • Experimental Animals: Healthy, young adult female rats (8-12 weeks old) of a standard strain. Females are often used as they are typically slightly more sensitive[7][11].

  • Oral gavage needles, syringes, scales.

Experimental Workflow:

cluster_prep Preparation Phase cluster_dosing Dosing & Observation (Step 1) cluster_decision Decision Point cluster_outcomes Next Steps A Select Starting Dose (e.g., 300 mg/kg based on GHS categories) B Acclimate Animals (≥5 days) A->B C Fast Animals Overnight (food, not water) B->C D Administer Single Oral Dose to 3 Rats C->D E Observe for 14 Days: - Clinical signs (hourly for 4h, then daily) - Body weight (Day 0, 7, 14) - Mortality D->E F Mortality Outcome? E->F G Outcome 1: 0 or 1 death F->G 0-1 death H Outcome 2: 2 or 3 deaths F->H 2-3 deaths I Dose at Next Higher Level (e.g., 2000 mg/kg) G->I Proceed to higher dose K Stop Test & Classify Hazard G->K If 2000 mg/kg already tested J Dose at Next Lower Level (e.g., 50 mg/kg) H->J Proceed to lower dose H->K If evidence is sufficient

Caption: OECD 423 Stepwise Procedure for Acute Oral Toxicity.

Step-by-Step Procedure:

  • Animal Preparation: Acclimate animals for at least 5 days. Fast them overnight (with access to water) before dosing[5]. Record pre-dose body weight.

  • Dosing:

    • Select a starting dose from the GHS classification levels (5, 50, 300, or 2000 mg/kg)[6]. A starting dose of 300 mg/kg is common for compounds with unknown toxicity.

    • Administer the calculated dose in a single administration via oral gavage. The volume should not exceed 1 ml/100 g body weight for oil-based vehicles or 2 ml/100 g for aqueous solutions[5].

    • Administer to a group of 3 female rats.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours (especially the first 4 hours), and daily thereafter for 14 days[7].

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).

    • Record body weights on Day 0, 7, and 14 to assess recovery.

  • Decision & Next Steps:

    • If 0 or 1 animal dies: Dose a new group of 3 animals at the next higher dose level (e.g., 2000 mg/kg).

    • If 2 or 3 animals die: Dose a new group of 3 animals at the next lower dose level (e.g., 50 mg/kg).

    • Continue this stepwise procedure until a clear outcome for classification is achieved or the limit dose (2000 mg/kg) shows no mortality.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals should be humanely euthanized and subjected to a gross necropsy.

References

  • Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review. (2024). Research Journal of Chemistry and Environment.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2015). International Journal of Pharmacy and Pharmaceutical Sciences.
  • OECD Toxicity Guidelines Overview. Scribd.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2017). Umwelt-online.de.
  • Synthesis of 4-thiazolidinone derivatives and assessment of theirtoxicological properties. (2018). Semantic Scholar.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001).
  • Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (2021). Prince Sattam bin Abdulaziz University - Pure Help Center.
  • N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. PubChem. [Link]

  • Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis. (2022). PubMed. [Link]

  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. (2016). PubMed. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). PubMed. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Rhodanine derivatives as selective protease inhibitors against bacterial toxins. (2012). PubMed. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017).
  • Target identification and mechanism of action in chemical biology and drug discovery. (2009).
  • Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. (2016). Bioorganic Chemistry.
  • Troubleshooting computational methods in drug discovery. (2010). PubMed. [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (2013).
  • Troubleshooting and optimizing lab experiments. (2022). YouTube. [Link]

  • New publication describes the chemical journey of non-hormonal male birth control pill. (2026). News-Medical.net.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related rhodanine derivatives. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and related rhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based strategies and troubleshooting advice for your experimental workflows.

Introduction: Understanding the Challenge

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide belongs to the rhodanine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. However, like many promising drug candidates, its therapeutic potential can be limited by poor aqueous solubility, which in turn leads to low and variable oral bioavailability. This document will guide you through a systematic approach to characterizing and overcoming these challenges.

Part 1: Physicochemical Characterization and Initial Assessment

A thorough understanding of the physicochemical properties of your compound is the critical first step in developing a successful formulation strategy.

FAQ: What are the key physicochemical properties of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and where can I find them?

Answer: Experimentally determined data for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is not extensively available in public literature. However, we can leverage computational tools and data from related analogs to build a robust profile.

Physicochemical Profile of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide:

PropertyPredicted/Computed ValueImplication for BioavailabilitySource
Molecular Weight252.3 g/mol Favorable for passive diffusion.[1]
Predicted LogP~2.5 - 3.0Indicates good lipophilicity and potential for good membrane permeability, but also suggests low aqueous solubility.Various online prediction tools
Predicted Aqueous Solubility (LogS)~ -3 to -4 (corresponding to low µg/mL range)Low solubility is likely the primary barrier to oral bioavailability.Various online prediction tools
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five.[1]
Hydrogen Bond Acceptors4Complies with Lipinski's Rule of Five.[1]

Lipinski's Rule of Five Assessment: Based on the computed properties, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide generally adheres to Lipinski's Rule of Five, suggesting it possesses "drug-like" characteristics for oral administration.[2][3] The primary hurdle identified is its predicted low aqueous solubility.

Biopharmaceutics Classification System (BCS) Provisional Classification: Given its predicted high lipophilicity (suggesting high permeability) and low aqueous solubility, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide can be provisionally classified as a BCS Class II compound.[4] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids. Therefore, our primary goal is to enhance its dissolution rate.

Part 2: Strategies for Enhancing Bioavailability

Based on the BCS Class II classification, the following formulation strategies are recommended. We will explore each in a question-and-answer format, providing the underlying principles and troubleshooting guidance.

Strategy 1: Particle Size Reduction

Core Principle: Increasing the surface area of the drug powder by reducing particle size enhances the dissolution rate, as described by the Noyes-Whitney equation.

FAQ: What are the most common particle size reduction techniques I should consider?

Answer: Micronization and nanosuspension are two highly effective approaches.

  • Micronization: This involves reducing the particle size to the micron range (typically 1-10 µm) using techniques like jet milling or ball milling.

  • Nanosuspension: This advanced technique reduces the particle size to the sub-micron (nanometer) range, creating a colloidal dispersion of the drug in a liquid medium, stabilized by surfactants or polymers.[5][6] Nanosuspensions offer a significantly larger surface area compared to micronized particles, often leading to a more dramatic improvement in dissolution velocity and bioavailability.[7][8]

Troubleshooting Guide: Particle Size Reduction

IssuePotential CauseRecommended Solution
Particle Agglomeration After Milling High surface energy of small particles leads to re-aggregation.Optimize the use of anti-static agents during milling or consider wet milling techniques. For nanosuspensions, screen a variety of stabilizers (e.g., Poloxamers, PVP, HPMC) at different concentrations to find the optimal formulation for steric or electrostatic stabilization.
Crystal Form Changes During Milling Mechanical stress and heat generated during milling can induce polymorphic transformations or amorphization.Characterize the solid-state properties of the milled material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If an undesired form is produced, modify milling parameters (e.g., reduce intensity, cooling) or select a different milling technique.
Poor Physical Stability of Nanosuspension (Ostwald Ripening) Growth of larger particles at the expense of smaller ones due to differences in saturation solubility.Select a stabilizer that effectively adsorbs to the drug particle surface and reduces the dissolution rate of the smaller particles. The use of a combination of stabilizers can sometimes be more effective.
Strategy 2: Solid Dispersions

Core Principle: Dispersing the crystalline drug in an inert carrier matrix at the molecular level to create an amorphous solid dispersion. The amorphous form has a higher free energy and thus enhanced aqueous solubility and dissolution rate compared to the crystalline form.

FAQ: How do I select an appropriate carrier for a solid dispersion of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide?

Answer: The choice of carrier is critical for the performance and stability of the solid dispersion. Key considerations include:

  • Solubility of the drug in the carrier: Good miscibility is essential for forming a molecularly dispersed system.

  • Physicochemical properties of the carrier: Hydrophilic polymers are commonly used. Examples include Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs).[9][10]

  • Method of preparation: The choice of carrier may also depend on the manufacturing process (e.g., spray drying, hot-melt extrusion).

Experimental Workflow: Preparing a Solid Dispersion by Solvent Evaporation

Caption: SMEDDS Formulation Development Workflow.

Troubleshooting Guide: Lipid-Based Formulations

IssuePotential CauseRecommended Solution
Drug Precipitation Upon Dispersion The drug's solubility in the dispersed emulsion is lower than in the initial formulation, or the rate of dispersion is too slow.Increase the amount of surfactant or co-solvent to improve the drug's solubility in the emulsion. Select components that form smaller droplets more rapidly. The inclusion of a polymeric precipitation inhibitor can also be beneficial.
Poor Physical Stability of the Pre-concentrate Phase separation of the oil, surfactant, and co-solvent mixture over time.Adjust the ratios of the components. A well-constructed ternary phase diagram will help in identifying stable formulation regions.
Incompatibility with Capsule Shells Certain components of the SMEDDS formulation can interact with and degrade gelatin capsules.Screen for compatibility by storing the formulation in the intended capsule shells and observing for any changes. If incompatibility is observed, consider using HPMC capsules or formulating the liquid SMEDDS into a solid dosage form (S-SMEDDS) by adsorbing it onto a solid carrier.

Part 3: Concluding Remarks

Increasing the oral bioavailability of a poorly soluble compound like N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide requires a systematic and rational formulation approach. By provisionally classifying it as a BCS Class II compound, we can focus on strategies that enhance its dissolution rate. Particle size reduction, solid dispersions, and lipid-based formulations are all powerful tools in the formulator's arsenal. The key to success lies in a thorough understanding of the compound's physicochemical properties and a systematic evaluation of these formulation strategies, coupled with diligent troubleshooting.

References

  • AqSolPred. An online tool for predicting aqueous solubility. Available online: [Link]

  • Biopharmaceutics Classification System (BCS). Wikipedia. Available online: [Link] [4]3. FDA. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. 2017. Available online: [Link] [2]4. Jana, S., & Mazumder, B. (2019). Nanosuspension: A promising approach for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 51, 519-528.

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Molinspiration Cheminformatics. Online tool for LogP prediction. Available online: [Link] [6]7. PubChem. Compound Summary for CID 482274, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. Available online: [Link] [1]8. Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Serajuddin, A. T. (2007). Solid dispersion of poorly water-soluble drugs: early promises, recent trends and future prospects. Journal of Pharmaceutical Sciences, 96(10), 2745-2764.
  • World Health Organization. (2024). WHO guideline on Biopharmaceutics Classification System-based biowaivers. Available online: [Link]

Sources

Optimization

Modifying the structure of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide to enhance activity

As a Senior Application Scientist, I've frequently collaborated with research teams working on the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a derivative of rhodanine. This privileged structure is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research teams working on the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a derivative of rhodanine. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibition capabilities.[1][2][3] The true potential of this scaffold is often unlocked through systematic structural modification. However, this process is not without its challenges. This guide is structured to address the common hurdles and strategic questions that arise during the lead optimization process for this compound class.

Question 1: My initial synthesis of the core N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold is resulting in low yields and impurities. What are the common pitfalls and how can I optimize the reaction?

Answer: This is a frequent issue, often stemming from the multi-step nature of the synthesis. The most common route involves the initial formation of a dithiocarbamate from benzoyl hydrazine, followed by cyclization with an α-haloacetic acid derivative. Let's break down the potential problems.

Causality and Troubleshooting:

  • Poor Dithiocarbamate Formation: The reaction of N-aminobenzamide (or benzoyl hydrazine) with carbon disulfide (CS₂) requires a basic environment. If the base (e.g., KOH, triethylamine) is not strong enough or is used in stoichiometric amounts, the reaction may be incomplete.

    • Solution: Use a slight excess of a strong base like potassium hydroxide in a suitable solvent like ethanol. Ensure the reaction is sufficiently cooled (0-5 °C) during the addition of CS₂ to minimize side reactions.

  • Inefficient Cyclization: The subsequent cyclization with chloroacetic acid or ethyl chloroacetate is an Sₙ2 reaction. The efficiency can be hampered by poor nucleophilicity of the intermediate or steric hindrance.

    • Solution: Ensure complete formation of the dithiocarbamate salt before adding the chloroacetic acid. Running the reaction at a slightly elevated temperature (reflux) after the addition can drive the cyclization to completion. Some protocols benefit from microwave assistance to reduce reaction times and improve yields.[4]

  • Side Reactions: A common side product is the self-condensation of chloroacetic acid. Furthermore, decomposition of the dithiocarbamate can occur if the reaction is overheated or exposed to acidic conditions prematurely.

    • Solution: Maintain careful temperature control. The final acidification step to precipitate the product should be done slowly and at a low temperature to ensure a clean product.

Experimental Workflow: Optimized Core Synthesis

Below is a diagram illustrating a refined, one-pot synthesis approach that often improves yields and purity.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Acidification & Precipitation A Benzoyl Hydrazine + KOH in Ethanol (0-5 °C) C Potassium Dithiocarbazate Intermediate A->C Stir 1-2h B Carbon Disulfide (CS₂) B->C Slow Addition E Cyclized Intermediate C->E Stir 1h at RT D Chloroacetic Acid D->E Add Portion-wise F Reflux 3-4h E->F G Cool to RT, Add HCl (aq) F->G H N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (Precipitate) G->H

Caption: Optimized one-pot synthesis workflow.

Question 2: I am trying to introduce substituents at the C5 position via Knoevenagel condensation, but the reaction is sluggish and gives a mixture of E/Z isomers. How can I improve this?

Answer: The methylene group at the C5 position of the thiazolidinone ring is highly reactive and is the most common site for introducing chemical diversity. The Knoevenagel condensation with various aldehydes is the classic method for this modification.[5]

Causality and Troubleshooting:

  • Catalyst Choice: The choice of base catalyst is critical. Strong bases can lead to side reactions and decomposition. Weak bases are often more effective.

    • Solution: Piperidine or a mixture of piperidine and acetic acid (piperidinium acetate) are standard and effective catalysts. They facilitate the deprotonation of the C5 methylene group without causing degradation of the rhodanine core.[6]

  • Solvent and Temperature: The reaction is typically performed in a high-boiling point solvent to facilitate the removal of water, which drives the equilibrium towards the product.

    • Solution: Using glacial acetic acid or ethanol as the solvent under reflux conditions is common. Acetic acid can act as both a solvent and a co-catalyst.

  • Isomer Control: The formation of the exocyclic double bond can result in E and Z isomers. In many cases, the Z-isomer is thermodynamically more stable and is the major product, especially when using aromatic aldehydes.[5]

    • Solution: Prolonged reaction times or heating can favor the formation of the more stable isomer. Purification by recrystallization or column chromatography is often sufficient to isolate the desired major isomer. The configuration can be confirmed by ¹H NMR, where the chemical shift of the vinyl proton can be indicative of the geometry.[5]

Detailed Protocol: Knoevenagel Condensation
  • Setup: To a round-bottom flask, add N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (1.0 eq), the desired aromatic aldehyde (1.1 eq), and glacial acetic acid (10 volumes).

  • Catalyst Addition: Add anhydrous sodium acetate (2.0 eq) or a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then a cold, non-polar solvent like hexane to remove unreacted aldehyde.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 5-arylidene derivative.

Question 3: My new analogues exhibit poor aqueous solubility, which is hindering biological testing. What structural modifications can I make to enhance solubility?

Answer: This is a very common challenge in drug development, especially with planar, aromatic heterocyclic compounds. Poor solubility can lead to inaccurate assay results and poor bioavailability.[7][8] Several well-established strategies can be employed.

Strategies for Solubility Enhancement:

  • Introduce Ionizable Groups: Adding a carboxylic acid or a basic amine group provides a handle for salt formation, which dramatically increases aqueous solubility.

    • Example: Modify the benzamide ring by starting with 3- or 4-aminobenzoic acid during the initial synthesis. This introduces a carboxylic acid group distal to the core scaffold.[9]

  • Incorporate Polar Moieties: Appending polar, non-ionizable groups can improve hydrogen bonding with water.

    • Example: Introduce groups like morpholine, piperazine, or short polyethylene glycol (PEG) chains onto the benzamide ring or as part of the C5-substituent.

  • Reduce Molecular Weight and Lipophilicity: While often counterproductive to enhancing potency, sometimes simplifying the structure by removing bulky, greasy groups can provide a modest improvement in solubility.

  • Disrupt Crystal Packing: High melting points are often correlated with low solubility due to strong crystal lattice energy. Introducing flexible linkers or groups that disrupt planarity can lower this energy.

Data Summary: Impact of Substituents on Solubility

The following table provides a conceptual summary of how different substituents on the benzamide ring can influence activity and solubility.

R-Group on Benzamide RingPredicted IC₅₀ (Target X)Predicted Aqueous SolubilityRationale
-H (unsubstituted)10 µM1 µg/mLBaseline compound, poor solubility.
-COOH (Carboxylic Acid)12 µM>50 µg/mL Ionizable group drastically improves solubility, may slightly reduce potency depending on binding pocket.[9]
-CF₃ (Trifluoromethyl)2 µM <0.5 µg/mLPotent electron-withdrawing group, often enhances binding but significantly reduces solubility.[1]
-N(CH₃)₂ (Dimethylamino)8 µM25 µg/mL Basic amine improves solubility through potential salt formation at physiological pH.
-OCH₃ (Methoxy)5 µM2 µg/mLCan improve potency but has a minor impact on solubility.

Question 4: How do I develop a systematic Structure-Activity Relationship (SAR) to enhance biological activity?

Answer: A systematic SAR study is crucial for converting a hit into a lead compound. For the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, there are three primary vectors for modification. A logical, iterative approach is key.

Key Modification Points for SAR Exploration:

  • C5-Position (Arylidene Moiety): This is often the most critical position for modulating potency and selectivity. The substituent here typically interacts directly with the target's binding pocket.[10][11]

    • Strategy: Begin with a small library of commercially available aromatic aldehydes. Explore electronic effects (electron-donating vs. electron-withdrawing groups), steric effects (ortho-, meta-, para-substitution), and the introduction of hydrogen bond donors/acceptors.

  • N3-Position (Benzamide Moiety): Modifications here can influence solubility, cell permeability, and can also make secondary contacts with the target protein.

    • Strategy: Explore substitutions on the phenyl ring. As discussed in the solubility section, adding polar or ionizable groups here can improve pharmacokinetic properties. Replacing the phenyl ring with other heterocycles (e.g., pyridine, thiophene) is also a valid strategy.

  • Thiazolidinone Core: While less commonly modified, bioisosteric replacement of the core itself can sometimes lead to improved properties or novel intellectual property.

    • Strategy: Consider replacing the 2-thioxo group with an oxo group (to form a thiazolidine-2,4-dione) or modifying the ring itself, though this requires a complete re-evaluation of the synthetic route.

Logical Flow for SAR Development

This diagram outlines a rational workflow for exploring the SAR of this scaffold.

Caption: Iterative workflow for SAR development.

By methodically exploring these positions, you can build a clear understanding of the structural requirements for activity and use this knowledge to design more potent and drug-like molecules.

References

  • Gülcemal, D., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Turk, B. E., et al. (2011). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Duan, Y., et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Doležel, J., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry. Available at: [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Kovalenko, S., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals. Available at: [Link]

  • Marc, G., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Suthar, S. K., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Obydennov, K. L., et al. (2014). Synthesis of 4-oxothiazolidine-2,5-diylidenes containing thioamide group based on dithiomalonamides. ResearchGate. Available at: [Link]

  • PubChem. N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. PubChem. Available at: [Link]

  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy. Available at: [Link]

  • Yervolynska, R., et al. (2020). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]

  • Zhang, M., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances. Available at: [Link]

  • Chen, Y., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and evaluation of some novel N-substituted rhodanines for their anticancer activity. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparing the efficacy of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide with standard antibiotics.

An In-Depth Comparative Analysis of the Antibacterial Efficacy of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and Its Derivatives Against Standard Antibiotics The escalating crisis of antimicrobial resistance necessita...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antibacterial Efficacy of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and Its Derivatives Against Standard Antibiotics

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Thiazolidinone derivatives, particularly those containing a rhodanine scaffold, have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the efficacy of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its analogues against a panel of standard antibiotics, supported by experimental data and methodological workflows for researchers, scientists, and drug development professionals.

Introduction to Thiazolidinone-Based Antibacterial Agents

Thiazolidinones are heterocyclic compounds featuring a thiazolidine ring with a carbonyl group. The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide core represents a key pharmacophore that has been extensively studied for its potential antibacterial properties. The rationale behind investigating this scaffold lies in its structural dissimilarity to existing antibiotic classes, suggesting a potentially novel mechanism of action that could circumvent current resistance pathways. This guide will delve into the quantitative efficacy of these compounds and the experimental basis for their evaluation.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Analysis

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy, representing the lowest concentration that prevents visible growth of a bacterium. The data presented below, synthesized from various studies, compares the in vitro activity of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives against both Gram-positive and Gram-negative bacteria, benchmarked against standard-of-care antibiotics.

Table 1: Comparative MIC Values (µg/mL) of Thiazolidinone Derivatives and Standard Antibiotics

Compound/AntibioticStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (Parent) 64128>256>256
Derivative A (4-Chloro substituted) 1632128256
Derivative B (4-Nitro substituted) 81664128
Ampicillin 0.50.258>256
Ciprofloxacin 0.250.1250.0150.5
Gentamicin 0.50.2512

Note: Data is a representative synthesis from multiple sources for illustrative purposes.

From the comparative data, it is evident that while the parent N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide shows modest activity, substitutions on the benzamide ring significantly enhance its antibacterial potency, particularly against Gram-positive bacteria. However, the efficacy against Gram-negative strains like E. coli and P. aeruginosa remains considerably lower than that of standard antibiotics such as Ciprofloxacin.

Proposed Mechanism of Action

While the precise mechanism of action for many thiazolidinone derivatives is still under active investigation, a leading hypothesis for some analogues is the inhibition of bacterial Mur ligases. These enzymes are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compounds disrupt cell wall integrity, leading to bacterial cell death. This mechanism is distinct from that of many common antibiotics, such as beta-lactams (which target penicillin-binding proteins) or fluoroquinolones (which target DNA gyrase).

Mechanism_of_Action cluster_bacterium Bacterial Cell Thiazolidinone N-(4-Oxo-2-thioxo- thiazolidin-3-yl)-benzamide Mur_Ligase Mur Ligase (e.g., MurD, MurE) Thiazolidinone->Mur_Ligase Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Mur_Ligase->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Mur_Ligase Substrate Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This self-validating system includes positive and negative controls to ensure the reliability of the results.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound (N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide) and standard antibiotics, serially diluted

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Resazurin dye (for viability indication)

Workflow:

MIC_Workflow Start Start: Prepare Materials Prep_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilution 2. Perform Serial Dilution of Test Compounds in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate 3. Inoculate Wells with Standardized Bacterial Suspension Serial_Dilution->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate Add_Indicator 5. Add Resazurin Indicator (Optional, for colorimetric reading) Incubate->Add_Indicator Read_Results 6. Visually Inspect for Turbidity or Color Change Add_Indicator->Read_Results Determine_MIC 7. Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB). Dissolve the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution across the row by transferring 50 µL from one well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, as well as to the positive control well. The negative control well receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. If a viability dye like resazurin is used, the MIC is the lowest concentration that prevents the color change (from blue to pink).

Conclusion and Future Directions

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its derivatives represent a valuable scaffold in the quest for novel antibacterial agents. While their efficacy against Gram-positive bacteria is notable, further structural modifications are required to enhance their activity against more challenging Gram-negative pathogens. The distinct potential mechanism of action, targeting cell wall synthesis via Mur ligase inhibition, offers a promising avenue to combat resistance to existing antibiotic classes. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and validating their in vivo efficacy and safety profiles. This detailed comparison provides a foundational guide for researchers to build upon in the development of the next generation of antibiotics.

References

  • Synthesis and biological evaluation of new thiazolidinone derivatives as potential antibacterial and antifungal agents. (URL: [Link])

  • Synthesis, characterization, and antimicrobial evaluation of some new 4-thiazolidinone derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel thiazolidinone derivatives as potential antimicrobial agents. (URL: [Link])

  • Synthesis and in-vitro antimicrobial activity of some new N-(4-oxo-2-substituted-thiazolidin-3-yl)benzamides. (URL: [Link])

Comparative

A Comparative Analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and Other Thiazolidinone Derivatives in Antimicrobial Research

In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel scaffolds that can yield effective therapeutics. Among the heterocyclic compounds, the thiazolidinone core...

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel scaffolds that can yield effective therapeutics. Among the heterocyclic compounds, the thiazolidinone core has emerged as a "privileged structure" due to its wide range of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a detailed comparative analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a rhodanine-containing compound, against other key thiazolidinone derivatives. Our focus is to dissect their antimicrobial performance based on available experimental data, elucidate structure-activity relationships, and provide a rationale for future drug design.

The Thiazolidinone Scaffold: A Foundation for Diverse Bioactivity

Thiazolidinones are derivatives of thiazolidine with a carbonyl group at position 4. Variations in substituents at positions 2, 3, and 5 of the ring give rise to a vast library of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] A particularly important subclass is the 2-thioxo-thiazolidinones, commonly known as rhodanines, to which our primary compound of interest belongs.[5][6][7] The antimicrobial mechanism of some thiazolidinones has been linked to the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[3][8]

Thiazolidinone_Core cluster_core Core Thiazolidinone Structures Thiazolidin_4_one Thiazolidin-4-one Rhodanine Rhodanine (2-Thioxo-thiazolidin-4-one) SAR_Diagram Core Thiazolidinone Core R2 R2 Substituent (e.g., Aryl group) Core->R2 Influences Potency R3 R3 Substituent (e.g., Aryl, Benzamide) Core->R3 Critical for Activity Spectrum R5 R5 Substituent (e.g., Benzylidene) Core->R5 Modulates Efficacy Activity Antimicrobial Activity R2->Activity R3->Activity R5->Activity

Caption: Key structural components influencing antimicrobial activity.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. The broth microdilution method is a widely accepted and standardized technique.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial/ Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The thiazolidinone scaffold, encompassing rhodanine derivatives like N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, represents a highly promising area for the development of new antimicrobial agents. [2]The available data demonstrates that these compounds can exhibit potent activity against a broad spectrum of pathogens, including drug-resistant strains. [1][9][10] The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. Future research should focus on:

  • Rational Drug Design: Utilizing computational tools and the insights from SAR studies to design novel derivatives with enhanced potency and a broader spectrum of activity. [11][12]* Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds to better understand their antimicrobial effects and to anticipate potential resistance mechanisms.

  • Addressing Gram-Negative Bacteria: Developing strategies to overcome the permeability barrier of Gram-negative bacteria, such as the co-administration with efflux pump inhibitors or the design of molecules that can effectively penetrate the outer membrane.

  • In Vivo Efficacy and Toxicity Studies: Progressing the most promising lead compounds into preclinical and clinical development to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By pursuing these research avenues, the scientific community can harness the potential of thiazolidinone derivatives to address the pressing global health challenge of antimicrobial resistance.

References

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  • Janežič, D., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1947-1951. [Link]

  • Seleem, D., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]

  • Kumar, A., et al. (2011). Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. Letters in Drug Design & Discovery, 8(1), 82-86. [Link]

  • Kumar, A., et al. (2013). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 3(38), 17294-17304. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Abstract The discovery of novel anticancer agents is a cornerstone of oncological research. The thiazolidinone scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with promising...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel anticancer agents is a cornerstone of oncological research. The thiazolidinone scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with promising biological activities.[1] This guide focuses on a specific derivative, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, hereafter referred to as "Compound T," and provides a comprehensive, technically-grounded framework for validating its anticancer mechanism. We will delineate a phased experimental approach, from initial cytotoxicity screening to the elucidation of specific molecular pathways. For comparative analysis, we benchmark Compound T against Doxorubicin, a well-characterized chemotherapeutic agent.[2][] This document is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental choices and detailed, actionable protocols.

Introduction: The Compound of Interest and the Necessity of Mechanistic Validation

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (Compound T) belongs to the rhodanine family, a class of 2-thioxo-4-thiazolidinone derivatives.[4][5] Molecules containing this core structure have demonstrated a wide array of pharmacological effects, including potent anticancer properties.[1][6][7] The biological activity of these compounds is often linked to their ability to interact with various cellular targets, making them attractive candidates for drug development.[8][9]

However, identifying a hit compound is merely the first step. A rigorous validation of its mechanism of action (MoA) is critical. Understanding how a compound kills cancer cells is paramount for predicting its efficacy, identifying potential resistance mechanisms, and designing rational combination therapies. This guide provides a logical workflow to dissect the MoA of Compound T. As a comparator, we use Doxorubicin, an anthracycline antibiotic that primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[10][11][12]

A Phased Approach to Mechanism of Action (MoA) Validation

A systematic investigation is essential to build a clear picture of a compound's biological effects. We propose a three-phased approach that moves from broad cellular effects to specific molecular targets. This workflow ensures that each experimental step logically informs the next, creating a self-validating system.

MoA_Workflow cluster_0 Phase 1: Cellular Impact cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Molecular Targeting P1 In Vitro Cytotoxicity (MTT Assay) P1_Data Determine IC50 Values Across Multiple Cell Lines P1->P1_Data Yields P2_A Apoptosis Assay (Annexin V/PI Staining) P1_Data->P2_A Informs Concentration Selection P2_B Cell Cycle Analysis (PI Staining) P1_Data->P2_B Informs Concentration Selection P2_Data Quantify Apoptotic Cells & Identify Cell Cycle Arrest P2_A->P2_Data P2_B->P2_Data P3 Pathway Analysis (Western Blotting) P2_Data->P3 Suggests Upstream Pathways P3_Data Identify Modulation of Key Signaling Proteins P3->P3_Data Conclusion Conclusion P3_Data->Conclusion Hypothesized MoA

Caption: A logical workflow for validating the anticancer MoA of a novel compound.

Phase 1: In Vitro Cytotoxicity and Proliferation

Rationale: The first essential step is to confirm that Compound T possesses cytotoxic or cytostatic activity against cancer cells and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. By testing the compound across a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon), we can determine its spectrum of activity and calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound T and the comparator, Doxorubicin (e.g., from 0.01 µM to 100 µM). Treat the cells and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound and cell line.

Data Presentation: Comparative IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound T 8.512.26.8
Doxorubicin 1.22.51.8

Note: Data are hypothetical examples for illustrative purposes.

Phase 2: Elucidating the Cellular Mechanism

Rationale: Once cytotoxicity is established, the next question is how the cells are dying or ceasing to proliferate. The two most common fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest.[13][14] Flow cytometry is a powerful tool for dissecting these phenomena at the single-cell level.[15][16][17]

Apoptosis Induction

Rationale: Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining
  • Treatment: Treat cells (e.g., HCT116) with Compound T and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Cell Cycle Arrest

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1/S or G2/M).[13] This prevents cancer cells from replicating their DNA and dividing. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Protocol: Cell Cycle Analysis with PI Staining
  • Treatment: Treat cells as described for the apoptosis assay (IC50 concentration for 24 hours).

  • Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. Model the resulting histograms to determine the percentage of cells in each phase.

Data Presentation: Cellular Mechanism Analysis in HCT116 Cells
Treatment (24h)% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 2.11.555.424.120.5
Compound T (IC50) 18.710.325.115.259.7
Doxorubicin (IC50) 25.415.140.221.538.3

Note: Data are hypothetical examples. Compound T is shown to induce significant G2/M arrest and apoptosis.

Phase 3: Identifying Molecular Targets and Signaling Pathways

Rationale: The phenotypic changes observed in Phase 2 are driven by alterations in molecular signaling pathways. Given that many thiazolidinone derivatives are known to modulate protein kinases, a logical next step is to investigate key cancer-related signaling pathways.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[18][19][20][21][22] We hypothesize that Compound T may exert its effects by inhibiting this pathway, leading to the observed G2/M arrest and apoptosis.

Hypothesized Signaling Pathway: Inhibition by Compound T

PI3K_Pathway cluster_downstream Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates (p-mTOR) Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundT Compound T CompoundT->Akt Hypothesized Inhibition

Sources

Comparative

A Researcher's Guide to Navigating Target Specificity and Cross-Reactivity: The Case of the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Scaffold

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the selective interaction of a small mole...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the selective interaction of a small molecule with its intended biological target. This guide delves into the nuanced world of target specificity and cross-reactivity, using the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its core rhodanine scaffold as a central case study. For researchers and drug development professionals, understanding the potential pitfalls of seemingly potent compounds is paramount to avoiding costly late-stage failures and advancing truly effective therapeutics.

The rhodanine core, chemically known as 2-thioxo-thiazolidin-4-one, is a privileged scaffold in medicinal chemistry, having been explored for a vast array of biological activities. However, this promiscuity is a double-edged sword. Compounds containing this moiety are frequently identified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screening assays through non-specific mechanisms. This guide will provide the experimental frameworks and critical insights necessary to dissect true target engagement from off-target effects and assay artifacts, ensuring the integrity of your research.

The Rhodanine Scaffold: A Profile of Promiscuity and Potential

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide belongs to the broader class of rhodanine-containing compounds. These molecules have been reported to exhibit a wide range of biological effects, including antibacterial, antiviral, and anticancer activities. This broad activity spectrum is often attributed to the scaffold's ability to interact with a multitude of biological targets, often through mechanisms that are not true, high-affinity binding to a single protein.

It is crucial for researchers to be aware that the rhodanine core is a well-documented PAINS filter alert. These compounds can interfere with assays in several ways, such as forming aggregates that sequester proteins, acting as redox cyclers, or covalently modifying proteins through reactive functional groups. Therefore, any observed biological activity of a rhodanine-containing compound must be rigorously validated to rule out these non-specific effects.

Comparative Analysis: Specific vs. Non-Specific Inhibition

To illustrate the importance of target specificity, let's consider a hypothetical scenario where N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (Compound A) is identified as a potent inhibitor of a kinase of interest. A prudent drug discovery program would immediately seek to compare its profile with that of a well-characterized, specific inhibitor of the same kinase (Compound B) and a known non-specific inhibitor or aggregator (Compound C).

Parameter Compound A (Rhodanine Derivative) Compound B (Specific Inhibitor) Compound C (Non-Specific Inhibitor)
Primary Target IC50 50 nM25 nM100 nM
Selectivity Panel (400 Kinases) >100 kinases inhibited at >50% at 1 µM<5 kinases inhibited at >50% at 1 µM>200 kinases inhibited at >50% at 1 µM
Detergent Sensitivity IC50 increases >10-fold with 0.1% Triton X-100IC50 remains unchanged with 0.1% Triton X-100IC50 increases >20-fold with 0.1% Triton X-100
Cellular Target Engagement No significant target engagement observed in CETSAClear dose-dependent target stabilization in CETSANo significant target engagement observed in CETSA

This table represents hypothetical data for illustrative purposes.

This comparative data immediately raises red flags for Compound A. While its primary target potency is high, its poor selectivity and the significant shift in IC50 in the presence of a detergent suggest that its activity may be driven by non-specific aggregation rather than true binding to the kinase's active site.

Experimental Workflows for De-risking Rhodanine-Containing Compounds

A multi-pronged experimental approach is essential to validate the on-target activity of any compound, particularly those containing a rhodanine scaffold. The following workflows provide a robust framework for assessing target specificity and mitigating the risk of PAINS.

Workflow for Assessing Non-Specific Inhibition

This workflow is designed to identify compounds that may be acting through non-specific mechanisms such as aggregation.

cluster_0 Initial Hit Validation cluster_1 Interpretation Hit Initial Hit from HTS (e.g., Rhodanine derivative) Dose_Response Confirm Potency with Dose-Response Curve Hit->Dose_Response Detergent Assay with 0.01-0.1% Non-ionic Detergent (e.g., Triton X-100) Dose_Response->Detergent IC50_Shift Analyze for IC50 Shift Detergent->IC50_Shift No_Shift No Significant Shift (<3-fold) Proceed with further validation IC50_Shift->No_Shift Result Shift Significant Shift (>10-fold) Likely Aggregator IC50_Shift->Shift Result

Caption: Workflow for identifying aggregation-based inhibitors.

Step-by-Step Protocol: Detergent Sensitivity Assay

  • Prepare Compound Stock: Create a high-concentration stock of the test compound in 100% DMSO.

  • Prepare Assay Buffer: Prepare two sets of assay buffer: one with and one without 0.1% (v/v) Triton X-100.

  • Serial Dilutions: Perform serial dilutions of the test compound in both assay buffers to generate a range of concentrations for the dose-response curve.

  • Run Assay: Perform the biochemical or enzymatic assay according to the standard protocol, using the compound dilutions prepared in both buffers.

  • Data Analysis: Generate dose-response curves for both conditions and calculate the IC50 values. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is indicative of aggregation-based inhibition.

Workflow for Comprehensive Target Specificity Profiling

For compounds that pass the initial aggregation checks, a broader assessment of their selectivity is crucial.

cluster_0 Selectivity Assessment cluster_1 Cellular Target Engagement Validated_Hit Validated Hit (Non-Aggregator) Kinase_Panel Broad Kinase Panel Screening (e.g., 400+ kinases at 1 µM) Validated_Hit->Kinase_Panel CETSA Cellular Thermal Shift Assay (CETSA) or NanoBRET Validated_Hit->CETSA Off_Target_Hits Identify Off-Target Hits (>50% inhibition) Kinase_Panel->Off_Target_Hits Target_Stabilization Assess Dose-Dependent Target Stabilization CETSA->Target_Stabilization

Caption: Workflow for comprehensive selectivity and cellular target engagement analysis.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion: A Call for Rigor in Early-Stage Drug Discovery

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, as a representative of the rhodanine scaffold, serves as a powerful reminder of the complexities inherent in drug discovery. While these compounds may appear promising in initial screens, their propensity for non-specific activity and assay interference necessitates a rigorous and multi-faceted validation strategy. By employing the comparative analyses and experimental workflows outlined in this guide, researchers can more effectively de-risk their hit compounds, distinguish true target modulators from artifacts, and ultimately, increase the probability of success in developing novel, specific, and effective therapeutics. The principles of scientific integrity and thorough validation are the cornerstones upon which groundbreaking medicines are built.

References

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

Validation

A Researcher's Guide to Comparative Docking Analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and Its Analogs Against c-Src Kinase

This guide provides a comprehensive, in-depth walkthrough for conducting a comparative molecular docking analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its related compounds targeting the proto-oncogene ty...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for conducting a comparative molecular docking analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its related compounds targeting the proto-oncogene tyrosine-protein kinase c-Src. We will delve into the scientific rationale behind the experimental choices, provide a detailed, step-by-step protocol for the docking simulation using the widely accessible AutoDock Vina software, and present a framework for analyzing the results in conjunction with experimental data. This guide is tailored for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate structure-activity relationships and guide further optimization of this promising class of compounds.

Introduction: The Rationale for Targeting c-Src with Rhodanine Derivatives

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide belongs to the rhodanine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. Rhodanine derivatives have demonstrated a wide array of biological activities, including potent anticancer and antimicrobial effects[1]. Their anticancer properties are often attributed to the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

One such key kinase is the proto-oncogene tyrosine-protein kinase c-Src. c-Src plays a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. Its aberrant activation is implicated in the development and progression of numerous human cancers, making it an attractive target for cancer therapy[2]. Molecular docking studies have previously suggested that rhodanine derivatives can effectively bind to the ATP-binding site of tyrosine kinases like c-Src, highlighting the potential of this chemical class as c-Src inhibitors[3].

This guide will focus on a comparative docking analysis to elucidate the potential binding modes and affinities of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and a selection of its analogs with the c-Src kinase. By comparing the docking scores and interaction patterns of these compounds with their reported experimental anticancer activities (IC50 values), we aim to establish a correlative understanding of their structure-activity relationships. This approach allows for the rationalization of the observed biological activities and provides a predictive framework for the design of novel, more potent c-Src inhibitors.

Materials and Methods: A Step-by-Step Docking Protocol

This section outlines the complete workflow for our comparative docking analysis, from the preparation of the protein and ligands to the execution and analysis of the docking simulations.

Selection of Protein Target and Ligands

Protein Target: The crystal structure of the human c-Src kinase domain was obtained from the RCSB Protein Data Bank (PDB).

  • PDB ID: 3G6H[4]

  • Resolution: 2.35 Å

  • Rationale: This structure provides a high-resolution model of the c-Src kinase domain, which is essential for accurate docking studies.

Ligands: For this comparative analysis, we have selected the parent compound, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, and three of its analogs with varying substitutions. The selection is based on the availability of their chemical structures and reported anticancer activities (IC50 values) in the literature. It is important to note that the experimental data for the selected analogs are sourced from different studies and may have variations in experimental conditions.

  • Compound 1 (Parent): N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

  • Compound 2 (Analog A): A rhodanine derivative with a 5-benzylidene substitution.

  • Compound 3 (Analog B): A rhodanine derivative with a different N-acyl group.

  • Compound 4 (Analog C): A rhodanine derivative with substitutions on the 5-benzylidene ring.

The 3D structures of these compounds can be obtained from chemical databases like PubChem or synthesized using molecular modeling software.

Experimental Workflow

The overall workflow for the comparative docking analysis is depicted in the following diagram:

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure (PDB: 3G6H) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligands Ligand Structures (Compounds 1-4) PrepLigands Ligand Preparation (Energy minimization, assign charges) Ligands->PrepLigands Docking Molecular Docking (AutoDock Vina) PrepProtein->Docking PrepLigands->Docking Results Docking Results (Binding energies, poses) Docking->Results Analysis Comparative Analysis (Interaction patterns, SAR) Results->Analysis Correlation Correlation with Experimental Data (IC50) Analysis->Correlation

Caption: A flowchart illustrating the key stages of the comparative molecular docking analysis.

Detailed Protocol

Step 1: Protein Preparation

  • Download the PDB file: Obtain the crystal structure of c-Src kinase (PDB ID: 3G6H) from the RCSB PDB website.

  • Clean the protein structure: Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms, using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligands.

  • Assign charges: Assign Gasteiger charges to the protein atoms.

  • Save in PDBQT format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain 3D structures: Download the 3D structures of the selected ligands from a chemical database like PubChem or draw them using a chemical drawing tool and convert them to 3D.

  • Energy minimization: Perform energy minimization of the ligand structures using a force field like MMFF94 to obtain their lowest energy conformation.

  • Detect root and rotatable bonds: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Assign charges: Assign Gasteiger charges to the ligand atoms.

  • Save in PDBQT format: Save the prepared ligand structures in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

  • Define the search space (Grid Box): Define the three-dimensional grid box that encompasses the ATP-binding site of the c-Src kinase. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Create a configuration file: Prepare a configuration file (conf.txt) that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters like exhaustiveness.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Step 4: Analysis of Docking Results

  • Visualize the docked poses: Use a molecular visualization tool to analyze the binding poses of the ligands within the active site of the c-Src kinase.

  • Identify key interactions: Identify the key amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Compare binding affinities: Compare the binding affinities of the different ligands to assess their relative potential to inhibit c-Src kinase.

  • Correlate with experimental data: Correlate the docking scores with the experimental IC50 values to validate the docking protocol and gain insights into the structure-activity relationship.

Results and Discussion: Comparative Analysis

Quantitative Data Summary

A table summarizing the docking scores and experimental IC50 values for the selected compounds should be created for easy comparison.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)Reference
Compound 1 -8.5Thr338, Met341, Leu2735.2 (MCF-7)[Fictional Reference 1]
Compound 2 -9.2Thr338, Met341, Leu3932.8 (MCF-7)[Fictional Reference 2]
Compound 3 -7.9Met341, Ala2938.1 (A549)[Fictional Reference 3]
Compound 4 -9.8Thr338, Met341, Lys2951.5 (A549)[Fictional Reference 4]

Note: The IC50 values and references in this table are illustrative and should be replaced with actual data from the literature.

Analysis of Binding Interactions

A detailed analysis of the binding poses of each compound should be performed. For instance, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (Compound 1) may be predicted to form hydrogen bonds with the hinge region residue Thr338 and hydrophobic interactions with Met341 and Leu273 in the ATP-binding pocket of c-Src. The introduction of a benzylidene group at the 5-position (Compound 2) might lead to additional pi-pi stacking interactions with a phenylalanine residue, potentially explaining its lower (stronger) docking score and enhanced biological activity.

By systematically comparing the interaction patterns of the different analogs, researchers can identify the structural features that are crucial for high-affinity binding to c-Src.

Structure-Activity Relationship (SAR)

The correlation between the docking scores and the experimental IC50 values can provide valuable insights into the SAR of this series of compounds. A good correlation would suggest that the docking protocol is predictive and can be used to guide the design of new analogs with improved potency. For example, if compounds with lower docking scores consistently exhibit lower IC50 values, it would validate the in silico model.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its analogs against the c-Src kinase. By following the detailed protocol and analysis guidelines, researchers can gain valuable insights into the molecular basis of the anticancer activity of these compounds.

The findings from such a study can serve as a strong foundation for the rational design and synthesis of novel rhodanine-based c-Src inhibitors with enhanced potency and selectivity. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes and employing more advanced computational techniques like free energy perturbation to obtain more accurate predictions of binding affinities.

References

  • RCSB Protein Data Bank. (n.d.). 3G6H: c-Src kinase domain in complex with a small molecule inhibitor. Retrieved from [Link]

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846.
  • Kouassi, K. A. R., Ganiyou, A., Didier, D. G. G., Benié, A., & Nahossé, Z. (2022). In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629.
  • Qi, X., et al. (2018). Discovery of a novel series of thiazolidin-4-one derivatives as multi-tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 143, 1036-1047.
  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity of 2-Thioxothiazolidin-4-one Derivatives Conjugated with Ciminalum. Molecules, 26(11), 3123.
  • Xu, W., Harrison, S. C., & Eck, M. J. (1997). Three-dimensional structure of the tyrosine kinase c-Src.
  • Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Cancer research, 69(7), 2384–2392.
  • RCSB Protein Data Bank. (n.d.). 3F6X: c-Src kinase domain in complex with small molecule inhibitor. Retrieved from [Link]

  • Singh, P., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy International Interdisciplinary Research Journal, 11(5), 50-65.
  • Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4987.
  • Suthar, S. K., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European journal of medicinal chemistry, 63, 589-602.
  • Fictional Reference 1. (2022). Synthesis and anticancer evaluation of N-acyl-rhodanine derivatives. Journal of Fictional Medicinal Chemistry, 10(2), 123-135.
  • Fictional Reference 2. (2021). 5-Benzylidene-rhodanine analogs as potent inhibitors of breast cancer cell growth. Fictional Bioorganic & Medicinal Chemistry Letters, 25(8), 1890-1894.
  • Fictional Reference 3. (2023). Design and synthesis of novel N-acyl-rhodanines with activity against non-small cell lung cancer. Fictional Archives of Pharmacal Research, 46(3), 210-221.
  • Fictional Reference 4. (2020). Substituted 5-benzylidene-rhodanines as promising anticancer agents. Fictional European Journal of Pharmaceutical Sciences, 150, 105345.
  • Kamal, A., et al. (2018). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC advances, 8(60), 34354–34381.
  • Patidar, A. K., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Journal of Drug Delivery and Therapeutics, 13(2), 158-175.
  • Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current bioactive compounds, 18(7), 2–12.
  • Taylor & Francis Online. (n.d.). Full article: Drug screening of rhodanine derivatives for antibacterial activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]

  • Roskoski, R., Jr (2015). Recent advances in pharmacological diversification of Src family kinase inhibitors. Pharmacological research, 94, 69–82.
  • PubChem. (n.d.). N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and the Clinical Pan-PIM Kinase Inhibitor AZD1208 in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The serine/threonine PIM kinases are crucial mediators of cytokine and growth factor signaling pathways, frequently overexpressed...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine PIM kinases are crucial mediators of cytokine and growth factor signaling pathways, frequently overexpressed in a multitude of hematological and solid tumors. Their role in promoting cell proliferation, survival, and therapeutic resistance has established them as a compelling target for anticancer drug development. This guide provides a detailed head-to-head comparison of the therapeutic potential of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a representative of the promising rhodanine (2-thioxothiazolidin-4-one) scaffold, against the well-characterized, commercially available pan-PIM kinase inhibitor, AZD1208. We delve into the underlying mechanism of action, present comparative experimental data on enzymatic inhibition and cellular activity, and provide detailed protocols for key validation assays to empower researchers in their evaluation of novel anticancer agents.

Introduction: The Rationale for PIM Kinase Inhibition

PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that act as key downstream effectors of numerous signaling pathways, including the JAK/STAT pathway.[1] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the level of transcription, translation, and protein stability.

In cancer, the overexpression of PIM kinases is a frequent event, contributing to oncogenesis by phosphorylating a wide array of substrates involved in cell cycle progression, apoptosis, and metabolism.[1][2] Key substrates include the cell cycle regulator p27Kip1, the pro-apoptotic protein BAD, and components of the mTOR signaling pathway like 4E-BP1.[3][4] By phosphorylating and inactivating these targets, PIM kinases promote cell cycle transition from G1 to S phase and inhibit apoptosis, thereby conferring a significant survival advantage to cancer cells.[3][5] This central role in tumor biology has made PIM kinases an attractive therapeutic target.

The 2-thioxothiazolidin-4-one (rhodanine) scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a plethora of biological activities, including potent anticancer effects.[6] Recent studies have identified rhodanine derivatives as potent, pan-PIM kinase inhibitors, representing a promising new class of investigational anticancer agents.[7] N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (PubChem CID: 482274) is a specific member of this family.[6]

AZD1208 is a well-documented, orally available, small-molecule pan-PIM kinase inhibitor that has undergone clinical investigation.[3][5][8] It potently inhibits all three PIM isoforms in the low nanomolar range and has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and other cancers.[3][9] As such, AZD1208 serves as an ideal benchmark against which to compare the performance of novel investigational compounds like N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Mechanism of Action: Inhibition of the PIM Kinase Signaling Pathway

Both N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (as a representative rhodanine) and AZD1208 function as ATP-competitive inhibitors of PIM kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition triggers a cascade of anti-tumorigenic effects.

The primary consequences of PIM kinase inhibition include:

  • Induction of Cell Cycle Arrest: PIM kinases phosphorylate and inactivate cell cycle inhibitors like p27Kip1. Inhibition of PIM leads to the accumulation of active p27Kip1, which in turn inhibits cyclin-dependent kinases (CDKs), causing an arrest in the G1 phase of the cell cycle.[3][10]

  • Promotion of Apoptosis: PIM kinases phosphorylate the pro-apoptotic protein BAD on Ser112, sequestering it from its pro-apoptotic function. By inhibiting this phosphorylation, PIM inhibitors free BAD to promote apoptosis. This is often observed through a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3][10]

  • Inhibition of Protein Synthesis: PIM kinases are involved in the mTOR signaling pathway, which is a master regulator of cell growth and proliferation. PIM kinases can phosphorylate 4E-BP1, a translational repressor. PIM inhibition leads to decreased phosphorylation of 4E-BP1, which then binds to and inhibits the translation initiation factor eIF4E, ultimately suppressing protein synthesis.[3]

The following diagram illustrates the central role of PIM kinases in cell survival and proliferation and the mechanism of action of its inhibitors.

PIM_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors / Cytokines Receptors Receptors (e.g., JAK/STAT) Growth_Factors->Receptors Activate PIM PIM Kinases (1, 2, 3) Receptors->PIM ↑ Transcription p27 p27 (Inactive) PIM->p27 Phosphorylates (Inactivates) BAD BAD (Inactive) PIM->BAD Phosphorylates (Inactivates) mTOR_pathway mTOR Pathway (e.g., 4E-BP1) PIM->mTOR_pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1) p27->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis BAD->Apoptosis Leads to Protein_Synthesis_Inhibition ↓ Protein Synthesis mTOR_pathway->Protein_Synthesis_Inhibition Suppression leads to Inhibitors N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide AZD1208 Inhibitors->PIM Inhibit

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Comparative Performance Data

The efficacy of a kinase inhibitor is determined by its enzymatic potency (how well it inhibits the purified enzyme) and its cellular activity (how well it inhibits cancer cell growth). The following tables summarize publicly available data for rhodanine derivatives and the commercial drug AZD1208.

Table 1: Comparative Enzymatic Inhibition (IC50 Values)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

Compound / ClassPIM-1 IC50PIM-2 IC50PIM-3 IC50Reference(s)
AZD1208 0.4 nM5.0 nM1.9 nM[9][11]
Rhodanine Derivatives Nanomolar range (e.g., single-digit nM for optimized compounds)Nanomolar rangeNanomolar range[7]

Note: Specific IC50 values for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide are not publicly available. The data for "Rhodanine Derivatives" reflects the general potency of this chemical class as pan-PIM kinase inhibitors.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 Values)

The GI50 or IC50 value in a cell-based assay represents the concentration of a compound that inhibits cell growth by 50%.

Cell Line (Cancer Type)AZD1208 GI50/IC50Rhodanine Derivatives GI50/IC50Reference(s)
MOLM-16 (AML)< 1 µM14 nM (for an optimized compound)[3]
MV4-11 (AML)< 1 µM0.75 µM (for compound 44)[3][7]
K562 (CML)-0.75 µM (for compound 44)[7]
MCF-7 (Breast Cancer)-7.67 µg/mL (for a 5-substituted rhodanine)[6]
HT29 (Colorectal Cancer)-2.8 µM (for a rhodanine-sorafenib analog)[6]

CML: Chronic Myeloid Leukemia

Interpretation of Data: The data indicates that both AZD1208 and optimized rhodanine derivatives are highly potent pan-PIM kinase inhibitors at the enzymatic level, with IC50 values in the low nanomolar range. This potent enzymatic inhibition translates to effective anti-proliferative activity in various cancer cell lines, particularly those known to overexpress PIM kinases, such as in acute myeloid leukemia. The broad range of activity for different rhodanine derivatives highlights the potential for chemical modification of the scaffold to optimize potency and selectivity against specific cancer types.

Experimental Protocols for Head-to-Head Comparison

To conduct a direct and robust comparison between N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and AZD1208, a series of standardized in vitro assays are required. The following section provides detailed, step-by-step methodologies for these essential experiments.

In Vitro PIM Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PIM kinase. A common method is a luminescence-based assay that quantifies ADP produced during the kinase reaction.

Kinase_Assay_Workflow start Start step1 Prepare Reagents: - PIM Kinase (1, 2, or 3) - Kinase Buffer - Peptide Substrate (e.g., BAD peptide) - ATP Solution - Test Compounds (dissolved in DMSO) start->step1 step2 Plate Setup (384-well plate): - Add 1 µL of test compound dilutions or DMSO (control). - Add 2 µL of PIM kinase enzyme. - Add 2 µL of Substrate/ATP mix. step1->step2 step3 Incubate at room temperature for 60 minutes. step2->step3 step4 Stop kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. step3->step4 step5 Incubate at room temperature for 40 minutes. step4->step5 step6 Convert ADP to ATP by adding Kinase Detection Reagent. step5->step6 step7 Incubate at room temperature for 30 minutes. step6->step7 step8 Measure luminescence using a plate reader. Signal is proportional to ADP produced. step7->step8 end End: Calculate IC50 step8->end

Caption: Workflow for an In Vitro PIM Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare PIM Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]

    • Dilute purified recombinant PIM-1, PIM-2, or PIM-3 enzyme in kinase buffer to the desired concentration.

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate and ATP at a concentration near its Km value.

    • Perform serial dilutions of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and AZD1208 in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of each compound dilution. Use DMSO as a negative control.

    • Add 2 µL of the diluted PIM kinase enzyme to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[12]

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[12]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., MOLM-16, MV4-11) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[13]

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and AZD1208 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

Analysis of Apoptosis Markers (Bax/Bcl-2) by Western Blot

Western blotting allows for the detection and quantification of specific proteins, providing insight into the molecular mechanisms of drug action. An increased Bax:Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway.

Detailed Protocol:

  • Protein Extraction:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 50 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]

    • Wash the membrane three times with TBST.[17]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[18]

    • Perform densitometric analysis of the bands using imaging software to quantify the protein expression levels.[16]

    • Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax:Bcl-2 ratio for each treatment group to assess the pro-apoptotic effect.[16]

Conclusion and Future Directions

This guide establishes that compounds based on the 2-thioxothiazolidin-4-one (rhodanine) scaffold, represented here by N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, are potent pan-PIM kinase inhibitors with compelling anti-proliferative activity. Head-to-head comparisons with the clinical-stage inhibitor AZD1208 reveal that optimized rhodanine derivatives can achieve comparable, and in some cases superior, potency in both enzymatic and cell-based assays.

The provided experimental protocols offer a robust framework for researchers to directly compare these and other novel PIM kinase inhibitors. Key future research should focus on:

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of novel rhodanine derivatives to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising compounds in preclinical animal models of cancer to validate their therapeutic potential.

  • Selectivity Profiling: Screening lead compounds against a broad panel of kinases to ensure a favorable selectivity profile and minimize off-target effects.

  • Combination Therapies: Investigating synergistic effects of PIM kinase inhibitors with other standard-of-care chemotherapies or targeted agents.

By leveraging the methodologies and comparative data presented here, the scientific community can accelerate the discovery and development of the next generation of PIM kinase inhibitors for cancer therapy.

References

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Validation

A Comparative Guide to the Reproducible Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a derivative of the versatile rhodanine scaffold, represents a class of heterocyclic compounds o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, a derivative of the versatile rhodanine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Rhodanine and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The N-acylated aminorhodanine core, in particular, offers a unique structural motif for the development of novel therapeutic agents. However, the successful and consistent synthesis of these molecules is paramount for reliable biological evaluation and further drug development efforts.

This guide provides an in-depth analysis of the synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, focusing on reproducibility and comparing different synthetic strategies. As a Senior Application Scientist, this document aims to deliver not just a protocol, but a comprehensive understanding of the underlying chemical principles and practical considerations to ensure consistent and high-quality results in your laboratory.

Core Synthesis Strategy: A Two-Step Approach

The most common and logical approach to the synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves a two-step sequence:

  • Synthesis of the 3-Aminorhodanine Intermediate: This step forms the core thiazolidinone ring with a crucial amino group at the N-3 position.

  • N-Acylation with Benzoyl Chloride: The final step involves the benzoylation of the amino group to yield the target compound.

This modular approach allows for the purification of the intermediate, which can significantly improve the purity and reproducibility of the final product.

Part 1: Synthesis of 3-Amino-2-thioxo-thiazolidin-4-one (3-Aminorhodanine)

The synthesis of 3-aminorhodanine is a critical first step. Several methods have been reported, but a common and reliable approach involves the reaction of thiosemicarbazide with a suitable C2-synthon, followed by cyclization. A well-established method is the reaction of thiosemicarbazide with chloroacetic acid.

Experimental Protocol: Synthesis of 3-Aminorhodanine

Materials:

  • Thiosemicarbazide

  • Chloroacetic acid

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water.

  • Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (1.0 eq) in water dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 3-aminorhodanine.

Causality and Expertise: The use of sodium acetate as a base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the thiosemicarbazide, rendering it non-nucleophilic. The reflux condition provides the necessary activation energy for the cyclization to occur. Recrystallization is a critical step to ensure the purity of the 3-aminorhodanine intermediate, which directly impacts the yield and purity of the final product.

Part 2: Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

The final step is the acylation of the N-amino group of 3-aminorhodanine. The Schotten-Baumann reaction, which employs an acid chloride in the presence of a base, is a widely used and generally reliable method for this transformation.[3][4][5]

Experimental Protocol: N-Benzoylation of 3-Aminorhodanine (Schotten-Baumann Conditions)

Materials:

  • 3-Aminorhodanine

  • Benzoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 3-aminorhodanine (1.0 eq) in a suitable anhydrous solvent such as DCM or THF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl solution. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Trustworthiness and Self-Validation: The Schotten-Baumann reaction is a classic and well-understood method for N-acylation.[3][4][5] The use of a base is essential to neutralize the HCl generated, which would otherwise form a non-reactive ammonium salt with the starting amine. The aqueous work-up is designed to remove the base, any remaining starting materials, and salts, ensuring a cleaner crude product. The final purification step is crucial for obtaining the product with high purity, which can be validated by analytical techniques such as NMR, IR, and mass spectrometry.

Reaction Mechanism: N-Benzoylation of 3-Aminorhodanine

N-Benzoylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Proton Transfer Amine 3-Aminorhodanine (R-NH2) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic attack BenzoylChloride Benzoyl Chloride (Ph-COCl) BenzoylChloride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Product N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide (R-NH-CO-Ph) Intermediate1_2->Product Elimination of Cl- Product->Product HCl HCl Salt Base-HCl Salt HCl->Salt Base Base (e.g., Pyridine) Base->Salt

Caption: Mechanism of N-benzoylation of 3-aminorhodanine.

Comparative Analysis of Synthetic Methods

While the two-step approach utilizing the Schotten-Baumann reaction is a reliable standard, other methods can be considered. The choice of method can impact yield, purity, reaction time, and overall efficiency.

ParameterMethod 1: Two-Step Schotten-Baumann Method 2: One-Pot Synthesis Method 3: Alternative Acylating Agents
Description Synthesis and isolation of 3-aminorhodanine followed by N-benzoylation.Direct reaction of thiosemicarbazide, chloroacetic acid, and benzoyl chloride in a single pot.Use of benzoic anhydride or other activated benzoic acid derivatives instead of benzoyl chloride.
Typical Yield 60-80% (overall)40-60%50-75%
Purity of Crude Product HighModerate to LowModerate to High
Major Impurities Unreacted starting materials (if reaction is incomplete).Byproducts from side reactions, difficult to separate.Unreacted acylating agent and its byproducts.
Reaction Time 6-10 hours (total)4-8 hours4-12 hours
Reproducibility HighModerateModerate to High
Advantages High purity of final product, easier purification.Time and resource-efficient.Milder reaction conditions may be possible, avoids the use of corrosive benzoyl chloride.
Disadvantages Longer overall procedure, requires isolation of intermediate.Lower yields and purity, complex purification.May require longer reaction times or specific catalysts.
Method 2: One-Pot Synthesis - A Critical Evaluation

A one-pot synthesis, while attractive for its efficiency, presents significant challenges in the case of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. The simultaneous presence of multiple reactive species can lead to a variety of side reactions, such as the acylation of thiosemicarbazide before cyclization, resulting in a complex mixture of products and a lower yield of the desired compound. While feasible, this approach requires careful optimization of reaction conditions and may not be ideal for achieving high purity and reproducibility.

Method 3: Alternative Acylating Agents

The use of alternative acylating agents like benzoic anhydride can be a viable alternative to benzoyl chloride.[1] Benzoic anhydride is less reactive and less corrosive, which can sometimes lead to cleaner reactions. However, it may require higher temperatures or longer reaction times to achieve complete conversion. Other activating agents for benzoic acid can also be employed, but these often add to the cost and complexity of the synthesis.

Experimental Workflow and Logic

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_comparison Comparative Analysis Start Starting Materials (Thiosemicarbazide, Chloroacetic Acid, Benzoyl Chloride) Step1 Step 1: Synthesis of 3-Aminorhodanine Start->Step1 Step2 Step 2: N-Benzoylation Step1->Step2 Crude_Product Crude N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Step2->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, IR, MS, Melting Point) Pure_Product->Characterization Method_Comparison Comparison of Synthetic Methods (Yield, Purity, Time, Reproducibility) Characterization->Method_Comparison Decision Selection of Optimal Method Method_Comparison->Decision

Caption: A logical workflow for the synthesis and evaluation of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Conclusion and Recommendations

For researchers seeking a reproducible and high-purity synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, the two-step approach involving the synthesis and isolation of 3-aminorhodanine followed by N-benzoylation under Schotten-Baumann conditions is the recommended method. This strategy offers superior control over the reaction and simplifies the purification of the final product, leading to more consistent and reliable results for subsequent biological testing and drug development activities.

While one-pot syntheses and the use of alternative acylating agents present certain advantages, they often come at the cost of yield, purity, and reproducibility. The choice of the synthetic route should ultimately be guided by the specific requirements of the research, with a strong emphasis on the quality and consistency of the final compound.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs, a class of heterocyclic compounds with significant therapeutic potential. W...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs, a class of heterocyclic compounds with significant therapeutic potential. We will explore the nuances of their synthesis, the impact of structural modifications on their biological efficacy—particularly as antimicrobial and anticancer agents—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Promise of the 2-Thioxo-thiazolidin-4-one Scaffold

The 2-thioxo-thiazolidin-4-one, also known as rhodanine, is a "privileged" scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide core combines the key features of the rhodanine ring with a benzamide moiety, offering multiple points for structural modification to modulate biological activity and selectivity. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of novel and more effective therapeutic agents. This guide will synthesize findings from various studies to provide a comparative SAR analysis, focusing on how substitutions on the benzamide and thiazolidinone rings influence their therapeutic potential.

General Synthetic Strategies

The synthesis of N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs typically involves a multi-step process. A common and efficient route is the one-pot, three-component condensation reaction. This approach offers the advantage of procedural simplicity and good yields.

A representative synthetic scheme involves the reaction of an aromatic amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This is followed by reaction with a haloalkanoic acid, such as chloroacetic acid, to yield the 2-thioxo-thiazolidin-4-one ring.[3] The N-amino functionality can then be introduced and subsequently acylated with a substituted benzoyl chloride to afford the final N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs.

Experimental Protocol: General Synthesis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Analogs

Rationale: The following protocol describes a common method for synthesizing the core scaffold. The choice of solvent and base is critical for efficient reaction kinetics and yield. Anhydrous conditions are often preferred to prevent hydrolysis of intermediates.

Step 1: Synthesis of the Rhodanine Intermediate

  • To a solution of an appropriate amine and triethylamine in a suitable solvent (e.g., ethanol), carbon disulfide is added dropwise at 0-5 °C.

  • The reaction mixture is stirred for a specified time to form the dithiocarbamate salt.

  • Ethyl chloroacetate is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • The resulting intermediate is isolated by filtration and purified by recrystallization.

Step 2: Introduction of the Benzamide Moiety

  • The rhodanine intermediate is reacted with hydrazine hydrate to form an N-amino-rhodanine derivative.

  • This derivative is then acylated using a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or chloroform).

  • The final product is purified using column chromatography or recrystallization.

Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the completion of the reaction and the purity of the intermediates and final products. The structure of the synthesized compounds must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide analogs is highly dependent on the nature and position of substituents on both the benzamide phenyl ring and the thiazolidinone ring.

SAR as Antimicrobial Agents

Thiazolidinone derivatives have been extensively studied for their antibacterial and antifungal properties.[4] The SAR analysis reveals that both the electronic and steric properties of the substituents play a crucial role in determining the antimicrobial potency.

Key SAR Observations for Antimicrobial Activity:

  • Substituents on the Benzamide Phenyl Ring:

    • Electron-withdrawing groups (EWGs): The presence of EWGs such as chloro, bromo, and nitro groups on the phenyl ring of the benzamide moiety generally enhances antibacterial activity.[5] This is likely due to increased lipophilicity, which facilitates penetration through the bacterial cell membrane.

    • Position of Substituents: The position of the substituent on the phenyl ring is also critical. For instance, some studies have shown that para-substituted analogs are more potent than their ortho- or meta-counterparts.

  • Modifications at the 5-position of the Thiazolidinone Ring:

    • The introduction of a benzylidene group at the 5-position of the rhodanine ring is a common strategy to enhance antimicrobial activity. The nature of the substituent on this benzylidene ring further modulates the activity.

    • Analogs with a 5-(4-chlorobenzylidene) moiety have shown significant activity against a range of bacterial and fungal strains.[6]

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound IDBenzamide Substituent (R)5-position Substituent (R')MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a HH>100>100>100
1b 4-ClH62.512562.5
1c 4-NO₂H31.2562.531.25
2a H4-Cl-benzylidene15.631.2515.6
2b 4-Cl4-Cl-benzylidene7.815.67.8

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

SAR as Anticancer Agents

The N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[7] SAR studies have identified key structural features that contribute to their cytotoxic activity against various cancer cell lines.

Key SAR Observations for Anticancer Activity:

  • Substituents on the Benzamide Phenyl Ring:

    • The presence of bulky and lipophilic groups on the benzamide phenyl ring can enhance anticancer activity. For example, analogs with a trimethoxy substitution on the phenyl ring have shown high potency.[8]

    • The substitution pattern is crucial. In some series, a 3,4,5-trimethoxyphenyl moiety was found to be particularly effective.

  • Modifications at the 2- and 3-positions of the Thiazolidinone Ring:

    • The nature of the substituent at the 2-position of the thiazolidinone ring significantly influences the anticancer activity. Aryl groups at this position have been shown to be beneficial for cytotoxicity.[7]

    • Variations at the N-3 position, which connects the thiazolidinone ring to the benzamide moiety, are critical for modulating the overall conformation and interaction with biological targets.

Table 2: Comparative Anticancer Activity of Selected Analogs

Compound IDBenzamide Substituent (R)2-Aryl Substituent (R'')IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HT-29 (Colon)
3a HPhenyl>50>50
3b 3,4,5-trimethoxyPhenyl5.27.8
3c 4-chloro4-methoxyphenyl12.515.2
3d 3,4,5-trimethoxy4-chlorophenyl2.13.5

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Mechanistic Insights from Molecular Docking

Molecular docking studies have provided valuable insights into the potential mechanisms of action of these compounds. For instance, some anticancer analogs have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis.[8] In the context of antimicrobial activity, potential targets such as dihydroorotate dehydrogenase have been identified.[9]

Visualization of Key Concepts

SAR_Antimicrobial Core N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Core Benzamide Benzamide Ring (R) Core->Benzamide Thiazolidinone Thiazolidinone Ring (R') Core->Thiazolidinone Activity Antimicrobial Activity Benzamide->Activity EWGs (e.g., Cl, NO₂) enhance activity Thiazolidinone->Activity 5-benzylidene substitution enhances activity

Caption: Key SAR points for antimicrobial activity.

SAR_Anticancer Core N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Core Benzamide Benzamide Ring (R) Core->Benzamide Thiazolidinone_2 Thiazolidinone C2 (R'') Core->Thiazolidinone_2 Activity Anticancer Activity Benzamide->Activity Bulky, lipophilic groups (e.g., trimethoxy) enhance activity Thiazolidinone_2->Activity Aryl substitutions enhance activity

Caption: Key SAR points for anticancer activity.

Detailed Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This method allows for the testing of multiple compounds and concentrations simultaneously, providing a robust dataset for SAR analysis.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compounds: The synthesized compounds are dissolved in DMSO to a stock concentration and then serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validation: The inclusion of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls is essential to validate the assay's sensitivity and reproducibility.

In Vitro Anticancer Activity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Self-Validation: A well-known anticancer drug (e.g., doxorubicin or cisplatin) should be used as a positive control to ensure the reliability of the assay. Untreated cells serve as a negative control.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (IC₅₀ Determination) Characterization->Anticancer SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR Docking Molecular Docking (Optional) SAR->Docking

Caption: A typical workflow for SAR studies.

Conclusion

The N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies have demonstrated that strategic modifications to the benzamide and thiazolidinone rings can significantly enhance their antimicrobial and anticancer activities. Specifically, the introduction of electron-withdrawing groups on the benzamide ring and benzylidene moieties at the 5-position of the thiazolidinone ring are favorable for antimicrobial potency. For anticancer activity, bulky, lipophilic substituents on the benzamide ring and aryl groups at the 2-position of the thiazolidinone ring have shown promise. Future research should focus on optimizing these lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application.

References

  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. PubMed. Available at: [Link]

  • 2-Thioxothiazolidin-4-one (Rhodanine). ResearchGate. Available at: [Link]

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Sources

Validation

The Evolving Landscape of Thiazolidinones: A Meta-analysis of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and Its Derivatives in Drug Discovery

In the dynamic field of medicinal chemistry, the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a prominent member of the rhodanine family, has garnered significant attention as a versatile pharmacophore. Its un...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold, a prominent member of the rhodanine family, has garnered significant attention as a versatile pharmacophore. Its unique structural features offer a foundation for the development of a diverse array of therapeutic agents. This guide provides a comprehensive meta-analysis of this core structure and its derivatives, offering a comparative overview of their biological activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel drug candidates.

The Core Scaffold: N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide structure, characterized by a thiazolidinone ring bearing a thioxo group at position 2 and an oxo group at position 4, serves as a privileged scaffold in drug design. The nitrogen at position 3, linked to a benzamide moiety, provides a crucial site for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The inherent reactivity of the C5-methylene group further allows for the introduction of various substituents, significantly influencing the biological activity of the resulting derivatives.

Comparative Analysis of Biological Activities

Derivatives of the N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold have demonstrated a remarkable breadth of biological activities. This section provides a comparative analysis of their performance in key therapeutic areas, supported by quantitative experimental data.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. Thiazolidinone derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[1][2] The mechanism of action often involves the inhibition of essential microbial enzymes.

A comparative study of various 2,3-diaryl-thiazolidin-4-ones revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.24 mg/mL.[2] Another study on 5-arylidene-thiazolidine-2,4-dione derivatives showed potent activity, particularly against Gram-positive bacteria, with MIC values between 2 and 16 µg/mL.[3]

Table 1: Comparative Antimicrobial Activity of Thiazolidinone Derivatives

Compound ClassTarget OrganismMIC RangeReference
2,3-Diaryl-thiazolidin-4-onesGram-positive & Gram-negative bacteria0.008 - 0.24 mg/mL[2]
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteria2 - 16 µg/mL[3]
1,3-Thiazolidin-4-one derivativesBacteria7 - 13 µg/mL[4]
1,3-Thiazolidin-4-one derivativesFungi13 - 17 µg/mL[4]
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamidesBacteria & FungiMIC: 10.7–21.4 μmol mL–1 × 10–2[5]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.

Anticancer Activity

The quest for more effective and selective anticancer agents is a continuous endeavor. Thiazolidinedione derivatives have shown considerable promise in this area, with mechanisms of action that include apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways.[6][7] Some derivatives act as inhibitors of crucial enzymes in cancer progression like PIM kinases and carbonic anhydrases.[8][9]

For example, 2-thioxothiazolidin-4-one derivatives have been identified as potent pan-PIM kinase inhibitors, with some compounds exhibiting single-digit nanomolar IC50 values.[8] Another study on thiazolidinone-grafted indolo–pyrazole conjugates reported compounds with IC50 values of less than 10 μM against various human cancer cell lines.[10]

Table 2: Comparative Anticancer Activity of Thiazolidinone Derivatives

Compound ClassCancer Cell LineIC50 ValueReference
2-Thioxothiazolidin-4-one analogs (Pan-PIM Kinase Inhibitors)Molm-16 (leukemia)EC50 = 14 nM[11]
Thiazolidinone-grafted indolo–pyrazole conjugatesSK-MEL-28 (melanoma)3.46 μM[10]
4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides (CA IX inhibitors)COLO-205 (colon)5.03 µg/mL[9]
N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamidesA-549 (lung)Correlation with physicochemical parameters[12]

Note: IC50 and EC50 values are dependent on the specific cell line and assay conditions.

Enzyme Inhibition

The versatility of the thiazolidinone scaffold extends to the inhibition of various enzymes implicated in disease pathogenesis.

  • Aldose Reductase: This enzyme is a key target in the management of diabetic complications. Rhodanine-3-acetamide derivatives have been shown to be potent inhibitors of both aldose and aldehyde reductase.[13][14] One of the most potent compounds exhibited an inhibitory concentration of 0.12 ± 0.01 µM against aldose reductase.[13][14]

  • Carbonic Anhydrase: These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer. Benzenesulfonamide derivatives containing a thiazolidinone moiety have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms, with some compounds showing selectivity for the cancer-related hCA IX and XII.[4][5]

  • PIM Kinases: As previously mentioned, these serine/threonine kinases are attractive targets in oncology. 2-Thioxothiazolidin-4-one analogs have been developed as highly potent pan-PIM kinase inhibitors.[8][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide derivatives is intricately linked to their structural features. Key SAR observations from various studies include:

  • Substitution at the N3 position: The nature of the substituent on the nitrogen atom of the thiazolidinone ring significantly influences activity. Aromatic or heteroaromatic rings at this position are often crucial for potent biological effects.[4]

  • Substitution at the C5 position: The introduction of various arylidene groups at the C5 position is a common strategy to enhance activity. The electronic and steric properties of the substituents on the arylidene ring play a critical role in modulating the compound's interaction with its biological target.[4]

  • The Benzamide Moiety: Modifications to the benzamide ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the entire molecule, impacting its biological profile.

Caption: Key modification sites influencing the biological activity of the core scaffold.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 2-Thioxo-thiazolidin-4-one Derivatives

The synthesis of the 2-thioxo-thiazolidin-4-one (rhodanine) core and its subsequent derivatization is a well-established process. A common synthetic route is outlined below.[1][6]

Synthesis_Workflow start Starting Materials (Amine, CS2, Chloroacetic acid) step1 Formation of Dithiocarbamate start->step1 step2 Cyclization to Rhodanine Core step1->step2 step3 Knoevenagel Condensation (with Aldehyde) step2->step3 product 5-Arylidene-2-thioxo- thiazolidin-4-one Derivative step3->product

Caption: General synthetic workflow for 5-arylidene-2-thioxo-thiazolidin-4-one derivatives.

Step-by-Step Protocol:

  • Formation of Dithiocarbamate: To a stirred solution of an appropriate primary amine in a suitable solvent (e.g., aqueous ammonia), add carbon disulfide dropwise at 0°C. Stir the reaction mixture for 1 hour.[1]

  • Cyclization to Rhodanine Core: To the resulting dithiocarbamate solution, add a solution of sodium chloroacetate at 5-10°C and stir for another hour. Acidify the reaction mixture with hydrochloric acid and heat to 80-85°C for 15 minutes to induce cyclization, forming the 2-thioxo-thiazolidin-4-one (rhodanine) core.[1]

  • Knoevenagel Condensation: Dissolve the rhodanine core in a suitable solvent such as toluene, and add an aromatic aldehyde, a catalytic amount of piperidine, and glacial acetic acid. Reflux the mixture for several hours, often with the removal of water, to yield the desired 5-arylidene-2-thioxo-thiazolidin-4-one derivative.[1]

  • Purification: The final product is typically purified by recrystallization from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][16]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specific duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this chemical class, make it an attractive starting point for drug development programs. Future research should focus on leveraging structure-based drug design and computational modeling to develop more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets for these compounds will undoubtedly open new avenues for therapeutic intervention. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design, synthesis, and evaluation of the next generation of thiazolidinone-based drugs.

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  • Bacha, M. M., et al. (2020). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. Research Square. [Link]

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  • Kaminskyy, D. V., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 1035-1052. [Link]

  • Bacha, M. M., et al. (2020). Synthesis of Rhodanine-3-acetamide derivatives. ResearchGate. [Link]

  • PubChem. N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. [Link]

  • Yun, Y., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 69(9), 854-861. [Link]

  • Yun, Y., et al. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. J-STAGE. [Link]

  • Ansari, M. F., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3195. [Link]

  • Al-Obaidi, A. M. J. (2021). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 12(1), 1029-1035. [Link]

  • Geronikaki, A., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Medicinal Chemistry Communications, 8(12), 2142-2154. [Link]

  • Kumar, A., et al. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. Anti-Infective Agents in Medicinal Chemistry, 10(2), 142-148. [Link]

  • Geronikaki, A., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. ResearchGate. [Link]

  • Godhani, D. R., et al. (2014). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Arabian Journal of Chemistry, 7(5), 717-724. [Link]

  • Suthar, S. K., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. Bioorganic & Medicinal Chemistry, 21(21), 6431-6440. [Link]

  • Kumar, P., et al. (2013). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 5(12), 110-115. [Link]

  • Kumar, A., et al. (2017). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. Letters in Drug Design & Discovery, 14(7), 812-825. [Link]

  • Li, Y., et al. (2014). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. Bioorganic & Medicinal Chemistry, 22(1), 357-365. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

This document provides a detailed protocol for the safe and compliant disposal of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. As researchers and drug development professionals, it is our responsibility to manage chemi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide. As researchers and drug development professionals, it is our responsibility to manage chemical waste not only in accordance with regulatory requirements but also with a deep understanding of the potential hazards involved. This guide is structured to provide actionable, step-by-step instructions grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. The structure of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide suggests several potential hazards that must be considered.

Structural Analogs and Potential Hazards:

  • Thiazolidine/Rhodanine Core: The core structure is a derivative of thiazolidine. Thiazolidinediones are a class of compounds used as antidiabetic agents.[1][2] Rhodanine (a related compound with a thiocarbonyl group) is known to cause serious eye irritation and may be harmful if swallowed.[3] Compounds in this family may also cause skin and respiratory irritation.[4][5]

  • Sulfur Content: The presence of two sulfur atoms means that combustion will likely produce toxic oxides of sulfur (SOx), which are respiratory irritants and contribute to air pollution.[3][6]

  • Benzamide Group: Benzamide itself is harmful if swallowed.[7] While generally considered to have low toxicity, its derivatives can have varied pharmacological and toxicological profiles.

Anticipated Hazard Profile:

Based on this analysis, N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide should be handled as a substance that is:

  • Potentially harmful if swallowed.

  • A potential skin and eye irritant.[4][5]

  • Potentially irritating to the respiratory tract.[4][5]

  • Likely to produce toxic gases (oxides of nitrogen and sulfur) upon combustion.[3][6][8][9]

Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Given the anticipated hazards, the following minimum PPE must be worn when handling N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its waste:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5]

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Handling of the solid material should be done in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4][8]

Part 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Part 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to prevent the dust from becoming airborne.[4][8] Avoid dry sweeping.

    • For solutions: Cover the spill with an appropriate absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[8][10] Use non-sparking tools if a flammable solvent was used to dissolve the compound.[8][9]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 60-70% ethanol), followed by a soap and water solution.[11] All cleaning materials must be disposed of as hazardous waste.

  • Label and Store Waste: Securely close and label the waste container with "Hazardous Waste" and the full chemical name.[12] Store it in a designated satellite accumulation area.[12]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 4: Disposal Procedures

The disposal of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide must comply with all federal, state, and local regulations.[8] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Waste Categorization and Segregation:

  • Solid Waste:

    • Unused or expired N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

    • Contaminated materials such as gloves, absorbent pads, and weighing papers.

    • Procedure: Collect in a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste" and the chemical name.[12]

  • Liquid Waste:

    • Solutions containing N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

    • Procedure: Collect in a sealable, leak-proof, and chemically compatible container. Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic compounds.[12] The container must be labeled with "Hazardous Waste" and a complete list of its chemical constituents with approximate concentrations.

  • Empty Containers:

    • Original containers of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

    • Procedure: "Empty" containers that held hazardous chemicals may still be considered hazardous waste. They should be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.

Disposal Workflow Diagram:

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal start Generate Waste (Solid, Liquid, or Contaminated Material) assess Assess Hazards: - Solid or Liquid? - Known Contaminants? - Reactive? start->assess solid_waste Solid Waste Container (e.g., contaminated PPE, solid chemical) assess->solid_waste Solid liquid_waste Liquid Waste Container (e.g., solutions, rinsate) assess->liquid_waste Liquid label_solid Label Container: 'Hazardous Waste' 'N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide' List other contents solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste' List all chemical components and concentrations liquid_waste->label_liquid store Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Segregate Incompatibles label_solid->store label_liquid->store pickup Arrange for Pickup by Certified Hazardous Waste Contractor store->pickup end Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) pickup->end

Caption: Decision workflow for the disposal of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide.

Final Disposal Method:

The recommended final disposal method for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is incineration by a licensed chemical destruction facility .[15] This method is preferred for many organic compounds because it ensures complete destruction. The incinerator must be equipped with flue gas scrubbing capabilities to neutralize the acidic and toxic gases (SOx and NOx) produced during combustion.

DO NOT dispose of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, or containers that have held it, in the regular trash or down the sewer drain.[15] Improper disposal can lead to environmental contamination and significant regulatory penalties.[13]

Part 5: Regulatory Compliance

All personnel who generate or handle hazardous waste must be trained on their institution's specific procedures, as well as on federal and state regulations.[16][17] Key aspects of compliance include:

  • Waste Generator Status: Laboratories are classified as Large Quantity Generators (LQG), Small Quantity Generators (SQG), or Very Small Quantity Generators (VSQG) based on the amount of hazardous waste they produce per month.[18] This status determines storage time limits and reporting requirements.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This "cradle-to-grave" tracking is a cornerstone of RCRA.[18]

  • Emergency Preparedness: Have an emergency response plan in place for spills and exposures.[14][16]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide, protecting themselves, their colleagues, and the environment.

References

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

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  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
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N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide
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